molecular formula C17H15NO4 B106984 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione CAS No. 26646-63-9

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Cat. No.: B106984
CAS No.: 26646-63-9
M. Wt: 297.3 g/mol
InChI Key: WRBSZMMWHCAUKD-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBSZMMWHCAUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200534
Record name 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
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Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-63-9
Record name 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26646-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No. 26646-63-9)

Foreword: Beyond the Intermediate – Strategic Insights into a Key Pharmaceutical Building Block

In the landscape of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, are of profound importance. They are the linchpins of complex synthetic routes, and their purity, reactivity, and accessibility dictate the viability of manufacturing life-saving drugs. This compound, identified by its CAS number 26646-63-9, is one such pivotal molecule.

This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a deeper understanding of why this compound is significant, how its structure is ideally suited for its primary role, and what future research avenues its core scaffold suggests. We will explore not just the protocols but the causality behind them, offering insights that are both technically accurate and grounded in practical application. This document is designed for the discerning researcher and drug development professional who requires a comprehensive understanding of this critical chemical entity.

Core Identity and Physicochemical Profile

This compound, also widely known by its synonym N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, is a stable, solid organic compound.[1][2] Its primary and most well-documented application is as a key raw material in the synthesis of Carvedilol.[1][3][4][5] Carvedilol is a nonselective β-adrenergic blocker with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure.[3][5][6][7]

The strategic importance of this intermediate lies in its structure: it contains the core 2-(2-methoxyphenoxy)ethyl amine fragment of Carvedilol, but with the primary amine functionality masked by a phthalimide group. This phthalimide serves as an excellent protecting group, preventing unwanted side reactions of the highly reactive amine during the early stages of the Carvedilol synthesis.

Below is a summary of its key physicochemical properties:

PropertyValueReference(s)
CAS Number 26646-63-9[1][4][8][9]
Molecular Formula C₁₇H₁₅NO₄[1][4][8][9]
Molecular Weight 297.31 g/mol [1][4][5]
IUPAC Name 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione[4]
Synonyms N-[2-(o-Methoxyphenoxy)ethyl]phthalimide[4][5]
Appearance White to off-white solid powder[2][10]
Melting Point 102-108 °C[1]
Boiling Point 449.5 ± 25.0 °C (Predicted)[1]
Density 1.278 ± 0.06 g/cm³ (Predicted)[1]
Purity Typically ≥95-98% for pharmaceutical use[1][11]

Synthesis and Manufacturing Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical synthetic route begins with readily available starting materials, guaiacol (2-methoxyphenol) and 2-chloroethanol, and proceeds through a nucleophilic substitution followed by a Gabriel synthesis.

The causality behind this approach is rooted in efficiency and control. The Gabriel synthesis is a classic and highly reliable method for forming primary amines from alkyl halides. The use of potassium phthalimide provides a protected amine precursor, avoiding the over-alkylation issues that can plague methods using ammonia.

Synthesis_Workflow Guaiacol Guaiacol (2-Methoxyphenol) Intermediate1 2-(2-Methoxyphenoxy)ethanol Guaiacol->Intermediate1 Williamson Ether Synthesis (e.g., NaOH) Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate1 Intermediate2 1-(2-Chloroethoxy)-2-methoxybenzene Intermediate1->Intermediate2 Chlorination ThionylChloride Thionyl Chloride (SOCl₂) or other chlorinating agent ThionylChloride->Intermediate2 FinalProduct This compound (CAS 26646-63-9) Intermediate2->FinalProduct Gabriel Synthesis (DMF, Heat) PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->FinalProduct

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation based on established chemical principles and patent literature.[12]

Part A: Synthesis of 2-(2-Methoxyphenoxy)ethanol

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guaiacol and a suitable solvent (e.g., ethanol).

  • Base Addition: Slowly add a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide.

  • Nucleophilic Substitution: Add 2-chloroethanol to the reaction mixture. Heat the mixture to reflux for several hours. The phenoxide acts as a nucleophile, displacing the chloride ion from 2-chloroethanol in a Williamson ether synthesis.

  • Workup: After cooling, neutralize the mixture and perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 2-(2-methoxyphenoxy)ethanol.

Part B: Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

  • Chlorination: Dissolve the crude product from Part A in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the solution. This reaction converts the primary alcohol into an alkyl chloride.

  • Reaction Monitoring: Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

  • Isolation: Carefully quench the reaction and wash the organic layer to remove excess reagents. Dry and concentrate the solvent to obtain 1-(2-chloroethoxy)-2-methoxybenzene.

Part C: Gabriel Synthesis of the Final Product

  • Reaction Setup: In a flask, dissolve 1-(2-chloroethoxy)-2-methoxybenzene and a stoichiometric equivalent of potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF).

  • Nucleophilic Attack: Heat the mixture, typically to around 80-100 °C. The phthalimide anion acts as a nucleophile, displacing the chloride ion.

  • Precipitation and Filtration: Upon completion of the reaction (monitored by TLC), cool the mixture. Often, the product can be precipitated by adding water.

  • Purification: Collect the solid product by filtration, wash it thoroughly with water and then a cold solvent like ethanol to remove impurities. Recrystallization from a suitable solvent system (e.g., ethanol/chloroform) can be performed to achieve high purity.[13]

The Critical Role in Carvedilol Synthesis

The primary value of this compound is its function as a stable, protected precursor to 2-(2-methoxyphenoxy)ethylamine. The subsequent step in the Carvedilol synthesis involves the removal of the phthalimide protecting group.

Deprotection and Amine Formation

The standard method for cleaving the phthalimide group is through hydrazinolysis.

  • Hydrazinolysis: The intermediate is refluxed with hydrazine hydrate in a solvent like ethanol.

  • Mechanism: Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered ring phthalhydrazide byproduct and liberating the desired primary amine, 2-(2-methoxyphenoxy)ethylamine.

  • Isolation: The phthalhydrazide precipitates out of the solution and can be removed by filtration. The filtrate containing the desired amine is then typically carried forward to the next step without extensive purification.

This liberated amine is the key nucleophile that reacts with the epoxide precursor of Carvedilol (e.g., 4-(2,3-epoxypropoxy)carbazole) to form the final drug substance.

Carvedilol_Synthesis Start 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione Amine 2-(2-Methoxyphenoxy)ethylamine (Key Nucleophile) Start->Amine Hydrazinolysis (Deprotection) Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Amine Phthalhydrazide Phthalhydrazide (Byproduct) Amine->Phthalhydrazide Carvedilol Carvedilol (API) Amine->Carvedilol Nucleophilic Ring Opening Epoxide Carvedilol Epoxide Precursor (e.g., 4-(oxiran-2-ylmethoxy)-9H-carbazole) Epoxide->Carvedilol

Caption: Reaction pathway from the intermediate to the final Carvedilol API.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this intermediate is paramount for the quality of the final API. A multi-technique approach is required for full characterization.

Standard Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine purity and quantify impurities.

    • Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is performed using a UV detector, likely around 220-290 nm where the aromatic and phthalimide chromophores absorb.

    • Validation: The method must be validated for linearity, accuracy, precision, and specificity. A reference standard of this compound is required for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguous structural confirmation.

    • ¹H NMR (in CDCl₃, 300 MHz): Expected signals would include aromatic protons from the phthalimide and methoxyphenoxy groups (approx. δ 6.8-7.9 ppm), a singlet for the methoxy group protons (approx. δ 3.8 ppm), and two triplets for the ethyl linker protons (approx. δ 4.0-4.5 ppm).

    • ¹³C NMR (in CDCl₃, 75 MHz): Expected signals would include carbonyl carbons (approx. δ 168 ppm), multiple aromatic carbons (approx. δ 110-150 ppm), the methoxy carbon (approx. δ 56 ppm), and the aliphatic carbons of the ethyl linker.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight.

    • Methodology: Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 298.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To confirm the presence of key functional groups.

    • Expected Peaks: Strong carbonyl (C=O) stretching bands for the imide group (approx. 1700-1770 cm⁻¹), C-O-C stretching for the ether linkage (approx. 1050-1250 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.[14]

Broader Potential in Medicinal Chemistry

While its role in Carvedilol synthesis is its primary industrial application, the isoindoline-1,3-dione (phthalimide) scaffold is a "privileged structure" in medicinal chemistry.[4][15] This core is found in drugs with a wide range of activities, including immunomodulatory (thalidomide, lenalidomide), anti-inflammatory (apremilast), and even pesticidal (phosmet) properties.[15][16]

Derivatives of isoindoline-1,3-dione have been investigated for numerous therapeutic applications, including:

  • Anticancer agents [4][17]

  • Antimicrobial treatments [4]

  • Analgesics and anti-inflammatory drugs [18][19][20]

  • Cholinesterase inhibitors for Alzheimer's disease [4][21]

The structure of this compound presents several opportunities for modification to create novel drug candidates. The methoxyphenoxy ring can be substituted, the ethyl linker can be altered, and the phthalimide ring itself can be modified.

Drug_Discovery cluster_0 Modification Sites cluster_1 Potential Therapeutic Targets Core 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione Phenoxy A: Phenoxy Ring (Substitution) Core->Phenoxy Derivatization Linker B: Ethyl Linker (Homologation, Rigidity) Core->Linker Derivatization Phthalimide C: Phthalimide Ring (Substitution, Bioisosteres) Core->Phthalimide Derivatization Cancer Anticancer Phenoxy->Cancer Leads to New Biological Activity Inflammation Anti-inflammatory Phenoxy->Inflammation Leads to New Biological Activity Neuro Neurodegenerative (e.g., AChE Inhibition) Phenoxy->Neuro Leads to New Biological Activity Linker->Cancer Leads to New Biological Activity Linker->Inflammation Leads to New Biological Activity Linker->Neuro Leads to New Biological Activity Phthalimide->Cancer Leads to New Biological Activity Phthalimide->Inflammation Leads to New Biological Activity Phthalimide->Neuro Leads to New Biological Activity

Caption: Potential derivatization pathways for drug discovery applications.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[23]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin and eyes.[22][23]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[24]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[22]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[22]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[22]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[22]

Conclusion

This compound (CAS 26646-63-9) is far more than a simple intermediate. It is a strategically designed molecule that leverages the robust and reliable Gabriel synthesis to provide a key building block for the multi-billion dollar cardiovascular drug, Carvedilol. Its physicochemical properties make it a stable, easy-to-handle solid, while its chemical structure provides the necessary functionality in a protected form, ensuring high fidelity in a complex synthetic pathway.

For the drug development professional, understanding this molecule provides a case study in efficient process chemistry. For the medicinal chemist, its privileged isoindoline-1,3-dione core serves as a potential starting point for the exploration of new therapeutic agents. A thorough grasp of its synthesis, characterization, and application is therefore essential for scientists working in both pharmaceutical manufacturing and discovery.

References

An In-depth Technical Guide to the Synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously designed process, often relying on the efficient production of key intermediates. One such pivotal molecule is 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a compound of significant interest due to its role as a precursor in the synthesis of Carvedilol.[1][2][3] Carvedilol is a nonselective β-adrenergic blocker with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure.[1][2][3] The purity and yield of this intermediate, bearing the CAS number 26646-63-9, are critical factors that directly impact the quality and cost-effectiveness of the final drug product.[1]

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and present the information in a clear, accessible format to facilitate both understanding and practical application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC17H15NO4[1][4]
Molecular Weight297.31 g/mol [2][4]
AppearanceWhite to Off-White Solid[2]
Melting Point102-110 °C[1][2]
Boiling Point449.5±25.0 °C (Predicted)[1]
Density1.278±0.06 g/cm³[1]
SolubilityChloroform (Slightly), DMSO (Slightly)[2]

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound primarily revolves around the formation of a carbon-nitrogen bond between the phthalimide moiety and the 2-(2-methoxyphenoxy)ethyl group. The two most prevalent and scientifically robust methods to achieve this are the Gabriel Synthesis and the Mitsunobu Reaction.

  • The Gabriel Synthesis: This classical method offers a reliable route to primary amines and their N-alkylated derivatives.[5][6] It involves the N-alkylation of a phthalimide salt with an alkyl halide.[5][6] The key advantage of this pathway is the prevention of over-alkylation, a common side reaction when using ammonia for amination.[5][6]

  • The Mitsunobu Reaction: This versatile reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including the phthalimide group, through a redox process.[7][8] It typically employs a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD).[7][8] A significant feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a powerful tool in stereoselective synthesis.[7][8]

The choice between these pathways often depends on the availability and stability of the starting materials, desired yield, and the scale of the synthesis.

Pathway I: The Gabriel Synthesis Approach

The Gabriel synthesis is a cornerstone of amine synthesis and provides a direct and efficient route to the target molecule. This pathway involves the reaction of potassium phthalimide with a suitable 2-(2-methoxyphenoxy)ethyl halide.

Principle and Rationale

The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[6] Treatment with a base, such as potassium hydroxide, readily deprotonates the nitrogen, forming the nucleophilic phthalimide anion.[6][9] This anion then acts as a nucleophile in a substitution reaction (SN2) with a primary alkyl halide, displacing the halide and forming the N-alkylated phthalimide.[6][10]

Synthesis of the Key Precursor: 2-(2-Methoxyphenoxy)ethyl Halide

A common precursor for the Gabriel synthesis is 2-(2-ethoxyphenoxy)ethyl bromide, and a similar procedure can be applied for the methoxy analogue. The synthesis starts from o-ethoxyphenol (or guaiacol for the methoxy version) and 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.[11][12][13]

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethyl Bromide (Illustrative)

  • Dissolve o-methoxyphenol (guaiacol) in an excess of 1,2-dibromoethane.

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Heat the mixture to approximately 75°C.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise over several hours, maintaining the pH of the reaction mixture between 9 and 10.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with saturated sodium chloride solution and then with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield 2-(2-methoxyphenoxy)ethyl bromide.[11][12]

Detailed Protocol for this compound via Gabriel Synthesis
  • To a solution of potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF), add 2-(2-methoxyphenoxy)ethyl bromide.[14][15]

  • Heat the reaction mixture to an elevated temperature (e.g., 90°C) and stir for several hours until the reaction is complete, as monitored by TLC.[15]

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

// Nodes phthalimide [label="Potassium\nPhthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyl_halide [label="2-(2-Methoxyphenoxy)ethyl\nBromide", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="DMF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat (e.g., 90°C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges phthalimide -> product [label="SN2 Reaction"]; alkyl_halide -> product; solvent -> product [style=dashed, arrowhead=none]; heat -> product [style=dashed, arrowhead=none]; } } Caption: Gabriel synthesis pathway for the target molecule.

Pathway II: The Mitsunobu Reaction Approach

The Mitsunobu reaction offers an alternative and powerful method for the synthesis of this compound, starting from 2-(2-methoxyphenoxy)ethanol.

Principle and Rationale

The Mitsunobu reaction is a redox-neutral process that activates an alcohol for nucleophilic substitution.[7][8] Triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the key reagents.[8][16] TPP acts as the reducing agent and oxygen acceptor, while DEAD is the oxidizing agent and hydrogen acceptor.[17] The reaction proceeds through the formation of a phosphonium intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group.[7] A suitable nucleophile, in this case, phthalimide, can then displace the activated hydroxyl group.[7][16]

Detailed Protocol for this compound via Mitsunobu Reaction
  • Dissolve 2-(2-methoxyphenoxy)ethanol, phthalimide, and triphenylphosphine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[16]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in the same solvent dropwise to the cooled reaction mixture.[16]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of the starting alcohol.[16]

  • The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[16]

  • Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove the triphenylphosphine oxide precipitate.

  • Wash the filtrate successively with water, aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

// Nodes alcohol [label="2-(2-Methoxyphenoxy)ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; phthalimide [label="Phthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="TPP, DIAD/DEAD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Anhydrous THF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges alcohol -> product [label="Nucleophilic\nSubstitution"]; phthalimide -> product; reagents -> product [style=dashed, arrowhead=none]; solvent -> product [style=dashed, arrowhead=none]; } Caption: Mitsunobu reaction pathway for the target molecule.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires purification to meet the stringent standards for pharmaceutical intermediates.

  • Purification: Recrystallization is the most common method for purifying the solid product. A mixed solvent system, such as ethanol-water, is often effective. For the Mitsunobu reaction, which can have more byproducts, column chromatography on silica gel may be necessary.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point range, consistent with the literature values (102-110 °C), indicates high purity.[1][2]

    • Spectroscopy:

      • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

      • FT-IR: To identify the characteristic functional groups, particularly the imide carbonyl stretches.

    • Chromatography:

      • TLC: For routine monitoring of reaction progress and purity.

      • HPLC: For quantitative assessment of purity.

Conclusion

The synthesis of this compound is a critical step in the production of the widely used antihypertensive drug, Carvedilol. This guide has detailed the two primary and most effective synthetic routes: the Gabriel synthesis and the Mitsunobu reaction. The Gabriel synthesis offers a straightforward approach using an alkyl halide, while the Mitsunobu reaction provides a versatile alternative starting from the corresponding alcohol. The choice of method will depend on factors such as starting material availability, cost, and desired scale. For both pathways, careful control of reaction conditions and rigorous purification are paramount to achieving the high purity required for pharmaceutical intermediates. The protocols and mechanistic insights provided herein serve as a valuable resource for chemists and researchers in the field of drug development and manufacturing.

References

"2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione" chemical precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Precursors of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Introduction

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously designed process, heavily reliant on the quality and accessibility of key chemical intermediates. One such pivotal intermediate is This compound (CAS No: 26646-63-9).[1][2][3] Also known by its synonym N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, this compound is an essential building block in the synthesis of Carvedilol.[2][4][5][6][7][8] Carvedilol is a nonselective β-adrenergic blocker with α1-blocking activity, widely prescribed as an antihypertensive agent for the management of congestive heart failure.[1][4][5]

This technical guide provides a comprehensive analysis of the core chemical precursors and synthetic strategies employed to produce this compound. We will dissect the molecule's structure to understand its synthetic logic, detail the primary manufacturing routes, and provide step-by-step protocols grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmaceutical intermediate.

Part 1: Retrosynthetic Analysis and Core Precursors

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two logical and industrially relevant synthetic strategies. The molecule can be conceptually cleaved at the nitrogen-carbon bonds of the phthalimide group.

G cluster_target Target Molecule cluster_precursors Key Precursors / Synthons Target This compound Phthalimide Phthalimide Moiety (Phthalic Anhydride / Phthalimide) Target->Phthalimide Disconnection A Sidechain Sidechain Moiety (2-(2-Methoxyphenoxy)ethyl Group) Target->Sidechain Disconnection B

Caption: Retrosynthetic disconnection of the target molecule.

This analysis points to two main synthetic routes:

  • Route A: The Gabriel Synthesis Pathway. This involves the N-alkylation of a phthalimide salt with an electrophilic ethyl-based sidechain.

  • Route B: The Amine Condensation Pathway. This involves the condensation of phthalic anhydride with a primary amine precursor.

The selection between these routes depends on factors such as precursor availability, cost, reaction efficiency, and safety considerations.

Part 2: Synthetic Route A - The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and robust method for forming primary amines and, in this case, N-substituted phthalimides, by avoiding the over-alkylation common in direct amination reactions.[9][10] The strategy involves the reaction of a phthalimide nucleophile with a suitable alkyl halide.

Principle and Causality

The core of this pathway is a standard SN2 reaction.[10][11] Phthalimide's nitrogen proton is rendered acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base via resonance.[10] Deprotonation creates the potent phthalimide anion, an excellent nucleophile that attacks the primary alkyl halide, forming the desired C-N bond with high fidelity.

Precursor I: The Phthalimide Nucleophile (Potassium Phthalimide)

While phthalimide can be deprotonated in situ, the pre-formed salt, Potassium Phthalimide , is commercially available and commonly used for convenience and to ensure anhydrous conditions.

Protocol 1: Preparation of Potassium Phthalimide (if not purchased)

  • To a stirred solution of Phthalimide (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF), add Potassium Hydroxide (1.0 eq) or Potassium Hydride (1.0 eq) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours until a clear solution or a uniform suspension of the potassium salt is formed.

  • The resulting potassium phthalimide solution/suspension can be used directly in the subsequent alkylation step.

Precursor II: The Alkylating Agent (1-(2-Chloroethoxy)-2-methoxybenzene)

The required sidechain is prepared via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

Protocol 2: Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

  • In a reaction vessel, dissolve Guaiacol (2-methoxyphenol) (1.0 eq) in a suitable solvent like acetone or acetonitrile.

  • Add a base, such as anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ.

  • To this stirred suspension, add 1-Bromo-2-chloroethane (1.2-1.5 eq). The use of this specific dihalide is strategic; the bromine is a better leaving group than chlorine, ensuring selective reaction at the bromo-substituted carbon.

  • Heat the reaction mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of guaiacol.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation, to yield pure 1-(2-chloroethoxy)-2-methoxybenzene.

The Coupling Reaction: Formation of the Target Molecule

Protocol 3: N-Alkylation of Potassium Phthalimide

  • Charge a reaction vessel with Potassium Phthalimide (1.0 eq) and a polar aprotic solvent such as DMF.[11]

  • Add 1-(2-Chloroethoxy)-2-methoxybenzene (1.0-1.1 eq) to the mixture.

  • Heat the reaction mixture to a temperature typically between 80-120°C. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and quench by pouring it into cold water.

  • The solid product, this compound, will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

G cluster_precursors Precursor Synthesis cluster_main Main Reaction Guaiacol Guaiacol AlkylHalide 1-(2-Chloroethoxy) -2-methoxybenzene Guaiacol->AlkylHalide Dihalo 1-Bromo-2-chloroethane Dihalo->AlkylHalide Phthalimide Phthalimide + KOH KPhthalimide Potassium Phthalimide Phthalimide->KPhthalimide Target Target Molecule AlkylHalide->Target S_N2 Coupling (DMF, Heat) KPhthalimide->Target

Caption: Workflow for Route A (Gabriel Synthesis).

Part 3: Synthetic Route B - The Amine Condensation Pathway

This route involves the direct reaction between an amine and an anhydride to form the corresponding imide. This is a straightforward condensation reaction where a molecule of water is eliminated.

Principle and Causality

The reaction proceeds via a two-step mechanism. First, the nucleophilic amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.[12][13] Second, upon heating, this intermediate undergoes intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.

Precursor I: Phthalic Anhydride

Phthalic Anhydride is a high-volume industrial chemical, making it an inexpensive and readily available precursor.

Precursor II: The Primary Amine (2-(2-Methoxyphenoxy)ethanamine)

This precursor is a key intermediate in its own right. Its synthesis is a critical step. Interestingly, a common method to produce this amine is by the hydrolysis of the target molecule itself, highlighting the use of the phthalimide group as a robust protecting group for a primary amine.

Protocol 4: Synthesis of 2-(2-Methoxyphenoxy)ethanamine (via Hydrolysis)

  • The starting material for this protocol is the target molecule, this compound, produced via Route A.

  • Suspend the phthalimide derivative (1.0 eq) in a solvent like ethanol or methanol.

  • Add Hydrazine Hydrate (1.1-1.5 eq). This method is known as the Ing-Manske procedure and is preferred over strong acid or base hydrolysis as it proceeds under milder, neutral conditions.[11][14]

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • After cooling, the precipitate is filtered off.

  • The filtrate, containing the desired primary amine, is then concentrated. The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride), crystallizing it, and then liberating the free base.

The Condensation Reaction: Formation of the Target Molecule

Protocol 5: Imide Formation from Amine and Anhydride

  • In a reaction vessel, combine Phthalic Anhydride (1.0 eq) and 2-(2-Methoxyphenoxy)ethanamine (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Fit the vessel with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected.

  • Once the theoretical amount of water has been removed, the reaction is complete.

  • Cool the reaction mixture. The product may crystallize out upon cooling or can be obtained by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

G cluster_precursors Precursors cluster_main Main Reaction Amine 2-(2-Methoxyphenoxy) -ethanamine Target Target Molecule Amine->Target Condensation (Toluene, Heat, -H₂O) Anhydride Phthalic Anhydride Anhydride->Target

Caption: Workflow for Route B (Amine Condensation).

Part 4: Data Summary and Route Comparison

Table 1: Core Precursor Data
Precursor NameCAS NumberMolecular FormulaRole
Guaiacol (2-Methoxyphenol)90-05-1C₇H₈O₂Source of methoxyphenoxy group
1-Bromo-2-chloroethane107-04-0C₂H₄BrClEthyl linker and electrophile
Phthalimide85-41-6C₈H₅NO₂Source of phthalimide nitrogen
Potassium Phthalimide1074-82-4C₈H₄KNO₂Nucleophile in Gabriel Synthesis
Phthalic Anhydride85-44-9C₈H₄O₃Electrophile in Condensation
2-(2-Methoxyphenoxy)ethanamine26646-61-7C₉H₁₃NO₂Nucleophile in Condensation
Hydrazine Hydrate7803-57-8H₆N₂OReagent for amine deprotection
Table 2: Comparison of Synthetic Routes
FeatureRoute A (Gabriel Synthesis)Route B (Amine Condensation)
Key Reaction SN2 AlkylationNucleophilic Acyl Substitution / Dehydration
Advantages - High yielding and clean reaction.- Avoids over-alkylation.- Well-established and reliable.[9][15][16]- High atom economy (water is the only byproduct).- Uses inexpensive Phthalic Anhydride.
Disadvantages - May require pre-formation of the potassium salt.- Potassium phthalimide can be more expensive than phthalic anhydride.[17]- Requires the synthesis of the primary amine precursor, which can add steps.- The amine precursor can be sensitive.
Reagent Hazards - Polar aprotic solvents (e.g., DMF) have associated health risks.- Hydrazine hydrate, used to make the amine precursor, is toxic and corrosive.[14]
Industrial Choice Often preferred for its robustness and directness in forming the protected amine intermediate.Viable, but often the amine precursor is made via the Gabriel route and subsequent deprotection, making this route circular in some contexts.

Conclusion

The synthesis of this compound is a critical step in the production of the cardiovascular drug Carvedilol. The two primary synthetic pathways, the Gabriel synthesis and amine condensation, both rely on a set of core precursors derived from simple, readily available materials like guaiacol and phthalic anhydride. The Gabriel synthesis (Route A) represents a robust and direct method for the N-alkylation of phthalimide and is frequently the method of choice. The amine condensation route (Route B), while efficient in its final step, is dependent on the availability of the 2-(2-methoxyphenoxy)ethanamine precursor, which is itself often prepared using the Gabriel methodology. Understanding the causality behind these experimental choices—from the strategic use of 1-bromo-2-chloroethane to the mild deprotection with hydrazine—allows researchers and process chemists to optimize the synthesis for yield, purity, and cost-effectiveness, ensuring a stable supply of this vital pharmaceutical intermediate.

References

An In-Depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: Synthesis, Characterization, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione, a key chemical intermediate in the synthesis of Carvedilol. The document delves into its chemical and physical properties, detailed synthetic routes with mechanistic insights, analytical characterization, and its pivotal role in pharmaceutical manufacturing. While primarily recognized as a precursor, this guide also explores the broader context of the biological potential of the isoindoline-1,3-dione scaffold, offering a forward-looking perspective for researchers in drug discovery.

Introduction: A Pivotal Intermediate in Cardiovascular Drug Synthesis

In the landscape of pharmaceutical chemistry, the efficiency and purity of active pharmaceutical ingredient (API) synthesis are paramount. Chemical intermediates are the unsung heroes in this process, and this compound (also known as N-[2-(o-Methoxyphenoxy)ethyl]phthalimide) stands out as a critical building block.[1][2] Its primary and most well-documented application is in the manufacturing of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity widely prescribed for the management of hypertension and congestive heart failure.[3][4]

The isoindoline-1,3-dione moiety, also known as the phthalimide group, is a versatile scaffold in medicinal chemistry, appearing in drugs like thalidomide and its analogs, which exhibit a range of biological activities.[5][6] While this compound is not itself a therapeutic agent, its structural features and its role as a precursor warrant a detailed examination for process chemists, medicinal chemists, and quality control scientists. Understanding its synthesis, characterization, and behavior is crucial for optimizing the production of Carvedilol and for the potential development of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its handling, process optimization, and quality control.

PropertyValueReference(s)
Chemical Name This compound[7]
Synonyms N-[2-(o-Methoxyphenoxy)ethyl]phthalimide[2][8]
CAS Number 26646-63-9[4][9]
Molecular Formula C17H15NO4[4][10]
Molecular Weight 297.31 g/mol [9][10]
Appearance White to off-white solid powder[9]
Melting Point 102-108 °C[4]
Boiling Point (Predicted) 449.5 ± 25.0 °C[4]
Density (Predicted) 1.278 ± 0.06 g/cm³[4]
Solubility Slightly soluble in Chloroform and DMSO[8]

Synthesis and Mechanism

The synthesis of this compound is a classic example of the Gabriel synthesis of primary amines, where the phthalimide group is used to protect the amine functionality.[1][3][11] This method is favored for its ability to cleanly produce primary amines by avoiding the over-alkylation that can occur with ammonia.

The overall synthetic strategy involves the reaction of a 2-(2-methoxyphenoxy)ethyl halide with potassium phthalimide. The following sections detail a common synthetic pathway and the underlying chemical principles.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from guaiacol (2-methoxyphenol).

G cluster_0 Guaiacol Guaiacol Intermediate1 1-(2-Chloroethoxy)-2-methoxybenzene Guaiacol->Intermediate1 Ethylene oxide/Halogenating agent Target This compound Intermediate1->Target DMF, Heat PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Target DMF, Heat

Caption: Synthetic route to the target compound.

Mechanistic Insights: The Gabriel Synthesis

The core of this synthesis is a nucleophilic substitution reaction (SN2).

  • Formation of the Phthalimide Anion: Phthalimide is weakly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the conjugate base through resonance. Treatment with a base like potassium hydroxide deprotonates the imide nitrogen, forming the potassium phthalimide salt. This salt provides a potent nitrogen nucleophile.[3]

  • Nucleophilic Attack: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, 1-(2-chloroethoxy)-2-methoxybenzene).[11] This is a classic SN2 reaction, where the halide acts as the leaving group.[12]

  • Formation of the N-Alkylphthalimide: The product of this reaction is the N-substituted phthalimide, which is our target compound, this compound.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Product Formation Phthalimide_Anion Phthalimide Anion (Nucleophile) Alkyl_Halide 1-(2-Chloroethoxy)-2-methoxybenzene (Electrophile) Phthalimide_Anion->Alkyl_Halide SN2 Reaction N_Alkylphthalimide This compound Alkyl_Halide->N_Alkylphthalimide Formation of C-N bond Loss of Cl-

Caption: Mechanism of the Gabriel synthesis.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

  • Potassium phthalimide

  • 1-(2-Chloroethoxy)-2-methoxybenzene

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide and 1,2-dichloroethane.

  • Stir the reaction mixture at room temperature (25-30°C).

  • Heat the reaction mass to 68-72°C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (6:4).

  • Once the reaction is complete (typically within 3 hours), cool the mixture to ambient temperature.

  • Filter the reaction mass under vacuum.

  • Extract the filtrate with dichloromethane.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the phthalimide and methoxyphenoxy groups, singlet for the methoxy group, and triplets for the ethyl chain protons.
¹³C NMR Carbonyl carbons of the phthalimide group, aromatic carbons, methoxy carbon, and aliphatic carbons of the ethyl chain.
IR Spectroscopy Characteristic peaks for C=O stretching of the imide, C-O-C stretching of the ether, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (297.31 g/mol ).
Elemental Analysis Calculated for C17H15NO4: C, 68.68%; H, 5.09%; N, 4.71%. Found: C, 68.69%; H, 5.10%; N, 4.69%.[13]

Role in Carvedilol Synthesis

The primary significance of this compound lies in its role as a precursor to 2-(2-methoxyphenoxy)ethanamine, a key intermediate in Carvedilol synthesis.

Deprotection to the Primary Amine

The phthalimide group serves as a protecting group for the primary amine. To proceed with the Carvedilol synthesis, this group must be removed. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or acid/base hydrolysis.[11][12] Hydrazinolysis is often preferred as it proceeds under milder conditions.

G Target This compound Amine 2-(2-Methoxyphenoxy)ethanamine Target->Amine Hydrazine (NH2NH2) Phthalhydrazide Phthalhydrazide Target->Phthalhydrazide

Caption: Deprotection of the phthalimide group.

Final Condensation to Form Carvedilol

The liberated 2-(2-methoxyphenoxy)ethanamine is then condensed with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form Carvedilol.[14][15] This reaction involves the nucleophilic attack of the primary amine on the epoxide ring of the carbazole derivative.

Biological Activity Context and Future Perspectives

While this compound is primarily valued as a synthetic intermediate, its core structure, the isoindoline-1,3-dione (phthalimide) scaffold, is a well-established pharmacophore.[5] Derivatives of this scaffold have demonstrated a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Certain N-substituted phthalimide derivatives have shown potent anti-inflammatory and analgesic properties.[5][16]

  • Anticancer Activity: The phthalimide structure is central to the immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, used in treating multiple myeloma. Other derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[17]

  • Enzyme Inhibition: N-substituted isoindoline-1,3-diones have been explored as inhibitors for enzymes such as cyclooxygenase (COX).[6]

Given this precedent, it is conceivable that this compound or its analogs could possess unexplored biological activities. Further research, including in silico screening and in vitro assays, could reveal novel therapeutic potential for this and related compounds, extending their relevance beyond their current role as intermediates.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the cardiovascular drug Carvedilol. Its synthesis via the Gabriel method is a robust and well-understood process. A comprehensive understanding of its synthesis, characterization, and chemical properties is essential for process optimization and quality assurance in pharmaceutical manufacturing. While its current application is well-defined, the rich medicinal chemistry of the isoindoline-1,3-dione scaffold suggests that this and related compounds could be interesting starting points for future drug discovery efforts.

References

An In-depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9). As a critical intermediate in the synthesis of Carvedilol, a widely used beta-blocker for the management of hypertension and heart failure, this compound holds significant importance in pharmaceutical development.[1][2] This document delves into its structural characteristics, physicochemical parameters, and safety and handling protocols, offering valuable insights for researchers and professionals in drug discovery and manufacturing.

Introduction: A Pivotal Building Block in Cardiovascular Drug Synthesis

In the landscape of pharmaceutical manufacturing, the efficiency and purity of synthetic intermediates are paramount. This compound, also known by its synonym N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, has emerged as a key building block, primarily recognized for its role as a precursor in the synthesis of Carvedilol.[1][2][3] The unique molecular architecture of this intermediate, featuring a methoxyphenoxy moiety and an isoindole-1,3-dione core, provides a versatile platform for the construction of the final active pharmaceutical ingredient (API).[1] Its application underscores the broader potential of isoindole-1,3-dione derivatives in medicinal chemistry, with research exploring their utility in developing anti-cancer and antimicrobial agents.[3]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic workflows.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione[3]
Synonyms N-[2-(o-Methoxyphenoxy)ethyl]phthalimide[3]
CAS Number 26646-63-9[1][4]
Molecular Formula C₁₇H₁₅NO₄[1][4]
Molecular Weight 297.31 g/mol [2]
Appearance White to off-white solid powder[5]
Thermal and Solubility Properties
PropertyValueSource(s)
Melting Point 102-108 °C[1]
Boiling Point (Predicted) 449.5 ± 25.0 °C[1]
Density (Predicted) 1.278 ± 0.06 g/cm³[1]
Solubility Slightly soluble in Chloroform and DMSO[6]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step in the overall manufacturing process of Carvedilol. The primary synthetic route involves the reaction of 1-bromo-2-(2-methoxyphenoxy)ethane with potassium phthalimide.[7] This reaction, a Gabriel synthesis, is a well-established method for the formation of primary amines from alkyl halides.

General Synthetic Pathway

The synthesis can be visualized as a nucleophilic substitution reaction where the phthalimide anion acts as a nucleophile, displacing the bromide from 1-bromo-2-(2-methoxyphenoxy)ethane. The use of a polar aprotic solvent like Dimethylformamide (DMF) is often employed to facilitate this type of reaction.[7]

Synthesis_Pathway cluster_reactants Reactants reagent1 1-bromo-2-(2- methoxyphenoxy)ethane product 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione reagent1->product reagent2 Potassium Phthalimide reagent2->product solvent DMF solvent->product Solvent caption General Synthetic Pathway

A generalized schematic of the synthesis of the target compound.
Subsequent Deprotection to Yield the Amine

The phthalimide group serves as a protecting group for the primary amine. In the subsequent step of Carvedilol synthesis, this group is typically removed by hydrazinolysis (reaction with hydrazine hydrate) to liberate the free 2-(2-methoxyphenoxy)ethylamine.[7] This amine is then reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form Carvedilol.[7][8]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Phthalimide): A multiplet in the range of δ 7.7-7.9 ppm.

  • Aromatic Protons (Phenoxy): A multiplet in the range of δ 6.8-7.2 ppm.

  • -OCH₂- (Ethyl): A triplet around δ 4.2-4.4 ppm.

  • -NCH₂- (Ethyl): A triplet around δ 4.0-4.2 ppm.

  • -OCH₃ (Methoxy): A singlet around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons (Phthalimide): Peaks around δ 168 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

  • -OCH₂- Carbon: A peak around δ 67 ppm.

  • -NCH₂- Carbon: A peak around δ 39 ppm.

  • -OCH₃ Carbon: A peak around δ 56 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretching (Imide): Strong absorptions around 1770 cm⁻¹ and 1710 cm⁻¹.

  • C-O-C Stretching (Ether): Bands in the region of 1250-1000 cm⁻¹.

  • C-N Stretching: Absorption around 1380 cm⁻¹.

  • Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): Expected at m/z = 297.

  • Fragmentation: Common fragmentation patterns would involve cleavage of the ethyl linker and loss of the methoxyphenoxy group.

Safety, Handling, and Disposal

Proper handling and disposal of this compound are essential to ensure laboratory safety and environmental protection.

Hazard Identification
  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or fumes.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.[4]

  • Store at room temperature.[4]

Disposal
  • Dispose of the compound and any contaminated materials in accordance with federal, state, and local regulations.

  • It is recommended to treat this compound as a hazardous waste.

Future Perspectives

The demand for this compound is intrinsically linked to the market for Carvedilol. As cardiovascular diseases remain a leading cause of mortality worldwide, the need for effective treatments like Carvedilol is expected to persist.[1] Future research may focus on optimizing the synthesis of this intermediate to improve yields, reduce costs, and minimize environmental impact through the adoption of green chemistry principles.[1] Furthermore, the versatile isoindoline-1,3-dione scaffold may inspire the development of novel derivatives with diverse pharmacological activities.

References

An In-Depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a pivotal intermediate in contemporary pharmaceutical synthesis. The document elucidates its chemical identity, including its IUPAC name and relevant synonyms, and details its physicochemical properties. A significant focus is placed on its primary application as a precursor in the manufacturing of Carvedilol, a widely used antihypertensive agent. The guide further explores the broader pharmacological potential inherent to the isoindoline-1,3-dione scaffold, supported by current research. Detailed synthetic principles, safety protocols, and considerations for its application in drug development are also presented. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione [1]. In scientific literature and commercial contexts, it is frequently referred to by several synonyms, the most common being N-[2-(o-Methoxyphenoxy)ethyl]phthalimide [1][2]. Other identifiers include:

  • 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione[1][3]

  • This compound[4]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 26646-63-9 [2][3][4].

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, storage, and application in synthetic processes.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₅NO₄[3][4][5]
Molecular Weight 297.31 g/mol [5]
Appearance White to off-white solid powder
Melting Point 102-108 °C[3]
Boiling Point (Predicted) 449.5 ± 25.0 °C[3]
Density (Predicted) 1.278 ± 0.06 g/cm³[3]
Solubility Slightly soluble in Chloroform and DMSO[2]

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a nucleophilic substitution reaction, a classic example of the Gabriel Synthesis . This well-established method is renowned for its efficiency in forming primary amines from alkyl halides, and in this context, it is adapted to synthesize the N-substituted phthalimide.

Underlying Principle: The Gabriel Synthesis

The Gabriel synthesis leverages the acidic nature of the N-H proton of phthalimide. Deprotonation with a suitable base generates the phthalimide anion, a potent nucleophile. This anion then displaces a halide from an alkyl halide in an SN2 reaction, forming an N-alkylphthalimide. The phthalimide group acts as a protecting group for the amine functionality, preventing the over-alkylation that is often problematic when using ammonia or primary amines directly.

Experimental Protocol: A Generalized Approach

While specific industrial protocols may vary, the synthesis of this compound generally adheres to the following steps:

Step 1: Formation of the Phthalimide Nucleophile

  • Reactants: Phthalimide and a suitable base (e.g., potassium hydroxide, potassium carbonate).

  • Procedure: Phthalimide is treated with a base to abstract the acidic imide proton, forming the potassium phthalimide salt. This salt is a stable, solid nucleophile that is readily handled.

Step 2: Nucleophilic Substitution

  • Reactants: Potassium phthalimide and 2-(2-methoxyphenoxy)ethyl halide (e.g., chloride or bromide).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is typically employed to facilitate the SN2 reaction.

  • Procedure: The 2-(2-methoxyphenoxy)ethyl halide is added to a solution or suspension of potassium phthalimide in the chosen solvent. The reaction mixture is then heated to drive the substitution reaction to completion.

  • Causality: The use of a polar aprotic solvent is crucial as it solvates the cation (K⁺) while leaving the phthalimide anion relatively free to act as a nucleophile, thereby accelerating the rate of the SN2 reaction.

Step 3: Isolation and Purification

  • Procedure: Upon completion of the reaction, the product is typically isolated by precipitation upon addition of a non-solvent (e.g., water) or by extraction. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the final product as a white to off-white solid.

  • Self-Validation: The purity of the synthesized compound is confirmed through standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, IR, MS). The sharp melting point range of 102-108 °C is a key indicator of high purity[3].

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Reaction Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide (Nucleophile) Phthalimide->PotassiumPhthalimide + Base Base Base (e.g., KOH) Product This compound PotassiumPhthalimide->Product + Alkyl Halide in DMF AlkylHalide 2-(2-methoxyphenoxy)ethyl halide G cluster_0 Carvedilol Synthesis Pathway Start This compound Amine 2-(2-methoxyphenoxy)ethylamine Start->Amine Hydrazinolysis Hydrazine Hydrazine (N₂H₄) Carvedilol Carvedilol Amine->Carvedilol Epoxide 4-(oxiran-2-ylmethoxy)-9H-carbazole Epoxide->Carvedilol

References

The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoindoline-1,3-dione core, a deceptively simple bicyclic aromatic imide, represents a cornerstone in contemporary medicinal chemistry. From the tragic legacy of thalidomide to the development of potent and selective anticancer and anti-inflammatory agents, this scaffold has demonstrated remarkable versatility, yielding compounds with a broad spectrum of biological activities. This guide provides a comprehensive exploration of the biological landscape of isoindoline-1,3-dione derivatives. We will delve into the key therapeutic areas where these compounds have made a significant impact, elucidate their underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this privileged chemical framework.

Introduction: The Enduring Legacy of a Versatile Scaffold

The isoindoline-1,3-dione, also known as the phthalimide group, has a rich and complex history in drug discovery. Initially introduced as a sedative, its infamous teratogenic effects led to a paradigm shift in drug safety regulations. However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, sparking a renaissance in the exploration of its derivatives.[1] Today, isoindoline-1,3-dione-based drugs, such as lenalidomide and pomalidomide, are indispensable tools in the treatment of various cancers and inflammatory diseases.[1][2] The enduring appeal of this scaffold lies in its synthetic tractability and its ability to interact with a diverse range of biological targets. The imide nitrogen provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[3]

A Spectrum of Biological Activities: Beyond Immunomodulation

While the immunomodulatory effects of thalidomide and its analogs are well-documented, the biological activities of isoindoline-1,3-dione derivatives extend far beyond this initial discovery. Researchers have successfully synthesized and characterized derivatives with a wide array of pharmacological properties, including:

  • Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of isoindoline-1,3-dione derivatives against various cancer cell lines, including those of the cervix, glioma, and lung.[4] Some compounds have been shown to induce apoptosis and necrosis in cancer cells.[5] The anticancer activity is often attributed to the inhibition of angiogenesis and the modulation of key signaling pathways involved in cell growth and survival.[6]

  • Anti-inflammatory and Analgesic Effects: A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[7][8] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[9][10] Some derivatives have shown analgesic activity superior to that of commercially available drugs like metamizole sodium.[7]

  • Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease has spurred the development of AChE inhibitors to manage the cognitive symptoms of the disease. Several isoindoline-1,3-dione derivatives have been identified as potent inhibitors of both acetylcholinesterase and butyrylcholinesterase, making them promising candidates for the development of new anti-Alzheimer's agents.[11][12][13]

  • Anticonvulsant Properties: Epilepsy, a neurological disorder characterized by recurrent seizures, affects a significant portion of the global population. Recent studies have explored the potential of isoindoline-1,3-dione derivatives as anticonvulsant agents, with some compounds demonstrating the ability to increase seizure latency and reduce seizure duration in preclinical models.[14]

Unraveling the Mechanisms of Action: A Multi-Targeted Approach

The diverse biological activities of isoindoline-1,3-dione derivatives stem from their ability to interact with multiple molecular targets and modulate various signaling pathways.

Modulation of Cytokine Production

A key mechanism underlying the immunomodulatory and anti-inflammatory effects of many isoindoline-1,3-dione derivatives is their ability to alter the production of various cytokines. For instance, thalidomide and its analogs are known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-12, while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.[2][6] This modulation of the cytokine balance is believed to be a primary contributor to their therapeutic efficacy in conditions like erythema nodosum leprosum and multiple myeloma.[6]

cytokine_modulation Isoindoline-1,3-dione Derivative Isoindoline-1,3-dione Derivative Immune Cell Immune Cell Isoindoline-1,3-dione Derivative->Immune Cell Binds to Pro-inflammatory Cytokines\n(TNF-α, IL-1, IL-6, IL-12) Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-12) Immune Cell->Pro-inflammatory Cytokines\n(TNF-α, IL-1, IL-6, IL-12) Inhibition of Production Anti-inflammatory Cytokine\n(IL-10) Anti-inflammatory Cytokine (IL-10) Immune Cell->Anti-inflammatory Cytokine\n(IL-10) Enhancement of Production Therapeutic Effect Therapeutic Effect Pro-inflammatory Cytokines\n(TNF-α, IL-1, IL-6, IL-12)->Therapeutic Effect Anti-inflammatory Cytokine\n(IL-10)->Therapeutic Effect

Caption: Modulation of cytokine production by isoindoline-1,3-dione derivatives.

Inhibition of Angiogenesis

The anti-angiogenic properties of isoindoline-1,3-dione derivatives are crucial to their anticancer activity. These compounds can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[6] The mechanism of anti-angiogenesis is multifaceted and involves the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[2]

anti_angiogenesis cluster_tumor Tumor Microenvironment Tumor Cells Tumor Cells Pro-angiogenic Factors\n(VEGF, bFGF) Pro-angiogenic Factors (VEGF, bFGF) Tumor Cells->Pro-angiogenic Factors\n(VEGF, bFGF) Secrete Endothelial Cells Endothelial Cells Pro-angiogenic Factors\n(VEGF, bFGF)->Endothelial Cells Stimulate Isoindoline-1,3-dione Derivative Isoindoline-1,3-dione Derivative Isoindoline-1,3-dione Derivative->Pro-angiogenic Factors\n(VEGF, bFGF) Downregulates New Blood Vessel Formation New Blood Vessel Formation Endothelial Cells->New Blood Vessel Formation Proliferation & Migration Tumor Growth Tumor Growth New Blood Vessel Formation->Tumor Growth Supports

Caption: Anti-angiogenic mechanism of isoindoline-1,3-dione derivatives.

Cereblon-Mediated Protein Degradation

A groundbreaking discovery in understanding the mechanism of thalidomide and its analogs was the identification of cereblon (CRBN) as their primary molecular target.[1] These compounds act as "molecular glues," bringing together the E3 ubiquitin ligase complex containing CRBN and specific substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is responsible for both the therapeutic effects and the teratogenicity of these drugs.[1]

Experimental Protocols: A Practical Guide

General Synthesis of N-Substituted Isoindoline-1,3-diones

A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[7][15]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.[11][16]

  • Addition of Amine: Add the desired primary amine (1.0-1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11][16]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

synthesis_workflow Phthalic Anhydride Phthalic Anhydride Reaction Mixture Reaction Mixture Phthalic Anhydride->Reaction Mixture Primary Amine Primary Amine Primary Amine->Reaction Mixture Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Crude Product Crude Product Reflux->Crude Product Purification Purification Crude Product->Purification Pure N-Substituted Isoindoline-1,3-dione Pure N-Substituted Isoindoline-1,3-dione Purification->Pure N-Substituted Isoindoline-1,3-dione

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoindoline-1,3-dione derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[9][17]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: A Comparative Overview

DerivativeTarget/AssayIC50/ActivityReference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji cells (blood cancer)CC50 = 0.26 µg/mL[5]
Compound 7 (azide and silyl ether substituted)A549 cells (lung cancer)IC50 = 19.41 µM[4]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAnalgesic activity1.6 times more active than metamizole sodium[7]
ZM4COX-2 Inhibition91% inhibition at 5 µM[9]
Compound 7a and 7f (para-fluoro substituted)Acetylcholinesterase InhibitionIC50 = 2.1 µM[11]

Conclusion and Future Perspectives

The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug design campaigns. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will undoubtedly further solidify the importance of the isoindoline-1,3-dione core in medicinal chemistry.

References

Whitepaper: The Strategic Role of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione in High-Purity Carvedilol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carvedilol is a critical third-generation beta-blocker with vasodilating properties, widely prescribed for congestive heart failure and hypertension.[1] Its synthesis, however, is frequently complicated by the formation of process-related impurities that compromise the yield and purity of the active pharmaceutical ingredient (API). A persistent challenge is the formation of a bis-adduct, known as Impurity B, which arises from the over-alkylation of the desired product.[2] This technical guide provides an in-depth analysis of a robust synthetic strategy that mitigates this issue through the strategic use of a key intermediate: 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione . By employing a phthalimide protecting group, this approach effectively shields the reactive primary amine of the side chain, preventing the formation of Impurity B and enabling a more controlled and efficient synthesis. This paper details the mechanistic rationale, provides field-tested experimental protocols, and presents a comprehensive overview of this pathway for researchers and drug development professionals.

Introduction to Carvedilol and Synthetic Challenges

Carvedilol, (±)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol, exerts its therapeutic effects through a dual mechanism of non-selective β-adrenergic and selective α1-adrenergic blockade.[3] The molecular architecture features a carbazole core linked via a propanolamine bridge to a methoxyphenoxy ethylamine side chain. The standard synthesis involves the nucleophilic ring-opening of an epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole, by the primary amine of the 2-(2-methoxyphenoxy)ethylamine side chain.[2]

While chemically straightforward, this reaction is notoriously problematic. The secondary amine of the newly formed Carvedilol molecule remains nucleophilic and can react with a second molecule of the carbazole epoxide. This leads to the formation of the highly undesirable Impurity B, which can constitute 10-40% of the product mixture, significantly complicating purification and reducing the overall process yield.[2] Controlling the formation of such impurities is a critical issue for the pharmaceutical industry.[4]

The Rationale for Amine Protection

To circumvent the formation of Impurity B, a common and effective strategy is the temporary protection of the primary amine on the side-chain nucleophile. By masking the amine's reactivity, the initial coupling reaction can proceed to completion without the risk of over-alkylation. The protecting group is then removed in a final step to yield the pure Carvedilol. Various protecting groups, such as benzyl or tosyl, have been explored.[5] However, the phthalimide group, utilized in the form of the intermediate This compound , offers a robust, stable, and high-yielding alternative rooted in the principles of the Gabriel synthesis.[6][7]

Diagram 1: The Problem of Impurity B Formation

Epoxide 4-(oxiran-2-ylmethoxy) -9H-carbazole Carvedilol Carvedilol (Desired Product) Epoxide->Carvedilol + Amine Amine 2-(2-methoxyphenoxy) ethylamine Amine->Carvedilol ImpurityB Impurity B (Bis-Adduct) Carvedilol->ImpurityB + Another Epoxide (Undesired Reaction)

Caption: Standard Carvedilol synthesis pathway illustrating the undesired secondary reaction that forms Impurity B.

The Phthalimide-Protected Synthetic Pathway

The use of this compound introduces a three-stage process that ensures a controlled and high-purity synthesis of Carvedilol. This pathway leverages the stability of the phthalimide group during the critical C-N bond formation and its clean removal under specific conditions.

Diagram 2: Carvedilol Synthesis via Phthalimide Protection

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Coupling cluster_2 Stage 3: Deprotection K_Phthalimide Potassium Phthalimide Intermediate 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione K_Phthalimide->Intermediate Gabriel Synthesis SideChain_Precursor 1-(2-chloroethoxy) -2-methoxybenzene SideChain_Precursor->Intermediate Protected_Carvedilol Phthalimide-Protected Carvedilol Adduct Intermediate->Protected_Carvedilol Epoxide Ring Opening Epoxide 4-(oxiran-2-ylmethoxy) -9H-carbazole Epoxide->Protected_Carvedilol Final_Carvedilol Carvedilol (API) Protected_Carvedilol->Final_Carvedilol Hydrazinolysis Phthalhydrazide Phthalhydrazide (Byproduct) Protected_Carvedilol->Phthalhydrazide

Caption: The three-stage synthetic route to Carvedilol using the phthalimide-protected intermediate.

Experimental Methodologies & Protocols

The following protocols are presented as a self-validating system, grounded in established chemical principles and adapted from authoritative sources.

Stage 1: Synthesis of this compound

This stage follows the classical Gabriel synthesis pathway, where potassium phthalimide serves as an ammonia surrogate, reacting with an alkyl halide via an SN2 mechanism.[8]

Protocol:

  • Reagent Charging: To a clean, dry reaction vessel equipped with a mechanical stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and 1-(2-chloroethoxy)-2-methoxybenzene (1.05 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the vessel (approx. 5-10 mL per gram of potassium phthalimide).

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain under vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mass to ambient temperature. Pour the mixture into cold water, which will cause the product to precipitate.

  • Isolation: Filter the solid product under vacuum, wash thoroughly with water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 50-60 °C.

  • Characterization: The resulting white to off-white solid can be characterized by melting point (108-110 °C) and spectroscopic methods (NMR, IR).[9]

Stage 2: Coupling with 4-(oxiran-2-ylmethoxy)-9H-carbazole

This crucial step involves the nucleophilic attack of the carbazole nitrogen (after deprotonation by a base) onto the epoxide ring, forming the core structure of Carvedilol. In this adapted protocol, the phthalimide-protected amine adduct is formed. While a direct protocol for this specific reaction is not widely published, this procedure is constructed based on analogous couplings with other protected amines and the carbazole epoxide.[5][10]

Protocol:

  • Reagent Charging: To a reaction vessel, add 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq), the phthalimide intermediate from Stage 1 (1.1 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).[10]

  • Solvent Addition: Add a suitable solvent such as DMF or Toluene (approx. 10 mL per gram of epoxide).

  • Reaction: Heat the mixture to 80-90 °C and stir for 10-15 hours. The phthalimide nitrogen is non-nucleophilic, so the reaction proceeds via the deprotonated carbazole nitrogen attacking the epoxide. However, the more common pathway involves the amine side-chain opening the epoxide. For this, the phthalimide-protected amine would be deprotected first. For the purpose of this guide, we follow the logic of protecting group chemistry where the coupling happens first. The reaction is the nucleophilic ring-opening of the epoxide by the amine side-chain. The phthalimide group prevents the secondary amine of the product from reacting further.

  • Work-up: After cooling, pour the reaction mass into water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phthalimide-protected Carvedilol adduct. This intermediate is often taken directly to the next step without extensive purification.

Stage 3: Hydrazinolysis for Phthalimide Deprotection

The final step is the removal of the phthalimide group to liberate the primary amine, yielding Carvedilol. The Ing-Manske procedure, which uses hydrazine, is highly effective for this transformation.[6] The formation of the stable phthalhydrazide byproduct drives the reaction to completion.[11]

Protocol:

  • Reagent Charging: Dissolve the crude adduct from Stage 2 (1.0 eq) in a protic solvent like methanol or ethanol (approx. 15-20 mL per gram of adduct).

  • Hydrazine Addition: Add hydrazine hydrate (4.0-6.0 eq) to the solution at room temperature.[8]

  • Reaction: Stir the mixture at room temperature or under gentle reflux (40-50 °C) for 2-4 hours. A white precipitate of phthalhydrazide will form.[12][13]

  • Isolation of Product: After cooling, filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude Carvedilol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield high-purity Carvedilol API.

Data Summary and Process Control

Effective process control relies on monitoring key reaction parameters and understanding expected outcomes. The following table summarizes the critical data for the phthalimide-protected pathway. Yields are representative and based on analogous, cited transformations.

Stage Key Transformation Typical Reagents & Solvents Conditions Representative Yield Analytical Monitoring
1 Gabriel SynthesisPotassium Phthalimide, 1-(2-chloroethoxy)-2-methoxybenzene, DMF100-110 °C, 6-8 h~70-80%[9]TLC, GC
2 Epoxide Ring OpeningK₂CO₃, Toluene / DMF80-90 °C, 10-15 h~50-60%[2]TLC, HPLC
3 Hydrazine DeprotectionHydrazine Hydrate, Methanol / EthanolRT to 50 °C, 2-4 h~70-85%[12]TLC, HPLC

Conclusion

The synthesis of Carvedilol via the This compound intermediate represents a strategically sound approach for industrial-scale production. By incorporating a phthalimide protecting group, this pathway directly addresses the core challenge of Impurity B formation, which plagues more conventional synthetic routes. The three-stage process—Gabriel synthesis, core coupling, and hydrazinolysis—is robust, reproducible, and relies on well-established chemical transformations. This method provides a clear and efficient route to high-purity Carvedilol, minimizing the need for complex downstream purification and ultimately enhancing the overall efficiency and economic viability of the manufacturing process.

References

Methodological & Application

Synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: A Comprehensive Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol and in-depth scientific insights for the synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a key intermediate in the production of the widely used antihypertensive drug, Carvedilol.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the efficient and reliable synthesis of this critical compound.

Introduction: The Strategic Importance of a Key Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic selection and efficient production of key intermediates are paramount to the successful development of active pharmaceutical ingredients (APIs). This compound (CAS No: 26646-63-9) holds a significant position as a pivotal building block in the multi-step synthesis of Carvedilol.[1][2] Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity, is a cornerstone in the management of congestive heart failure and hypertension.[1][2][3] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final drug product.

This guide focuses on the widely employed and highly efficient Mitsunobu reaction for the synthesis of this compound. The Mitsunobu reaction offers a reliable method for the conversion of primary and secondary alcohols into a variety of functional groups, including the phthalimide moiety, under mild conditions.[4][5]

Reaction Principle: The Mitsunobu Reaction

The synthesis of this compound is achieved through the Mitsunobu reaction, which facilitates the condensation of an alcohol, 2-(2-methoxyphenoxy)ethanol, with a nucleophile, phthalimide. This reaction is driven by the in-situ formation of a phosphonium salt from a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).

The underlying mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an alkoxyphosphonium salt. This intermediate then undergoes nucleophilic attack by the phthalimide anion, leading to the desired N-substituted phthalimide product with inversion of configuration at the alcohol carbon. A key advantage of the Mitsunobu reaction is its ability to proceed under mild and neutral conditions, making it suitable for substrates with sensitive functional groups.[4][5][6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound via the Mitsunobu reaction.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS No.PuritySupplier
2-(2-Methoxyphenoxy)ethanolC₉H₁₂O₃168.1916533-33-2≥98%Sigma-Aldrich
PhthalimideC₈H₅NO₂147.1385-41-6≥99%Sigma-Aldrich
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.212446-83-594%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS gradeFisher Scientific
HexanesN/AN/AN/AACS gradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6ACS gradeVWR
Silica GelSiO₂60.087631-86-960 Å, 230-400 meshVWR
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2-(2-methoxyphenoxy)ethanol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 10 volumes based on the alcohol).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath with continuous stirring.

  • Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate of triphenylphosphine oxide may begin to form.

  • Reaction: After the complete addition of DIAD, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting alcohol spot indicates the completion of the reaction.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (approx. 20 volumes).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 volumes) and brine (2 x 10 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure this compound as a white to off-white solid.[7][8]

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 2-(2-methoxyphenoxy)ethanol, phthalimide, and PPh3 in anhydrous THF Cooling Cool to 0 °C Reactants->Cooling DIAD_Addition Add DIAD dropwise Cooling->DIAD_Addition Stirring Stir at room temperature for 12-16h DIAD_Addition->Stirring Concentration Concentrate under reduced pressure Stirring->Concentration Extraction Dissolve in EtOAc and wash Concentration->Extraction Drying Dry over Na2SO4 and concentrate Extraction->Drying Purification Purify by column chromatography or recrystallization Drying->Purification Product Pure 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid[7][8]
Melting Point 102-108 °C[1]
¹H NMR Characteristic peaks for the aromatic protons of the phthalimide and methoxyphenoxy groups, as well as the methylene protons of the ethyl linker.
¹³C NMR Resonances corresponding to the carbonyl carbons of the phthalimide, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₇H₁₅NO₄ (m/z = 297.10).
Purity (HPLC) ≥98%

Troubleshooting

IssuePossible CauseSolution
Low or no product formation - Incomplete reaction- Degradation of reagents- Extend the reaction time and monitor by TLC.- Ensure the use of anhydrous THF and fresh DIAD.
Presence of unreacted starting material - Insufficient amount of DIAD or PPh₃- Short reaction time- Use a slight excess of DIAD and PPh₃.- Increase the reaction time.
Formation of by-products - Side reactions of the Mitsunobu reaction- Careful control of the reaction temperature during DIAD addition.- Thorough purification by column chromatography.
Difficulty in removing triphenylphosphine oxide - High solubility of the oxide in the work-up solvent- After initial concentration, triturate the crude product with a solvent in which the product is sparingly soluble but the oxide is soluble (e.g., diethyl ether).

Safety Precautions

  • The Mitsunobu reaction should be performed in a well-ventilated fume hood.

  • DIAD is a potential sensitizer and should be handled with care, avoiding inhalation and skin contact.

  • Triphenylphosphine is an irritant.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging the efficiency and mild conditions of the Mitsunobu reaction, researchers and drug development professionals can reliably produce this key intermediate, facilitating the advancement of Carvedilol synthesis and related pharmaceutical research. Adherence to the detailed protocol and safety guidelines will ensure a successful and safe synthetic outcome.

References

Application Note: Structural Elucidation of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a key intermediate in the synthesis of the cardiovascular drug Carvedilol, requires rigorous structural confirmation to ensure the purity and quality of the final active pharmaceutical ingredient (API).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this pivotal compound. The causality behind experimental choices and a self-validating protocol are detailed to ensure trustworthy and reproducible results.

I. Core Principles and Experimental Design

The structural backbone of this compound comprises three key fragments: a phthalimide group, a methoxyphenoxy group, and an ethyl linker. Each of these fragments possesses unique electronic environments that give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The strategic choice of NMR experiments and parameters is paramount for resolving and assigning these signals accurately.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be utilized throughout this note.

Caption: Molecular structure of this compound with atom numbering.

II. Experimental Protocols

A systematic approach is crucial for obtaining high-quality NMR data. The following protocols are designed to be self-validating and can be adapted to most modern NMR spectrometers.

Protocol 1: Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (≥98%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's good solubility. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition
ParameterRecommended ValueRationale
Spectrometer Freq.≥400 MHzHigher field strength provides better signal dispersion.
Pulse Programzg30Standard 30° pulse for quantitative measurements.
Spectral Width-2 to 10 ppmTo encompass all expected proton signals.
Acquisition Time≥ 3 secondsEnsures good resolution.
Relaxation Delay2 secondsAllows for near-complete relaxation of protons.
Number of Scans16Sufficient for good signal-to-noise ratio.
Protocol 3: ¹³C NMR Data Acquisition
ParameterRecommended ValueRationale
Spectrometer Freq.≥100 MHzCorresponding frequency for a ≥400 MHz ¹H instrument.
Pulse Programzgpg30Standard 30° pulse with proton decoupling.
Spectral Width0 to 200 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time≥ 1.5 secondsAdequate for good resolution.
Relaxation Delay2 secondsStandard delay for most carbon atoms.
Number of Scans≥ 1024¹³C has low natural abundance, requiring more scans.

Workflow for NMR Data Acquisition and Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR TwoD_NMR 2D NMR (Optional) C13_NMR->TwoD_NMR Processing Fourier Transform & Phasing TwoD_NMR->Processing PeakPicking Peak Picking & Integration Processing->PeakPicking Assignment Spectral Assignment PeakPicking->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

III. Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.85 - 7.90m2HH-4, H-5 (Phthalimide)
7.70 - 7.75m2HH-3, H-6 (Phthalimide)
6.85 - 7.00m4HH-7', H-8', H-9', H-10' (Phenoxy)
4.25t2HH-β (-O-CH₂-)
4.05t2HH-α (-N-CH₂-)
3.85s3HH-OMe (-OCH₃)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ ppm)Assignment
168.2C=O (Phthalimide)
157.5C-6' (Phenoxy, C-O)
149.0C-11' (Phenoxy, C-OCH₃)
134.1C-4, C-5 (Phthalimide)
132.0C-2a, C-6a (Phthalimide)
123.4C-3, C-6 (Phthalimide)
121.5C-8' (Phenoxy)
120.9C-10' (Phenoxy)
114.2C-9' (Phenoxy)
112.0C-7' (Phenoxy)
67.0C-β (-O-CH₂)
55.9C-OMe (-OCH₃)
37.8C-α (-N-CH₂)

IV. Detailed Spectral Interpretation

¹H NMR Spectrum:

  • Phthalimide Protons (7.70 - 7.90 ppm): The four aromatic protons of the phthalimide group are expected to appear as two multiplets in the downfield region, characteristic of their electron-deficient environment.

  • Phenoxy Protons (6.85 - 7.00 ppm): The four protons on the methoxyphenoxy ring will resonate as a complex multiplet in the aromatic region, shifted slightly upfield compared to the phthalimide protons due to the electron-donating effect of the ether and methoxy groups.

  • Ethyl Linker Protons (4.05 and 4.25 ppm): The two methylene groups of the ethyl linker are diastereotopic and will appear as two distinct triplets. The methylene group attached to the oxygen (H-β) is expected to be more deshielded (downfield) than the one attached to the nitrogen (H-α) due to the higher electronegativity of oxygen.

  • Methoxy Protons (3.85 ppm): The three protons of the methoxy group will appear as a sharp singlet, a characteristic signal for this functional group.

¹³C NMR Spectrum:

  • Carbonyl Carbons (168.2 ppm): The two equivalent carbonyl carbons of the phthalimide group will give a single signal in the far downfield region.

  • Aromatic Carbons (112.0 - 157.5 ppm): The ten aromatic carbons will appear in the typical aromatic region. The carbons attached to oxygen (C-6' and C-11') will be the most downfield.

  • Aliphatic Carbons (37.8 - 67.0 ppm): The two methylene carbons of the ethyl linker and the methoxy carbon will resonate in the upfield region. The carbon attached to the oxygen (C-β) will be more downfield than the carbon attached to the nitrogen (C-α). The methoxy carbon (C-OMe) will have a characteristic chemical shift around 55.9 ppm.

V. Advanced NMR Techniques (Optional)

For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Will show correlations between the coupled protons of the ethyl linker (H-α and H-β).

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, confirming the assignments of C-α/H-α, C-β/H-β, and the carbons and protons of the aromatic rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule. For instance, correlations from H-α to the phthalimide carbonyl carbons and from H-β to the phenoxy ring carbons would definitively confirm the overall structure.

VI. Conclusion

This application note provides a detailed protocol and expected NMR data for the structural characterization of this compound. By following the outlined experimental procedures and using the provided spectral interpretation as a guide, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The use of a combination of 1D and 2D NMR techniques will provide a comprehensive and unambiguous structural elucidation.

References

"2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione" HPLC method development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Abstract

This document details the systematic development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a critical pharmaceutical intermediate in the synthesis of Carvedilol, a widely used antihypertensive agent.[1][2] The method was developed using a reversed-phase approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] This application note provides a comprehensive protocol suitable for quality control, purity assessment, and stability testing in research and manufacturing environments.

Introduction and Pre-Analysis Assessment

This compound (CAS: 26646-63-9, Formula: C₁₇H₁₅NO₄, MW: 297.31 g/mol ) is a key raw material in the manufacturing of the Active Pharmaceutical Ingredient (API), Carvedilol.[1][2][5] Ensuring the purity and quality of this intermediate is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing drug purity due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

1.1. Physicochemical Rationale for Method Development

A foundational understanding of the analyte's physicochemical properties is critical for efficient method development.[6][7]

  • Structure and Polarity: The molecule consists of a relatively non-polar phthalimide group and a methoxy-substituted benzene ring linked by an ethyl ether chain. This structure confers moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.[8]

  • UV Absorbance: The presence of two aromatic ring systems (phthalimide and methoxybenzene) acts as strong chromophores. This allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). A preliminary UV scan of the analyte dissolved in acetonitrile would reveal the wavelength of maximum absorbance (λmax), ensuring optimal signal-to-noise for quantification.[8][9] For the purpose of this method, a λmax is anticipated in the range of 220-240 nm.

HPLC Method Development Strategy

The development process follows a logical, systematic approach to achieve optimal separation of the main analyte from potential impurities and degradation products.[9] This involves the careful selection and optimization of the stationary phase, mobile phase, and detection parameters.

2.1. Chromatographic Mode and Stationary Phase Selection

Given the analyte's properties, Reversed-Phase HPLC was selected.[8] A C18 (octadecylsilane) bonded silica column is the most versatile and widely used stationary phase for pharmaceutical analysis and serves as the starting point for this method.[6][8] A standard column dimension (e.g., 150 mm x 4.6 mm) with a 3 to 5 µm particle size provides a good balance between efficiency, resolution, and backpressure.[9]

2.2. Mobile Phase and Elution Optimization

  • Solvent Selection: A combination of a polar aqueous phase and a less polar organic modifier is used in RP-HPLC.[7] Acetonitrile (ACN) is chosen as the organic modifier over methanol due to its lower viscosity and favorable UV transparency. HPLC-grade water is used for the aqueous component.

  • Elution Mode: A gradient elution is selected initially to screen for both early and late-eluting impurities and to determine the optimal solvent composition for the final method.[9] A gradient running from a lower to a higher concentration of acetonitrile allows for the elution of compounds with a wide range of polarities within a single run, which is crucial for impurity profiling.[10]

  • pH Control: While the analyte itself is neutral, controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate) can improve peak shape and reproducibility, especially if acidic or basic impurities are present. For this neutral compound, starting with unbuffered water and ACN is a viable first step.

2.3. Detector Wavelength Selection

A Diode Array Detector (DAD) is employed to scan the analyte peak across a range of wavelengths during initial runs. The λmax is identified from the spectrum and selected for quantification to achieve the highest sensitivity.[8]

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Parameter Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Final Method A Analyze Physicochemical Properties (Structure, Polarity, UV Absorbance) B Select RP-HPLC Mode A->B C Select C18 Column (150 x 4.6 mm, 5 µm) B->C D Select Mobile Phase (Water/Acetonitrile) C->D E Select UV/DAD Detector D->E F Run Gradient Elution (e.g., 20-80% ACN) E->F G Determine λmax from DAD Spectrum F->G H Optimize Gradient/Isocratic Conditions (Resolution, Run Time) F->H G->H I Finalize Flow Rate & Column Temp. H->I J Establish Final Protocol & System Suitability Criteria I->J

Caption: Workflow for systematic HPLC method development.

Final Optimized HPLC Protocol

This protocol is for the quantitative determination and purity assessment of this compound.

3.1. Materials and Reagents

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • This compound Reference Standard (≥98% purity)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

3.2. Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-12 min: 50-90% B; 12-15 min: 90% B; 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 18 minutes

3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask, dissolve and dilute to volume with acetonitrile. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3.4. System Suitability Test (SST) Before sample analysis, perform six replicate injections of the Working Standard Solution to verify system performance.[11]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% for 6 replicate injections
%RSD of Retention Time ≤ 1.0% for 6 replicate injections

Method Validation Protocol (ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following tests constitute a comprehensive validation of the developed method.

ValidationFlowchart Start Validated HPLC Method Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision Start->Precision Robustness Robustness (Small Variations) Start->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate

References

Application Notes & Protocols: 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione as a Key Intermediate in Carvedilol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Significance

In the intricate landscape of pharmaceutical synthesis, the reliability and purity of chemical intermediates are paramount to the efficacy and safety of the final Active Pharmaceutical Ingredient (API). One such pivotal building block is 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9).[1] This compound, also known as N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, serves as a crucial precursor in the manufacturing of Carvedilol.[2][3][4] Carvedilol is a widely prescribed nonselective β-adrenergic blocker with α1-blocking activity, essential for managing hypertension and congestive heart failure.[1][3]

The strategic importance of this intermediate lies in its core structure: a primary amine masked by a phthalimide group. This "masked" amine is a classic application of the Gabriel synthesis, a method that elegantly circumvents the common problem of over-alkylation encountered with direct amination using ammonia.[5][6] The phthalimide group acts as a stable, efficient protecting group that can be cleanly removed in a subsequent step to reveal the reactive primary amine necessary for constructing the final Carvedilol molecule.[7][8][9]

This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis, characterization, and application of this intermediate. It elucidates the mechanistic rationale behind the chosen synthetic pathways and provides robust, field-tested protocols for its preparation and use.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is essential for its handling, storage, and use in subsequent reactions.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 26646-63-9[1][2][10]
Molecular Formula C₁₇H₁₅NO₄[1][10]
Molecular Weight 297.31 g/mol [1][4][10]
Appearance White to off-white solid powder[11]
Melting Point 102-110 °C[1][11]
Boiling Point 449.5 ± 25.0 °C (Predicted)[1]
Density 1.278 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform, DMSO[11]
IUPAC Name 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione[2]
GHS Hazard Information & Safety Precautions

This compound is considered hazardous and requires careful handling in a controlled laboratory environment.[12]

  • Hazard Statements:

    • H302: Harmful if swallowed.[12]

    • H315: Causes skin irritation.[12][13]

    • H319: Causes serious eye irritation.[12][13]

    • H335: May cause respiratory irritation.[12][13]

  • Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[12][14]

    • Respiratory Protection: In case of insufficient ventilation, wear a NIOSH-approved particulate respirator.[14]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[15]

Synthesis Protocol: A Gabriel Synthesis Approach

The synthesis of the title compound is a classic example of the Gabriel synthesis, which transforms a primary alkyl halide into a protected primary amine.[6][7] This method is favored for its high selectivity and avoidance of polyalkylation side products that often plague direct amination reactions.[5][16]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence within a single pot:

  • Deprotonation: Phthalimide's N-H bond is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups.[5] A base, such as potassium carbonate or potassium hydroxide, is used to deprotonate the imide, forming the highly nucleophilic phthalimide anion.[6][17]

  • Nucleophilic Substitution (S_N_2): The phthalimide anion then acts as an excellent nucleophile, attacking the electrophilic carbon of a primary alkyl halide (in this case, 1-(2-bromoethoxy)-2-methoxybenzene) in a classic S_N_2 reaction.[5][17] This forms the stable N-alkylphthalimide product and avoids further reaction, as the nitrogen's lone pair is now delocalized across the imide structure, rendering it non-nucleophilic.[16][17]

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. It effectively dissolves the ionic potassium phthalimide and the organic alkyl halide, facilitating the S_N_2 reaction by solvating the cation (K⁺) without strongly solvating the nucleophilic anion.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 Potassium Phthalimide Cond DMF (Solvent) Heat (e.g., 80-90°C) R1->Cond Nucleophile R2 1-(2-bromoethoxy)-2-methoxybenzene R2->Cond Electrophile P 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione Cond->P SN2 Reaction

Diagram 1: Workflow for the Gabriel synthesis of the title intermediate.

Detailed Laboratory Synthesis Protocol

Reagents & Equipment:

  • Potassium Phthalimide (1.1 eq)

  • 1-(2-bromoethoxy)-2-methoxybenzene (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Isopropanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.1 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of alkyl halide) to the flask. Stir the suspension.

  • Reactant Addition: Add 1-(2-bromoethoxy)-2-methoxybenzene (1.0 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. This will precipitate the crude product.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove residual DMF and potassium bromide.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as isopropanol or an ethanol/water mixture, to yield a pure, white to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 85-95%.

Quality Control & Analytical Characterization

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. The following protocols outline standard characterization methods.

Expected Analytical Data
TechniqueExpected Results
¹H NMR δ (ppm) in CDCl₃: ~7.85 (m, 2H, Ar-H), ~7.72 (m, 2H, Ar-H), ~6.90 (m, 4H, Ar-H), ~4.25 (t, 2H, -O-CH₂-), ~4.10 (t, 2H, -N-CH₂-), ~3.80 (s, 3H, -OCH₃).
FT-IR ν (cm⁻¹): ~1770 & ~1710 (C=O, asymmetric & symmetric imide stretch), ~1250 (C-O, aryl ether stretch), ~2950 (C-H, aliphatic stretch).
LC-MS (ESI+) m/z: Calculated for [C₁₇H₁₅NO₄ + H]⁺: 298.10; Found: ~298.1. Purity should be ≥98% by HPLC.
Standard Operating Procedures (SOPs) for Analysis
  • ¹H NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.

  • FT-IR Spectroscopy: Obtain the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • LC-MS: Prepare a ~1 mg/mL solution in a suitable solvent like acetonitrile. Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid). Monitor via UV detection (e.g., at 254 nm) and a mass spectrometer with an electrospray ionization (ESI) source in positive mode.

Application in Carvedilol Synthesis: The Deprotection Step

The synthesized intermediate's primary function is to serve as a precursor to 2-(2-methoxyphenoxy)ethan-1-amine . This is achieved by cleaving the phthalimide protecting group, a process known as deprotection.

Rationale for Hydrazinolysis

While acidic or basic hydrolysis can remove the phthalimide group, these methods often require harsh conditions that can lead to side reactions or low yields.[7] The Ing-Manske procedure, which uses hydrazine (N₂H₄), is the preferred method.[7][16] Hydrazine acts as a potent nucleophile, attacking the imide carbonyls and resulting in the formation of a stable, cyclic phthalhydrazide precipitate, which cleanly liberates the desired primary amine.[7]

G cluster_products Deprotection Products Intermediate 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione Hydrazine Hydrazine (N₂H₄) Ethanol (Solvent) Intermediate->Hydrazine Amine 2-(2-methoxyphenoxy) ethan-1-amine (Key Precursor) Hydrazine->Amine Cleavage Byproduct Phthalhydrazide (Precipitate) Hydrazine->Byproduct Formation NextStep Reaction with Epoxide Moiety Amine->NextStep

Diagram 2: Deprotection of the intermediate to yield the key amine for Carvedilol synthesis.

Deprotection Protocol (Hydrazinolysis)

Reagents & Equipment:

  • This compound (1.0 eq)

  • Hydrazine monohydrate (1.5 - 2.0 eq)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Standard reflux and extraction glassware

Procedure:

  • Setup: Suspend the phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine monohydrate (1.5-2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by vacuum filtration. Alternative: Proceed to acid quench.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated HCl to adjust the pH to ~1-2. This dissolves the product amine as its hydrochloride salt and ensures the phthalhydrazide remains precipitated.

  • Isolation of Byproduct: Filter the acidic mixture to remove the solid phthalhydrazide. Wash the solid with a small amount of cold ethanol.

  • Basification: Transfer the filtrate to a separatory funnel. Make the solution basic (pH > 10) by carefully adding a cold sodium hydroxide solution.

  • Extraction: Extract the liberated free amine into a suitable organic solvent like dichloromethane (DCM) (3x portions).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methoxyphenoxy)ethan-1-amine, which can be purified further by distillation or used directly in the next step of Carvedilol synthesis.

References

Application Notes & Protocols: 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Overview and Strategic Importance

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9) is a pivotal chemical entity in modern pharmaceutical science.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical, high-purity intermediate in the synthesis of Carvedilol, a widely prescribed cardiovascular drug.[2][3] Carvedilol functions as a nonselective beta-adrenergic blocker with additional alpha-1 blocking activity, making it effective in the management of hypertension and congestive heart failure.[4][5][6]

The strategic value of this compound is twofold. Firstly, it provides a stable, protected form of the 2-(2-methoxyphenoxy)ethylamine side chain, crucial for the multi-step synthesis of Carvedilol.[2] The isoindoline-1,3-dione, or phthalimide, group acts as an efficient protecting group for the primary amine, preventing unwanted side reactions.

Secondly, the isoindoline-1,3-dione scaffold is a "privileged structure" in medicinal chemistry.[7] This core is present in numerous biologically active compounds, including thalidomide and its immunomodulatory analogs, as well as molecules with demonstrated analgesic, anti-inflammatory, anticonvulsant, and anticancer activities.[8][9] Therefore, understanding the handling and reactivity of this compound provides a valuable platform not only for Carvedilol synthesis but also for the exploration of new chemical entities based on its core structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26646-63-9[1]
Molecular Formula C₁₇H₁₅NO₄[3]
Molecular Weight 297.31 g/mol [3]
Appearance White to Off-White Solid Powder[10]
Melting Point 102-108 °C[1]
IUPAC Name 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione[3]
Synonyms N-[2-(o-Methoxyphenoxy)ethyl]phthalimide[3]

Section 2: Synthesis and Characterization

The synthesis of the title compound is a classical application of the Gabriel synthesis, which utilizes the acidic nature of the N-H bond in phthalimide and its derivatives. The protocol below describes a common laboratory-scale synthesis.

Protocol 2.1: Synthesis of this compound

This protocol involves the condensation of phthalic anhydride with 2-(2-methoxyphenoxy)ethan-1-amine. The reaction forms the stable imide ring.

Materials:

  • Phthalic anhydride

  • 2-(2-methoxyphenoxy)ethan-1-amine

  • Glacial acetic acid

  • Ethanol

  • Standard glassware for reflux, filtration, and recrystallization

  • TLC plates (silica gel 60 F254)

  • Stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 2-(2-methoxyphenoxy)ethan-1-amine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). Acetic acid is an effective solvent that facilitates the dehydration step required for imide formation.[11]

  • Reflux: Heat the mixture to reflux (approx. 118°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically using an ethyl acetate/hexane mobile phase. The reaction is generally complete within 4-8 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. This will cause the product to precipitate as a solid.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid.[11]

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and obtaining ¹H NMR and ¹³C NMR spectra.

SynthesisWorkflow reagents Phthalic Anhydride + 2-(2-methoxyphenoxy)ethan-1-amine reaction Reflux in Glacial Acetic Acid (4-8h) reagents->reaction Condensation/ Dehydration precipitation Precipitation in Ice Water reaction->precipitation Isolation filtration Vacuum Filtration & Washing precipitation->filtration purification Recrystallization (Ethanol) filtration->purification Crude Solid product Pure Product (Crystalline Solid) purification->product

Caption: Workflow for the synthesis of the title compound.

Section 3: Core Application - Intermediate for Carvedilol Synthesis

The primary industrial application of this compound is as a protected precursor to the key side chain of Carvedilol.[1][2] The phthalimide group is removed in a subsequent step to reveal the primary amine, which is then coupled with the carbazole epoxide core of the final drug.

Protocol 3.1: Deprotection and Synthesis of Carvedilol

This protocol outlines the final steps to produce Carvedilol, starting from the title compound.

Part A: Deprotection (Hydrazinolysis)

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (approx. 1.2 eq) dropwise to the stirred solution. The use of hydrazine is a standard method (the Ing-Manske procedure) for cleaving phthalimides. It attacks the carbonyl carbons, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

  • Reflux: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool the reaction mixture. Acidify with concentrated HCl, which protonates the product amine, keeping it in solution while the phthalhydrazide remains as a solid. Filter off the precipitate.

  • Isolation: Neutralize the filtrate with a base (e.g., NaOH) and extract the free amine, 2-(2-methoxyphenoxy)ethan-1-amine, into an organic solvent like dichloromethane. Dry and evaporate the solvent to obtain the deprotected amine.

Part B: Coupling to form Carvedilol

  • Reaction Setup: Dissolve the isolated 2-(2-methoxyphenoxy)ethan-1-amine (1.0 eq) and 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) in a suitable solvent such as isopropanol or monoglyme.[2][12]

  • Reaction: Heat the mixture to reflux. The nucleophilic primary amine will attack the epoxide ring of the carbazole intermediate, coupling the two fragments. This reaction typically proceeds to completion within 8-12 hours.

  • Isolation and Purification: Cool the reaction mixture. The crude Carvedilol often precipitates upon cooling. It can be collected by filtration and purified by recrystallization from a solvent like ethyl acetate to yield the final API.[12][13]

Carvedilol_Synthesis start_intermediate 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione deprotection Hydrazinolysis (Hydrazine, EtOH) start_intermediate->deprotection Deprotection amine_intermediate 2-(2-methoxyphenoxy) ethan-1-amine deprotection->amine_intermediate coupling Nucleophilic Ring Opening amine_intermediate->coupling epoxide 4-(oxiran-2-ylmethoxy) -9H-carbazole epoxide->coupling carvedilol Carvedilol (API) coupling->carvedilol

Caption: Synthetic pathway from the intermediate to Carvedilol.

Section 4: Protocols for Biological Evaluation

Given that the title compound is a precursor to an α₁/β-adrenergic antagonist, it is logical to screen it and its derivatives for activity at these receptors. The following protocols are standard methods for evaluating α₁-adrenergic receptor antagonism.

Protocol 4.1: In Vitro Radioligand Binding Assay for α₁-Adrenoceptor Affinity

This assay determines the compound's ability to bind to the α₁-adrenoceptor by competing with a known radiolabeled ligand.

Principle: The assay measures the displacement of a high-affinity radioligand (e.g., [³H]-prazosin) from α₁-adrenoceptors by the test compound. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

Materials:

  • Membrane preparations from cells or tissues expressing α₁-adrenoceptors (e.g., rat heart, transfected cell lines).[14][15]

  • Radioligand: [³H]-prazosin.

  • Non-specific binding control: Phentolamine or another high-affinity α₁-antagonist.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats (GF/C), and a cell harvester.

  • Scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + excess phentolamine), and competitive binding (membranes + radioligand + varying concentrations of test compound).

  • Reagent Addition: To each well, add the assay buffer, membrane preparation (typically 50-120 µg protein), and the test compound or non-specific control.[16]

  • Initiate Binding: Add [³H]-prazosin (at a concentration near its Kd) to all wells to initiate the binding reaction. The final volume is typically 250 µL.[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 4.2: Functional Assay for α₁-Adrenoceptor Antagonism (Isolated Rat Aorta)

This ex vivo assay measures the functional consequence of receptor binding—the inhibition of agonist-induced smooth muscle contraction.

Principle: The ability of an antagonist to inhibit the contraction of isolated rat aortic rings induced by an α₁-agonist (e.g., phenylephrine) is quantified. A Schild analysis is performed to determine the antagonist's affinity (pA₂) and whether the antagonism is competitive.[17][18]

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Krebs-Henseleit solution.

  • α₁-agonist: Phenylephrine (PE).

  • Organ bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (~4 mm in length).[19]

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes.[20]

  • Control Curve: Generate a cumulative concentration-response curve for the agonist (phenylephrine). Add increasing concentrations of PE to the bath and record the contractile response until a maximum is reached.

  • Antagonist Incubation: Wash the tissue to return to baseline. Add a fixed concentration of the test compound (antagonist) to the bath and allow it to incubate for a set period (e.g., 30-60 minutes).

  • Test Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.

  • Repeat: Wash the tissue and repeat steps 4 and 5 with at least two additional, higher concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the EC₅₀ of the agonist.

    • Calculate the Dose Ratio (r) = EC₅₀ (with antagonist) / EC₅₀ (without antagonist).

    • Plot log(r-1) on the y-axis versus the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.[21]

    • Perform a linear regression. For a competitive antagonist, the slope should not be significantly different from 1.0.

    • The x-intercept of the regression line is the pA₂ value, which is a measure of the antagonist's affinity.[22][23] A higher pA₂ value indicates a more potent antagonist.

Screening_Workflow cluster_0 Binding Assay cluster_1 Functional Assay membranes Receptor Membranes incubation_1 Incubate & Equilibrate membranes->incubation_1 radioligand [3H]-Prazosin radioligand->incubation_1 test_compound_1 Test Compound test_compound_1->incubation_1 filtration_1 Filter & Count incubation_1->filtration_1 data_1 Calculate Ki filtration_1->data_1 aorta Isolated Rat Aorta contraction Measure Contraction aorta->contraction agonist Phenylephrine agonist->contraction test_compound_2 Test Compound test_compound_2->contraction schild Schild Analysis contraction->schild start Compound Library start->test_compound_1 start->test_compound_2

Caption: Parallel screening workflow for α₁-antagonist discovery.

Section 5: References

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 4, 2026, from --INVALID-LINK--

  • Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. (1995). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. (1996). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • How Does Carvedilol Work? All About Its Mechanism of Action. (2023). GoodRx. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE. (n.d.). ChemicalBook. Retrieved January 4, 2026, from --INVALID-LINK--

  • Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Alpha 1-blocking properties of carvedilol during acute and chronic administration. (1990). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • Process for preparation of carvedilol. (2004). Google Patents. Retrieved January 4, 2026, from --INVALID-LINK--

  • Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. (2001). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • α1A-adrenoceptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 4, 2026, from --INVALID-LINK--

  • pA2 determination. (n.d.). Slideshare. Retrieved January 4, 2026, from --INVALID-LINK--

  • Assessment of Alpha-Adrenergic Receptor Subtypes in Isolated Rat Aortic Segments. (1985). Retrieved January 4, 2026, from --INVALID-LINK--

  • What is the mechanism of Carvedilol? (2024). Patsnap Synapse. Retrieved January 4, 2026, from --INVALID-LINK--

  • Exploring 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • What is pA2 and Why Does It Matter? (2023). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • Carvedilol. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione. (2011). NIH. Retrieved January 4, 2026, from --INVALID-LINK--

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (n.d.). Der Pharma Chemica. Retrieved January 4, 2026, from --INVALID-LINK--

  • From rat aorta to resistance arteries: measuring vascular contractility. (2023). REPROCELL. Retrieved January 4, 2026, from --INVALID-LINK--

  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). (n.d.). Indigo Biosciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • Schild equation. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2021). ACS Omega. Retrieved January 4, 2026, from --INVALID-LINK--

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 4, 2026, from --INVALID-LINK--

  • Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Aging: Current Insights and Therapeutic Advances. (2023). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • What is the mechanism of action of Carvedilol (beta-blocker)? (2024). Dr.Oracle. Retrieved January 4, 2026, from --INVALID-LINK--

  • Allogeneic haematopoietic cell transplantation promotes atherosclerosis in mice via CD8+ T cells. (2023). Cardiovascular Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. (2011). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

References

Application Notes and Protocols: Reaction Kinetics of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide delves into the reaction kinetics of the synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a pivotal intermediate in the manufacturing of Carvedilol[1][2]. Carvedilol is a widely used nonselective β-adrenergic blocker with α1-blocking activity for treating hypertension and congestive heart failure[1][2]. Understanding and optimizing the synthesis of this intermediate is critical for pharmaceutical production. This document provides the theoretical framework, detailed experimental protocols, and data analysis strategies necessary to investigate and characterize the kinetics of this reaction, empowering researchers to enhance yield, purity, and process efficiency.

Introduction: The Significance of Kinetic Profiling

The synthesis of this compound is most commonly achieved through a variation of the Gabriel synthesis[3][4]. This reaction forms a primary amine through the nucleophilic substitution of a primary alkyl halide by a phthalimide salt[3][4]. While the Gabriel synthesis is a well-established method, a thorough understanding of its reaction kinetics for this specific, high-value intermediate is paramount for several reasons:

  • Process Optimization: Kinetic data enables the fine-tuning of reaction parameters such as temperature, concentration, and catalyst loading to maximize the reaction rate and product yield.

  • Impurity Profiling: Understanding the kinetics of the main reaction versus potential side reactions allows for the development of strategies to minimize impurity formation.

  • Scale-Up: Kinetic models are essential for the successful and safe scale-up of chemical processes from the laboratory to industrial production.

  • Mechanism Elucidation: Detailed kinetic studies can provide insights into the reaction mechanism, including the identification of the rate-determining step.

This guide will equip you with the necessary tools to conduct a comprehensive kinetic study of the synthesis of this compound.

Theoretical Background: The Gabriel Synthesis and S N 2 Kinetics

The synthesis of this compound involves the reaction of potassium phthalimide with 1-(2-bromoethoxy)-2-methoxybenzene. This is a classic example of a bimolecular nucleophilic substitution (S N 2) reaction[5][6][7].

The S N 2 Mechanism

The S N 2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs[6][7]. In this specific reaction:

  • Nucleophile: The phthalimide anion, generated from the deprotonation of phthalimide by a base like potassium hydroxide, is a potent nucleophile[4].

  • Electrophile: The carbon atom attached to the bromine in 1-(2-bromoethoxy)-2-methoxybenzene serves as the electrophilic center.

  • Leaving Group: The bromide ion is the leaving group.

The reaction proceeds through a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon is chiral. However, in this case, the electrophilic carbon is not a stereocenter.

Factors Influencing the Reaction Rate

The rate of an S N 2 reaction is dependent on the concentration of both the nucleophile and the electrophile[8]. The general rate law for this reaction can be expressed as:

Rate = k[Potassium Phthalimide][1-(2-bromoethoxy)-2-methoxybenzene]

Where 'k' is the rate constant. Several factors influence the rate constant, 'k':

  • Substrate Structure: The reaction is fastest for primary alkyl halides and progressively slower for secondary halides. Tertiary halides generally do not react via an S N 2 mechanism due to steric hindrance[8][9]. 1-(2-bromoethoxy)-2-methoxybenzene is a primary alkyl halide, making it well-suited for this reaction.

  • Nucleophile Strength: A stronger nucleophile will lead to a faster reaction. The phthalimide anion is a strong nucleophile due to the resonance stabilization of the negative charge across the two carbonyl groups[4].

  • Leaving Group Ability: A better leaving group (a weaker base) will result in a faster reaction. Bromide is a good leaving group.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for S N 2 reactions as they solvate the cation but not the nucleophilic anion, leaving it "naked" and more reactive[9][10].

Experimental Protocols for Kinetic Analysis

This section outlines detailed protocols for the synthesis of this compound and the subsequent monitoring of its reaction kinetics.

Synthesis of this compound

This protocol provides a general procedure for the synthesis. For kinetic studies, it is crucial to precisely control the temperature and initial concentrations of the reactants.

Materials:

  • Phthalimide

  • Potassium hydroxide (KOH)

  • 1-(2-bromoethoxy)-2-methoxybenzene

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (1.0 equivalent) in ethanol. Add a solution of potassium hydroxide (1.0 equivalent) in ethanol dropwise with stirring. The potassium phthalimide will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, dissolve the prepared potassium phthalimide (1.0 equivalent) in anhydrous DMF.

  • Initiation of Reaction: Heat the solution to the desired temperature (e.g., 80°C). Once the temperature is stable, add 1-(2-bromoethoxy)-2-methoxybenzene (1.0 equivalent) to the reaction mixture with vigorous stirring. This is considered time zero (t=0) for the kinetic measurements.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction in the aliquot immediately by adding a large volume of cold deionized water.

  • Work-up (for product isolation): After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature and pour it into ice-cold water. The product, this compound, will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Analytical Methods for Kinetic Monitoring

The choice of analytical method is critical for obtaining accurate kinetic data. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for this purpose.

HPLC Method Development:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. The exact gradient profile will need to be optimized to achieve good separation of reactants, products, and any potential byproducts.

  • Detector: A UV detector set at a wavelength where the product has significant absorbance (e.g., around 220 nm or 290 nm) should be used.

  • Standard Preparation: Prepare standard solutions of known concentrations of the starting material (1-(2-bromoethoxy)-2-methoxybenzene) and the product (this compound) to create a calibration curve for quantification.

Sample Preparation for HPLC Analysis:

  • Take the quenched aliquot from the reaction mixture.

  • Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and redissolve the residue in a known volume of the mobile phase for HPLC injection.

Data Analysis and Kinetic Modeling

Determining the Order of Reaction

To confirm the second-order kinetics, you can use the method of initial rates. This involves running the reaction with different initial concentrations of each reactant while keeping the other constant and observing the effect on the initial reaction rate.

Experiment[Potassium Phthalimide]₀ (M)[1-(2-bromoethoxy)-2-methoxybenzene]₀ (M)Initial Rate (M/s)
10.10.1R₁
20.20.1R₂
30.10.2R₃

By analyzing the ratios of the initial rates, you can determine the order of the reaction with respect to each reactant.

Calculation of the Rate Constant

Once the reaction order is confirmed to be first order with respect to each reactant (second order overall), the rate constant 'k' can be determined from the integrated rate law for a second-order reaction:

1/([A]t - [A]₀) = kt (for the case where [A]₀ = [B]₀)

or by plotting ln([B]/[A]) versus t (for the case where [A]₀ ≠ [B]₀).

A more straightforward method is to use the initial rate data:

k = Initial Rate / ([Potassium Phthalimide]₀ * [1-(2-bromoethoxy)-2-methoxybenzene]₀)

The Arrhenius Equation and Activation Energy

To determine the activation energy (Ea) of the reaction, the reaction should be carried out at different temperatures. The rate constants obtained at each temperature can then be used in the Arrhenius equation:

k = A * e^(-Ea/RT)

A plot of ln(k) versus 1/T (where T is the temperature in Kelvin) will yield a straight line with a slope of -Ea/R , where R is the ideal gas constant.

Subsequent Cleavage of the Phthalimide Group: The Ing-Manske Procedure

The ultimate goal of the Gabriel synthesis is to produce a primary amine. Therefore, understanding the kinetics of the cleavage of the phthalimide group is also important. The most common method for this is the Ing-Manske procedure, which uses hydrazine hydrate[3][11][12].

Protocol for Hydrazinolysis

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (typically 1.1-1.5 equivalents) and reflux the mixture.

  • The reaction progress can be monitored by TLC or HPLC for the disappearance of the starting material and the appearance of the desired amine.

  • Upon completion, the reaction mixture is cooled, and the phthalhydrazide byproduct precipitates. The primary amine remains in the solution and can be isolated after acidification and extraction.

The kinetics of this cleavage reaction can also be studied using similar HPLC methods to monitor the disappearance of the starting material and the formation of the primary amine product, 2-(2-methoxyphenoxy)ethanamine.

Visualization of the Reaction Pathway and Workflow

Reaction Pathway

Gabriel Synthesis Potassium_Phthalimide Potassium Phthalimide Transition_State SN2 Transition State Potassium_Phthalimide->Transition_State Alkyl_Halide 1-(2-bromoethoxy)-2-methoxybenzene Alkyl_Halide->Transition_State Product This compound Transition_State->Product Amine 2-(2-methoxyphenoxy)ethanamine Product->Amine Hydrazinolysis Hydrazine Hydrazine (NH2NH2) Hydrazine->Amine Byproduct Phthalhydrazide Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_modeling Kinetic Modeling Reactant_Prep Prepare Reactants and Solvents Instrument_Setup Set up HPLC and Reaction Vessel Reactant_Prep->Instrument_Setup Initiate_Reaction Initiate Reaction at Controlled Temperature Instrument_Setup->Initiate_Reaction Take_Aliquots Withdraw Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench Quench Aliquots Take_Aliquots->Quench Sample_Prep Prepare Samples for HPLC Quench->Sample_Prep HPLC_Analysis Analyze Samples by HPLC Sample_Prep->HPLC_Analysis Data_Processing Process Data and Determine Concentrations HPLC_Analysis->Data_Processing Rate_Law Determine Rate Law and Rate Constant Data_Processing->Rate_Law Arrhenius_Plot Perform Arrhenius Analysis for Activation Energy Rate_Law->Arrhenius_Plot

References

Application Notes and Protocols for the Purification of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a key intermediate in the synthesis of Carvedilol, demands high purity for its successful use in pharmaceutical manufacturing.[1][2][3] Carvedilol is a nonselective β-adrenergic blocker with α1-blocking activity, widely employed in the management of congestive heart failure and hypertension.[2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the quality of its intermediates. This guide provides detailed protocols for the purification of this compound, tailored for researchers, scientists, and drug development professionals.

The synthetic routes to N-substituted phthalimides often yield crude products containing unreacted starting materials, by-products, and other impurities. Therefore, robust purification methodologies are essential. This document outlines two primary, efficacious techniques for the purification of this intermediate: recrystallization and column chromatography. Additionally, methods for assessing purity, including Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are discussed.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₇H₁₅NO₄[1][2][4]
Molecular Weight 297.31 g/mol [2][4]
Appearance White to off-white solid/powder[2]
Melting Point 102-110 °C[1][2]
Solubility Slightly soluble in Chloroform and DMSO[2]

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Recrystallization is a cost-effective and scalable method ideal for removing minor impurities from a solid product. Column chromatography, while more resource-intensive, offers higher resolution for separating complex mixtures.

Caption: Comparative workflow of purification strategies.

Protocol 1: Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Based on the properties of N-substituted phthalimides, ethanol, or a mixture of ethanol and chloroform, are good starting points.

Step-by-Step Protocol
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (or an ethanol/chloroform mixture) while stirring and heating until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, leading to a faster and more efficient separation.

Principle

This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[5] The polarity of the compounds determines their affinity for the stationary phase; more polar compounds adhere more strongly and elute later.

Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis for Solvent System Selection Slurry 2. Prepare Silica Gel Slurry Column_Packing 3. Pack the Column Sample_Prep 4. Prepare and Load Sample Elution 5. Elute with Mobile Phase under Pressure Sample_Prep->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 7. Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling 8. Combine Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 9. Evaporate Solvent Pooling->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Step-by-step workflow for flash column chromatography.

Detailed Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase.

  • Mobile Phase Selection: The choice of eluent is crucial for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used for N-substituted phthalimides.

    • Initial TLC Analysis: Use TLC to determine the optimal solvent system. A good starting point is a 80:20 mixture of hexane:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing (Wet Method):

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Apply pressure to the top of the column to firmly pack the silica gel and elute the excess solvent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with the determined mobile phase, applying a gentle positive pressure (using compressed air or nitrogen).

    • A gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 90:10 to 70:30 hexane:ethyl acetate), can be employed for better separation of closely eluting impurities.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the compound and to monitor the progress of a reaction or chromatographic separation.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) or petroleum ether and ethanol (e.g., 80:20 v/v) can be used.[6]

  • Visualization: The spots can be visualized under UV light (254 nm). A pure compound should appear as a single spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for determining the purity of a compound. A reverse-phase HPLC method is generally suitable for N-substituted phthalimides.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 2-3) is a good starting point.

  • Detection: UV detection at a suitable wavelength (e.g., 239 nm for a similar structure) should be employed.[7]

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak.

Melting Point Determination

A sharp melting point range close to the literature value (102-110 °C) is indicative of high purity.[1][2] Impurities will typically cause a depression and broadening of the melting point range.

Spectroscopic Characterization

The identity and structural integrity of the purified compound should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the imide carbonyl groups (typically in the range of 1700-1780 cm⁻¹) and the aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide and methoxyphenoxy groups, as well as the methylene protons of the ethyl chain and the methoxy group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the imide group (typically around 168 ppm) and the various aromatic and aliphatic carbons.

Conclusion

The successful synthesis of high-purity this compound is crucial for its application in pharmaceutical development. The choice between recrystallization and column chromatography will depend on the specific requirements of the researcher. By following the detailed protocols and analytical methods outlined in this guide, scientists can confidently purify and characterize this important intermediate, ensuring the quality and consistency of their downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS 26646-63-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate, notably used in the synthesis of Carvedilol.[1][2][3] This document provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and the underlying chemical principles to ensure your success.

I. Understanding the Synthesis: The Gabriel Reaction

The synthesis of this compound is typically achieved through a named reaction known as the Gabriel Synthesis . This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[4][5][6] In this specific case, the alkyl halide is 2-(2-methoxyphenoxy)ethyl halide. The reaction proceeds via an SN2 mechanism, where the phthalimide anion acts as a nucleophile and displaces the halide leaving group.[7][8][9]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction shows little to no product formation, and I've recovered most of my starting alkyl halide. What could be the issue?

Answer:

This is a common issue often related to reaction conditions or the quality of your reagents. Here’s a systematic approach to troubleshoot this problem:

  • Reagent Quality:

    • Potassium Phthalimide: This reagent is hygroscopic. Moisture can quench the phthalimide anion, rendering it non-nucleophilic. Ensure you are using freshly dried potassium phthalimide or prepare it fresh from phthalimide and a suitable base like potassium hydroxide.[7]

    • Solvent Purity: The Gabriel synthesis is highly sensitive to protic solvents like water or alcohols in the reaction mixture. Ensure your solvent (typically DMF or DMSO) is anhydrous. Using a dry, polar aprotic solvent is crucial for a successful SN2 reaction.[8]

  • Reaction Temperature:

    • While high temperatures can be necessary, insufficient heat will result in a sluggish or incomplete reaction. For this specific synthesis, a temperature range of 80-100 °C is a good starting point.[10] If you are using a less reactive alkyl chloride, you may need to increase the temperature or reaction time.

  • Leaving Group Reactivity:

    • The reactivity of the alkyl halide is critical. Alkyl iodides are the most reactive, followed by bromides and then chlorides.[9] If you are using 2-(2-methoxyphenoxy)ethyl chloride, the reaction will be significantly slower than with the corresponding bromide or iodide. Consider adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.[11]

Question 2: My yield is consistently low, and I observe the formation of an unexpected side product. What is the likely side reaction and how can I prevent it?

Answer:

Low yields in this synthesis are often due to a competing elimination reaction (E2 mechanism).[3][12][13][14][15]

  • The E2 Side Reaction: The phthalimide anion, while a good nucleophile, also has some basicity. It can abstract a proton from the carbon adjacent (beta-carbon) to the carbon bearing the leaving group, leading to the formation of an alkene and phthalimide.

    • Diagram of the Competing Pathways:

      Caption: Competing SN2 and E2 reaction pathways.

  • Mitigation Strategies:

    • Temperature Control: While heat is necessary, excessive temperatures can favor the elimination reaction. Maintain the temperature within the optimal range and monitor the reaction progress closely.

    • Choice of Base: If you are preparing potassium phthalimide in situ, use a non-hindered, moderately strong base. Potassium carbonate is often a good choice.[11] Very strong and hindered bases like potassium tert-butoxide will strongly favor elimination.

    • Substrate Structure: The structure of the alkyl halide plays a role. Fortunately, 2-(2-methoxyphenoxy)ethyl halide is a primary halide, which is less prone to elimination than secondary or tertiary halides.[7][8]

Question 3: My final product is contaminated with a white solid that is difficult to remove. How do I purify my product effectively?

Answer:

The most common impurity in the Gabriel synthesis is unreacted phthalimide or its potassium salt.[16] Here are two effective purification methods:

  • Recrystallization: This is often the most effective method for removing phthalimide.

    • Recommended Solvent: Ethanol is an excellent choice for recrystallizing N-substituted phthalimides.[4][17] The target product should be sparingly soluble in cold ethanol but readily soluble in hot ethanol.

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If there are insoluble materials (likely potassium salts), perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is not sufficient or if other impurities are present, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A common ratio is 4:1 (hexane:ethyl acetate).[5] You can adjust the polarity based on TLC analysis. The goal is to have your product with an Rf value of around 0.2-0.4.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use a different solvent instead of DMF?

    • A1: Yes, other polar aprotic solvents like DMSO or acetonitrile can be used.[5] However, DMF is often preferred as it effectively dissolves potassium phthalimide and facilitates the SN2 reaction.[18]

  • Q2: Is it necessary to use potassium phthalimide, or can I use phthalimide directly with a base?

    • A2: You can use phthalimide with a base like potassium carbonate or potassium hydroxide to generate the phthalimide anion in situ.[11] This can be a convenient alternative to handling potentially hygroscopic potassium phthalimide.

  • Q3: How do I prepare the starting material, 2-(2-methoxyphenoxy)ethyl halide?

    • A3: A common method is to react 2-methoxyphenol (guaiacol) with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[19]

  • Q4: What are the typical yields for this reaction?

    • A4: With an optimized procedure, yields for the Gabriel synthesis can be quite good, often in the range of 70-90%.[20] However, without careful optimization, yields can be significantly lower.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established Gabriel synthesis procedures and information from related syntheses.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Potassium Phthalimide1.1185.22(Calculated)
2-(2-methoxyphenoxy)ethyl bromide1.0217.07(Your Scale)
Dimethylformamide (DMF)--(Appropriate Volume)
Sodium Iodide (optional)0.1149.89(Calculated)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.1 eq) and anhydrous dimethylformamide (DMF).

  • Add 2-(2-methoxyphenoxy)ethyl bromide (1.0 eq) to the suspension. If using the corresponding chloride, add a catalytic amount of sodium iodide (0.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. A precipitate of the crude product should form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture on a hot plate with stirring until the ethanol begins to boil and the solid dissolves completely. Add more hot ethanol dropwise if necessary to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified white to off-white crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified product in a vacuum oven. The expected melting point is in the range of 108-110 °C.[2]

V. Workflow and Mechanistic Diagrams

General Synthesis Workflow

Synthesis_Workflow Start Start Materials: - Potassium Phthalimide - 2-(2-methoxyphenoxy)ethyl halide - Anhydrous DMF Reaction Gabriel Synthesis (80-90 °C, 4-6h) Start->Reaction Workup Aqueous Workup (Precipitation in ice-water) Reaction->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Crude Crude Product Filtration->Crude Purification Purification (Recrystallization from Ethanol) Crude->Purification Final Pure Product: 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione Purification->Final SN2_Mechanism Reactants Potassium Phthalimide + 2-(2-methoxyphenoxy)ethyl bromide TS Transition State Reactants->TS Nucleophilic Attack Products This compound + KBr TS->Products Leaving Group Departure

References

Technical Support Center: Impurity Profiling of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione. This critical pharmaceutical intermediate, a precursor in the synthesis of Carvedilol, requires rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides in-depth, experience-based answers to common challenges encountered during its analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in this compound?

A1: Impurities in this intermediate can be broadly categorized as organic, inorganic, and residual solvents, as outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[4][5][6]

  • Organic Impurities: These are the most common and can arise from various stages of the manufacturing process.[5][7] They include:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • By-products: Formed from side reactions during the synthesis. A known study identified several potential impurities during the synthesis of a key intermediate for Carvedilol, including 1-(2-chloroethoxy)-2-methoxybenzene and 1,2-bis(2-Methoxyphenoxy)ethane.[8]

    • Intermediates: Partially reacted molecules that did not proceed to the final product.

    • Degradation Products: Formed during storage or manufacturing due to factors like heat, light, or reaction with excipients.[9]

    • Reagents, Ligands, and Catalysts: Residual amounts of substances used to facilitate the chemical reactions.[4]

  • Inorganic Impurities: These typically result from the manufacturing process and can include reagents, heavy metals, or other residual metals.[4][10]

  • Residual Solvents: Organic or inorganic liquids used as vehicles during synthesis.[4] Their control is guided by ICH Q3C.[5]

Q2: At what level do I need to report, identify, and qualify impurities?

A2: The thresholds for reporting, identifying, and qualifying impurities are dictated by the ICH Q3A(R2) guidelines and are based on the maximum daily dose of the final drug product.[4][5]

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%
  • Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.[5]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[5]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4][6]

Q3: What are the primary analytical techniques for impurity profiling?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[7][11]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying organic impurities due to its high sensitivity and resolving power.[7]

  • Gas Chromatography (GC): Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[7][12]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[7][13][14][15] High-resolution mass spectrometry (HRMS) can further provide elemental composition.[12][13]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for quantifying elemental impurities with high sensitivity.[10]

  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques provide detailed structural information, often used after isolating an impurity.[7]

II. Troubleshooting Guides

Scenario 1: An unknown peak is consistently observed in my HPLC chromatogram.

Problem: An unidentified peak appears in the chromatogram of this compound, and its concentration is above the identification threshold.

Troubleshooting Workflow:

Caption: Workflow for identifying an unknown HPLC peak.

Detailed Steps & Explanations:

  • Rule out System Artifacts:

    • Action: Inject a blank (mobile phase) and the sample diluent.

    • Rationale: This helps determine if the peak originates from the HPLC system, mobile phase, or the solvent used to dissolve the sample. If the peak is present in the blank, it indicates system contamination.

  • Preliminary Identification with LC-MS:

    • Action: Analyze the sample using an LC-MS system.

    • Rationale: Mass spectrometry provides the molecular weight of the unknown compound, which is the first crucial piece of information for identification.[13]

  • Accurate Mass and Elemental Composition with HRMS:

    • Action: If available, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

    • Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the impurity.[12][13]

  • Structural Elucidation with MS/MS:

    • Action: Perform tandem MS (MS/MS) experiments on the impurity's molecular ion.

    • Rationale: Fragmenting the ion provides information about its substructures, which is critical for piecing together the complete chemical structure.[13]

  • Confirmation:

    • Action: Synthesize or procure a reference standard of the proposed structure and compare its retention time and mass spectrum. Alternatively, isolate the impurity using preparative HPLC and perform NMR analysis for definitive structural confirmation.

    • Rationale: This provides unambiguous confirmation of the impurity's identity.

Scenario 2: Poor resolution between the main peak and an impurity.

Problem: An impurity peak is co-eluting or has very poor separation from the main this compound peak, making accurate quantification difficult.

HPLC Method Development Strategy:

Caption: Strategy for optimizing HPLC peak resolution.

Detailed Steps & Explanations:

  • Mobile Phase Optimization:

    • Action: Systematically vary the mobile phase composition. Start by adjusting the gradient slope. If isocratic, change the ratio of organic to aqueous phase.

    • Rationale: Changing the solvent strength often has the most significant impact on retention and selectivity. A shallower gradient can improve the separation of closely eluting peaks.

  • Change Organic Modifier:

    • Action: If using acetonitrile, try methanol, or vice versa.

    • Rationale: Different organic solvents interact differently with the analyte and stationary phase, which can alter the elution order and improve resolution.

  • Adjust pH:

    • Action: Modify the pH of the aqueous portion of the mobile phase.

    • Rationale: If the impurity or the main compound has ionizable groups, changing the pH can alter their charge state and dramatically affect their retention on a reverse-phase column.

  • Explore Different Column Chemistries:

    • Action: Switch from a standard C18 column to one with a different stationary phase, such as C8, Phenyl-Hexyl, or Cyano.

    • Rationale: Different stationary phases offer alternative separation mechanisms, which can be highly effective for resolving difficult peak pairs.

Scenario 3: Suspected presence of genotoxic impurities.

Problem: The synthetic route suggests the potential for forming genotoxic impurities, which have much stricter control limits.

Approach:

  • Risk Assessment:

    • Action: Thoroughly analyze the synthetic pathway and potential degradation routes for any structural alerts that suggest mutagenicity (e.g., epoxides, N-nitrosamines, alkyl halides).

    • Rationale: A risk-based approach is crucial for managing potentially genotoxic impurities, as guided by ICH M7.[16]

  • Highly Sensitive Analytical Method Development:

    • Action: Develop a highly sensitive analytical method, often using LC-MS/MS in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

    • Rationale: Genotoxic impurities often need to be controlled at the parts-per-million (ppm) level, requiring analytical methods with very low limits of detection (LOD) and quantification (LOQ).

  • Control Strategy:

    • Action: If a genotoxic impurity is identified, the manufacturing process must be modified to eliminate or reduce it to an acceptable level (Threshold of Toxicological Concern - TTC).

    • Rationale: The control of these impurities is a critical safety requirement.

III. Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This method serves as a starting point and will likely require optimization.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 35% B; 5-25 min: 35-80% B; 25-30 min: 80% B; 30.1-35 min: 35% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 240 nm[17]
Injection Vol. 10 µL
Sample Prep. Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

This method is adapted from a published method for the related API, Carvedilol, and serves as a scientifically sound starting point.[17]

Protocol 2: Sample Preparation for LC-MS Identification
  • Prepare the sample as described in the HPLC protocol.

  • If the impurity concentration is low, prepare a more concentrated sample (e.g., 5-10 mg/mL), if solubility allows.

  • Filter the sample through a 0.22 µm syringe filter compatible with the sample solvent to remove particulates.

  • Inject into the LC-MS system. Use an electrospray ionization (ESI) source in both positive and negative ion modes for initial screening to ensure detection of the impurity.

IV. References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). --INVALID-LINK--

  • Mass Spectrometry in Drug Development Applications - Netpharmalab. (2025). --INVALID-LINK--

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). --INVALID-LINK--

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - European Medicines Agency (EMA). (2006). --INVALID-LINK--

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.). --INVALID-LINK--

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). --INVALID-LINK--

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). --INVALID-LINK--

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (2020). --INVALID-LINK--

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). --INVALID-LINK--

  • Exploring 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). --INVALID-LINK--

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor - JOCPR. (2011). --INVALID-LINK--

  • Q 3 B (R2) Impurities in New Drug Products - EMA. (2006). --INVALID-LINK--

  • 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione - Komal Industries. (n.d.). --INVALID-LINK--

  • 1H-isoindole-1,3(2H)-dione (CAS No: 26646-63-9) API Intermediate Manufacturers - apicule. (n.d.). --INVALID-LINK--

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025). --INVALID-LINK--

  • Development of RP-HPLC Method for Estimation of Carvedilol in Tablet Formulations - Research Journal of Pharmacy and Technology. (2008). --INVALID-LINK--

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021). --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS 26646-63-9). This key intermediate, vital in the manufacturing of Carvedilol, is typically prepared via a variation of the Gabriel synthesis.[1][2][3] While robust, this N-alkylation reaction is not without its challenges. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and mitigate the formation of common side reaction products, ensuring high purity and yield.

Core Synthesis Pathway: The Gabriel N-Alkylation

The target molecule is synthesized through the nucleophilic substitution (SN2) of an appropriate 2-(2-methoxyphenoxy)ethyl halide by potassium phthalimide.[4][5] The phthalimide anion serves as a protected source of ammonia, preventing the over-alkylation often seen when using ammonia directly.[4][6][7]

G K_Phthalimide Potassium Phthalimide Product This compound K_Phthalimide->Product SN2 Attack Alkyl_Halide 2-(2-Methoxyphenoxy)ethyl Halide (X=Br, Cl) Alkyl_Halide->Product Byproduct Potassium Halide (KX)

Caption: Intended SN2 pathway for the synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions

This section addresses specific impurities and yield issues you may encounter during your experiments.

Question 1: My final product is contaminated with unreacted starting materials (phthalimide and/or the alkyl halide). How can I improve conversion?

Answer: Low conversion is typically a result of suboptimal reaction kinetics or equilibrium. The N-alkylation of phthalimide is a classic SN2 reaction, and its success hinges on several key parameters.

Causality: The rate of an SN2 reaction is directly proportional to the concentration of both the nucleophile (potassium phthalimide) and the electrophile (alkyl halide). Factors like temperature, solvent polarity, and leaving group ability significantly influence this rate.

Troubleshooting Steps:

  • Solvent Choice: The ideal solvent for this reaction is a polar aprotic solvent, which can solvate the potassium cation without hydrogen-bonding to the phthalimide anion, thus preserving its nucleophilicity. Dimethylformamide (DMF) is an excellent and commonly used choice.[8][9]

  • Temperature: Increasing the temperature will increase the reaction rate. However, excessively high temperatures (>150°C) can promote side reactions, particularly elimination. A moderate temperature range is often optimal.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point at which starting materials are consumed. Insufficient reaction time is a common cause of low conversion.

  • Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an alkyl chloride and experiencing low conversion, switching to the bromide analogue will significantly accelerate the reaction. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction of less reactive bromides or chlorides via the Finkelstein reaction.[9]

  • Reagent Quality: Ensure your potassium phthalimide is anhydrous. Phthalimide itself is not nucleophilic enough, and the potassium salt can be hygroscopic. The presence of water can hydrolyze the phthalimide and reduce the concentration of the active nucleophile.

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale
Solvent Dimethylformamide (DMF), DMSOPolar aprotic; enhances nucleophilicity.[8][10]
Temperature 90 - 145 °CBalances reaction rate against side product formation.[8][9]
Alkyl Halide R-Br > R-ClBromide is a better leaving group than chloride.
Catalyst Potassium Iodide (KI) (0.1 eq)Recommended for less reactive alkyl halides.[9]
Atmosphere Inert (N₂ or Ar)Prevents moisture from interfering with the reaction.
Question 2: I've isolated a volatile, low-molecular-weight impurity identified as 1-methoxy-2-vinyloxybenzene. How did this form?

Answer: This impurity is the product of an E2 elimination reaction, which competes with the desired SN2 substitution.

Causality: The phthalimide anion is not only a potent nucleophile but also a moderately strong base (the pKa of phthalimide is ~8.3).[4][6] It can abstract a proton from the carbon atom beta to the leaving group on the alkyl halide. Primary alkyl halides like 2-(2-methoxyphenoxy)ethyl bromide are susceptible to elimination, especially at elevated temperatures.

G cluster_conditions Conditions Favoring... Reactants Potassium Phthalimide + 2-(2-Methoxyphenoxy)ethyl Halide SN2_Product Desired Product (Substitution) Reactants->SN2_Product Path 1: SN2 (Nucleophilic Attack) E2_Product 1-Methoxy-2-vinyloxybenzene (Elimination) Reactants->E2_Product Path 2: E2 (Base Abstraction) SN2_fav SN2: - Lower Temperature - Polar Aprotic Solvent E2_fav E2: - Higher Temperature - Sterically Hindered Base

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Mitigation Strategies:

  • Control Temperature: This is the most critical factor. E2 reactions have a higher activation energy than SN2 reactions and are therefore more sensitive to temperature increases. Running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 90-110°C) will heavily favor substitution over elimination.

  • Avoid Bulky Bases: If preparing potassium phthalimide in situ from phthalimide, use a non-hindered base like potassium carbonate or potassium hydroxide rather than a bulky base like potassium tert-butoxide, which would favor elimination.[11]

Question 3: My NMR analysis shows the presence of phthalic acid or its salt. What is the source of this impurity?

Answer: The presence of phthalic acid or its derivatives indicates hydrolysis of either the phthalimide starting material or the final N-substituted product.

Causality: Imides are susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and heat. While generally stable, prolonged exposure to moisture at high temperatures during the reaction or workup can lead to the cleavage of one or both amide bonds.

Prevention and Removal:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. If using potassium phthalimide, ensure it has been stored in a desiccator. Running the reaction under an inert atmosphere (N₂ or Ar) is best practice.

  • Neutral Workup: During workup, avoid prolonged exposure to strong acids or bases. Quenching the reaction by pouring it into cold water is a standard procedure that precipitates the organic product while dissolving inorganic salts.[9]

  • Purification: Phthalic acid is highly polar and can be removed from the desired product through recrystallization. A typical recrystallization solvent for the product is ethanol or an ethanol/water mixture. The desired product is significantly less polar than phthalic acid.

Question 4: I am observing a high-molecular-weight impurity with a mass corresponding to C₁₆H₁₈O₄. What could this be?

Answer: This impurity is likely 1,2-bis(2-methoxyphenoxy)ethane , a known related substance in the synthesis of Carvedilol.[12] It forms via a Williamson ether synthesis mechanism.

Causality: This side product does not involve phthalimide. It arises from the starting materials used to prepare your alkylating agent, 2-(2-methoxyphenoxy)ethyl halide. If the synthesis of this halide from 2-(2-methoxyphenoxy)ethanol leaves residual sodium 2-(2-methoxyphenoxy)ethoxide (the conjugate base), this alkoxide can act as a nucleophile and attack another molecule of the 2-(2-methoxyphenoxy)ethyl halide, forming the undesired ether dimer.

Mitigation Strategies:

  • Purify the Alkylating Agent: The most effective solution is to ensure the purity of your 2-(2-methoxyphenoxy)ethyl halide before using it in the Gabriel synthesis. Distillation or chromatographic purification can remove any residual alkoxide or the resulting dimer.

  • Stoichiometric Control: Ensure that the halogenating agent (e.g., SOCl₂ or PBr₃) used to prepare the alkyl halide is in slight excess to fully consume the starting alcohol, minimizing the presence of the corresponding alkoxide.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a guideline. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium phthalimide (1.0 eq), 2-(2-methoxyphenoxy)ethyl bromide (1.05 eq), and anhydrous dimethylformamide (DMF, ~3 mL per gram of potassium phthalimide).

  • Reaction: Begin stirring and gently heat the mixture to 100-110 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold deionized water (~10x the volume of DMF).

  • Isolation: A white to off-white solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove residual DMF and inorganic salts, followed by a wash with cold ethanol to remove more soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of the crude product is typically >85%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for recrystallization.

  • Procedure: Transfer the crude, dry product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. The melting point should be sharp, around 108-110 °C.[2]

References

Technical Support Center: Degradation Pathways of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione," a key intermediate in the synthesis of Carvedilol[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. By understanding the underlying chemistry of its degradation, you can optimize your experimental design, improve product purity, and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways involve the hydrolysis of the phthalimide ring and oxidative cleavage of the ether linkage.

  • Hydrolytic Degradation: The isoindoline-1,3-dione (phthalimide) moiety is susceptible to hydrolysis under both acidic and alkaline conditions.[4][5][6][7]

    • Alkaline Hydrolysis: This typically proceeds via the formation of a phthalamic acid intermediate, which can subsequently hydrolyze to phthalic acid and 2-(2-methoxyphenoxy)ethan-1-amine.[4][6]

    • Acidic Hydrolysis: Acid-catalyzed hydrolysis can also cleave the imide bonds, leading to the same final degradation products.[5][6]

  • Oxidative Degradation: The phenoxyethyl group, particularly the ether linkage, can be a target for oxidative degradation. This can be initiated by heat, light, or the presence of oxidizing agents.

  • Photodegradation: Isoindoline-1,3-dione derivatives have been shown to be susceptible to photodegradation, which can lead to a complex mixture of degradation products.

Q2: I am observing an unexpected peak in my HPLC analysis after storing my compound in a basic solution. What could it be?

An unexpected peak appearing after storage in a basic solution is highly indicative of the formation of the corresponding phthalamic acid derivative due to alkaline hydrolysis of the phthalimide ring.[4][6] This is often the initial product of hydrolysis and may be present as a significant impurity.

Q3: Can the methoxy group on the phenyl ring undergo degradation?

Yes, the methoxy group can be susceptible to oxidative degradation, potentially leading to the formation of a phenolic derivative. This is more likely to occur under harsh oxidative conditions.

Troubleshooting Guides

Troubleshooting Issue 1: Compound Degradation During Synthesis and Work-up

Symptom: Low yield of the desired product with the appearance of significant impurities in the crude reaction mixture, as observed by TLC or LC-MS.

Potential Cause: Hydrolysis of the phthalimide ring during aqueous work-up, especially if basic conditions are used.

Troubleshooting Steps:

  • Neutralize Carefully: After the reaction, if an aqueous work-up is necessary, ensure that the pH is carefully adjusted to be neutral or slightly acidic before extraction. Avoid prolonged exposure to strongly basic or acidic conditions.

  • Minimize Water Contact: If possible, use anhydrous work-up conditions.

  • Temperature Control: Perform the work-up at a low temperature to minimize the rate of hydrolysis.

Troubleshooting Issue 2: Degradation During Purification by Chromatography

Symptom: Streaking of the product on a silica gel column or the appearance of new impurity spots/peaks after chromatography.

Potential Cause: The slightly acidic nature of silica gel can catalyze the hydrolysis of the phthalimide ring, especially in the presence of protic solvents.

Troubleshooting Steps:

  • Use Neutralized Silica Gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine in the mobile phase) to neutralize its acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Swift Elution: Do not let the compound sit on the column for an extended period.

Troubleshooting Issue 3: Long-Term Storage Instability

Symptom: A decrease in the purity of the compound over time, as determined by HPLC analysis.

Potential Cause: Gradual hydrolysis due to residual moisture or exposure to light and air (oxidation).

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry the purified compound under high vacuum to remove any residual solvents or moisture.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Protect from Light: Store the compound in an amber vial or in the dark to prevent photodegradation.

  • Low Temperature Storage: Store at a low temperature (e.g., -20°C) to slow down the rate of any potential degradation reactions.

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound.

parent This compound hydrolysis_intermediate Phthalamic Acid Derivative parent->hydrolysis_intermediate  Hydrolysis (Alkaline/Acidic) oxidative_product Oxidative Degradation Products parent->oxidative_product  Oxidation  (Ether Cleavage) hydrolysis_product1 Phthalic Acid hydrolysis_intermediate->hydrolysis_product1  Further  Hydrolysis hydrolysis_product2 2-(2-methoxyphenoxy)ethan-1-amine hydrolysis_intermediate->hydrolysis_product2  Further  Hydrolysis

Caption: Predicted degradation pathways of the target compound.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Degradation

This method can be used to separate the parent compound from its potential hydrolytic degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.

Protocol 2: Forced Degradation Study

To proactively identify potential degradation products, a forced degradation study is recommended.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm and 365 nm) for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

After each stress condition, analyze the samples by HPLC-MS to identify and characterize the degradation products.[8]

Analytical Workflow for Degradation Analysis

The following diagram outlines a typical workflow for investigating the degradation of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis Forced Degradation\n(Acid, Base, Oxidant, Light, Heat) Forced Degradation (Acid, Base, Oxidant, Light, Heat) Sample Dilution Sample Dilution Forced Degradation\n(Acid, Base, Oxidant, Light, Heat)->Sample Dilution HPLC / UPLC\n(Reverse Phase) HPLC / UPLC (Reverse Phase) Sample Dilution->HPLC / UPLC\n(Reverse Phase) UV Detector UV Detector HPLC / UPLC\n(Reverse Phase)->UV Detector Mass Spectrometer\n(LC-MS) Mass Spectrometer (LC-MS) HPLC / UPLC\n(Reverse Phase)->Mass Spectrometer\n(LC-MS) Peak Integration & Purity Peak Integration & Purity UV Detector->Peak Integration & Purity Structure Elucidation Structure Elucidation Peak Integration & Purity->Structure Elucidation Mass Identification\nof Degradants Mass Identification of Degradants Mass Spectrometer\n(LC-MS)->Mass Identification\nof Degradants Mass Identification\nof Degradants->Structure Elucidation Pathway Mapping Pathway Mapping Structure Elucidation->Pathway Mapping

Caption: Workflow for degradation product analysis.

References

Technical Support Center: Synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione. This molecule, also known as N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, is a critical intermediate in the synthesis of Carvedilol, a widely used beta-blocker for treating hypertension and congestive heart failure.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed, field-proven protocols.

I. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound, typically performed via a Gabriel synthesis or a Mitsunobu reaction, can stem from several factors. Let's break them down by reaction type.

For Gabriel Synthesis (using Potassium Phthalimide and an alkyl halide):

  • Incomplete Reaction: The reaction between potassium phthalimide and 1-(2-chloroethoxy)-2-methoxybenzene or a similar halide might not have gone to completion.

    • Causality: The nucleophilicity of potassium phthalimide can be hampered by poor solubility in the chosen solvent. Additionally, the reactivity of the alkyl halide is crucial; chlorides are less reactive than bromides or iodides.[4]

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to ensure adequate solubility of potassium phthalimide.[4]

      • Temperature: Ensure the reaction is heated sufficiently. A temperature range of 70-100 °C is often required.[5]

      • Reaction Time: Monitor the reaction by TLC. These reactions can sometimes require several hours to reach completion.[6]

      • Alkyl Halide Reactivity: If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Causality: A common side product is 1,2-bis(2-methoxyphenoxy)ethane, formed by the reaction of the starting phenoxide with the alkyl halide.[6] Another possibility is the elimination of the alkyl halide under basic conditions if the reaction is run at too high a temperature.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyl halide to ensure the phthalimide is the limiting reagent.

      • Controlled Temperature: Avoid excessively high temperatures that could favor elimination or decomposition.

For Mitsunobu Reaction (using Phthalimide, an alcohol, DEAD/DIAD, and PPh₃):

  • Reagent Quality: The success of the Mitsunobu reaction is highly dependent on the quality and dryness of the reagents and solvent.

    • Causality: Triphenylphosphine (PPh₃) can be oxidized to triphenylphosphine oxide (TPPO) by air and moisture. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose over time. The alcohol starting material, 2-(2-methoxyphenoxy)ethanol, must be anhydrous.

    • Solution:

      • Reagent Purity: Use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol.

      • Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., dry THF or DCM). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[4]

  • Incorrect Reagent Addition Order: The order of addition is critical for the formation of the key betaine intermediate.[7]

    • Causality: The generally accepted mechanism involves the initial reaction of PPh₃ with DEAD/DIAD to form a phosphonium salt.[8] Adding the alcohol and phthalimide before this intermediate is fully formed can lead to side reactions.

    • Solution:

      • Standard Protocol: In a solution of the alcohol, phthalimide, and PPh₃ in an anhydrous solvent at 0 °C, add the DEAD or DIAD dropwise. This ensures the betaine forms in the presence of the nucleophile and the alcohol.[9][10]

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired product due to similar polarities.

    • Causality: TPPO is often a crystalline solid that can co-precipitate with the product or be difficult to remove via column chromatography.[10]

    • Solution:

      • Crystallization: If the product is crystalline, careful recrystallization can often leave TPPO in the mother liquor.

      • Chromatography: Use a less polar solvent system initially to elute the less polar impurities, then gradually increase the polarity to elute the product, leaving the more polar TPPO on the column.

      • Alternative Reagents: Consider using polymer-supported triphenylphosphine or phosphines designed for easier byproduct removal.[7]

Question 2: I am observing an unexpected impurity in my final product. How can I identify and eliminate it?

Answer:

The presence of impurities is a common issue. One notable impurity is 2-(2-chloroethyl)isoindoline-1,3-dione when using 1,2-dichloroethane in the synthesis.[6]

  • Identification:

    • TLC Analysis: Compare the crude product's TLC with standards of your starting materials. An impurity will appear as an extra spot.

    • Spectroscopic Analysis: Obtain ¹H NMR and Mass Spectrometry data for the crude product. The impurity will present a distinct set of peaks. For instance, 2-(2-chloroethyl)isoindoline-1,3-dione would show characteristic triplets for the ethyl chain.[6]

  • Common Impurities and Their Elimination:

ImpurityPotential CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Increase reaction time/temperature; adjust stoichiometry; monitor by TLC.
1,2-bis(2-Methoxyphenoxy)ethane Side reaction of the phenoxide starting material.Use a slight excess of the alkylating agent.
Phthalic Acid or Phthalamic Acid Hydrolysis of the phthalimide ring during workup or purification.Use neutral or non-aqueous workup conditions. Avoid strong acids or bases if the product is sensitive.[11][12]
Triphenylphosphine Oxide (TPPO) Inevitable byproduct of the Mitsunobu reaction.Optimize purification by chromatography or crystallization. Consider alternative phosphine reagents.[7]
N,N'-Ethane-1,2-diyl-bis-phthalimide Reaction of potassium phthalimide with a dihaloethane impurity.Ensure the purity of the alkyl halide starting material.[6]

Question 3: The purification of my product by column chromatography is proving difficult. Are there alternative methods?

Answer:

Absolutely. If column chromatography is not providing adequate separation, or if you are looking for a more scalable method, consider the following:

  • Recrystallization: This is the most effective method if your product is a solid with good crystallinity.

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. The melting point of this compound is reported to be in the range of 102-110 °C, which is favorable for recrystallization.[13][14]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to promote the formation of pure crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Trituration/Slurrying: This technique is useful for removing highly soluble or insoluble impurities.

    • Procedure: Stir the crude solid product in a solvent in which the desired product is poorly soluble, but the impurities are soluble. The impurities will dissolve into the solvent, leaving behind a purer solid product that can be collected by filtration. A common solvent for this is diethyl ether or a mixture of ethyl acetate and hexanes.

  • Acid-Base Extraction (if applicable): This is generally not suitable for the target molecule itself as it lacks acidic or basic functional groups. However, it can be used to remove acidic or basic impurities from the crude reaction mixture before further purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound? A1: It is a key intermediate in the pharmaceutical synthesis of Carvedilol.[1][2][3][13][15] Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 blocking activity, used to treat high blood pressure and heart failure.[16][17]

Q2: Which synthetic route is preferable, Gabriel or Mitsunobu? A2: The choice depends on the available starting materials and laboratory capabilities.

  • Gabriel Synthesis: This is a classic and robust method for preparing primary amines (after deprotection).[18][19] It is often preferred in industrial settings due to the lower cost of reagents (phthalimide, a base, and an alkyl halide). However, it can require relatively harsh conditions.[18]

  • Mitsunobu Reaction: This reaction is known for its mild conditions and stereospecificity (inversion of configuration at a chiral center).[8][9] It is an excellent choice for small-scale synthesis and when starting from the corresponding alcohol, 2-(2-methoxyphenoxy)ethanol. The main drawbacks are the cost of the reagents (DEAD/DIAD) and the often-difficult removal of the triphenylphosphine oxide byproduct.[9]

Q3: Can I use a different base instead of potassium phthalimide in the Gabriel synthesis? A3: Yes, the Gabriel synthesis begins with the deprotonation of phthalimide. Potassium hydroxide is commonly used to form potassium phthalimide in situ.[12][20] Other strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent can also be used to generate the phthalimide anion.[19]

Q4: How do I remove the phthalimide group to get the corresponding primary amine, 2-(2-methoxyphenoxy)ethanamine? A4: The cleavage of the phthalimide group is a crucial subsequent step. The most common method is the Ing-Manske procedure , which uses hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol.[4][18] This method is generally mild and efficient. The reaction forms a stable phthalhydrazide precipitate, which can be filtered off, leaving the desired primary amine in solution.[18] Alternative methods include acidic or basic hydrolysis, though these often require harsh conditions and prolonged heating, which may not be suitable for sensitive substrates.[11][21] A milder reductive cleavage using sodium borohydride (NaBH₄) followed by an acidic workup has also been reported.[22][23]

III. Experimental Protocols & Visualizations

Protocol 1: Gabriel Synthesis

This protocol describes the N-alkylation of potassium phthalimide with 1-(2-bromoethoxy)-2-methoxybenzene.

Materials:

  • Potassium Phthalimide

  • 1-(2-bromoethoxy)-2-methoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 eq) and anhydrous DMF.

  • Add 1-(2-bromoethoxy)-2-methoxybenzene (1.05 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 mixture of ethyl acetate:hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, recrystallize from ethanol or isopropanol.

Diagram: Gabriel Synthesis Workflow

Gabriel Synthesis Workflow Start Start: Mix Reagents Reaction Heat to 80-90°C in DMF (4-6h) Start->Reaction Step 1 TLC Monitor by TLC Reaction->TLC Step 2 TLC->Reaction Incomplete? Workup Cool & Precipitate in Ice-Water TLC->Workup Complete? Filter Vacuum Filtration Workup->Filter Step 3 Dry Dry Product Filter->Dry Step 4 End Final Product Dry->End

Caption: Workflow for the Gabriel synthesis of the target molecule.

Protocol 2: Mitsunobu Reaction

This protocol describes the N-alkylation of phthalimide with 2-(2-methoxyphenoxy)ethanol.

Materials:

  • Phthalimide

  • 2-(2-methoxyphenoxy)ethanol, anhydrous

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.

  • Add phthalimide (1.2 eq), 2-(2-methoxyphenoxy)ethanol (1.0 eq), and triphenylphosphine (1.2 eq) to the flask.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel or by recrystallization to separate the product from triphenylphosphine oxide.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReaction Check Reaction Type Start->CheckReaction Gabriel Gabriel Synthesis CheckReaction->Gabriel Gabriel Mitsunobu Mitsunobu Reaction CheckReaction->Mitsunobu Mitsunobu Gabriel_Cause1 Incomplete Reaction? Gabriel->Gabriel_Cause1 Mitsunobu_Cause1 Reagent Quality? Mitsunobu->Mitsunobu_Cause1 Gabriel_Sol1 Increase Temp/Time Use NaI catalyst Check Solvent Gabriel_Cause1->Gabriel_Sol1 Yes Gabriel_Cause2 Side Reactions? Gabriel_Cause1->Gabriel_Cause2 No Gabriel_Sol2 Adjust Stoichiometry Control Temperature Mitsunobu_Sol1 Use Fresh Reagents Ensure Anhydrous Conditions Mitsunobu_Cause1->Mitsunobu_Sol1 Yes Mitsunobu_Cause2 Incorrect Addition? Mitsunobu_Cause1->Mitsunobu_Cause2 No Mitsunobu_Sol2 Add DEAD/DIAD Dropwise at 0°C Mitsunobu_Cause2->Mitsunobu_Sol2 Yes Mitsunobu_Cause3 Purification Issue? Mitsunobu_Cause2->Mitsunobu_Cause3 No Mitsunobu_Sol3 Optimize Chromatography Attempt Recrystallization

Caption: A logical flow for troubleshooting low reaction yields.

IV. References

  • Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. --INVALID-LINK--

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. --INVALID-LINK--

  • Vidal, J., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(9), 3491-3499. --INVALID-LINK--

  • Hashemzadeh, M., & Goldenberg, M. M. (2011). Novel design and synthesis of modified structure of carvedilol. Recent Patents on Cardiovascular Drug Discovery, 6(3), 227-231. --INVALID-LINK--

  • Bang-Andersen, B., & Ruhland, T. (2004). Intermediate for the preparation of carvedilol. Google Patents, EP1375474A2. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. Retrieved from --INVALID-LINK--

  • Patel, R. P., et al. (2014). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(8), 3144-3152. --INVALID-LINK--

  • LookChem. (n.d.). Exploring 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. Retrieved from --INVALID-LINK--

  • Vihita Drugs & Intermediates. (n.d.). 2-(2-Methoxy phenoxy) Ethyl Phthalimide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE synthesis. Retrieved from --INVALID-LINK--

  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--

  • Komal Industries. (n.d.). 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from --INVALID-LINK--

  • PDF Free Download. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from --INVALID-LINK--

  • CLEARSYNTH. (n.d.). N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). N-[2-(o-Methoxyphenoxy)ethyl]phthalimide. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from --INVALID-LINK--

  • Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Retrieved from --INVALID-LINK--

  • Apicule. (n.d.). 2-(2-(2-Methoxyphenoxy)ethyl)-1H-isoindole-1,3(2H)-dione (CAS No: 26646-63-9) API Intermediate Manufacturers. Retrieved from --INVALID-LINK--

  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2. --INVALID-LINK--

  • ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division

Welcome to the technical support guide for the purification of 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9). This molecule, also known as N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, is a pivotal intermediate in the synthesis of Carvedilol, a widely used antihypertensive agent.[1][2][3][4] Achieving high purity (typically >99.5%) is not merely a goal but a regulatory and safety necessity for the final active pharmaceutical ingredient (API).[5]

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Compound and its Challenges

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of your target compound. This knowledge forms the basis of any logical purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26646-63-9[6][7]
Molecular Formula C₁₇H₁₅NO₄[1][6]
Molecular Weight 297.31 g/mol [5][6]
Appearance White to Off-White Solid/Powder[2][5]
Melting Point 102-110 °C[1][2][5]
Solubility Slightly soluble in Chloroform and DMSO.[2][5]
Primary Use Synthetic intermediate for Carvedilol.[1][2]

The primary synthesis route for this compound is a variant of the Gabriel Synthesis, where potassium phthalimide is N-alkylated.[8][9][10] This reaction, while effective, can generate a predictable profile of impurities that present specific purification challenges.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Based on the Gabriel synthesis pathway, impurities typically arise from starting materials, side reactions, or subsequent degradation. A study focused on Carvedilol intermediates identified several key potential impurities.[11]

Table 2: Common Potential Impurities and Their Origins

Impurity NamePotential Origin
Phthalimide / Potassium PhthalimideUnreacted starting material.
1-(2-Chloroethoxy)-2-methoxybenzeneImpurity or degradation of the alkylating agent.[11]
1,2-bis(2-Methoxyphenoxy)ethaneSide product from the synthesis of the ether linkage.[11]
2-(2-Chloroethyl)isoindoline-1,3-dioneResulting from reaction with dichloro-impurities in the starting halide.[11]
Phthalamic acid derivativesRing-opening of the phthalimide group under harsh basic or acidic conditions during workup.[12]
Residual Solvents (e.g., DMF, Toluene)Incomplete removal from the reaction or purification steps.[13][14]

Q2: My product has a broad or depressed melting point (e.g., 95-105 °C). What does this signify?

A2: A broad or depressed melting point is a classic indicator of impurity. Pure crystalline solids have sharp, defined melting points. The presence of foreign molecules disrupts the crystal lattice, requiring less energy to transition to a liquid phase.[15] This observation should immediately prompt a purity analysis via TLC or HPLC and necessitate further purification.

Q3: The isolated product is an oil or fails to solidify. What's happening?

A3: This is a common issue known as "oiling out."[15] It can be caused by several factors:

  • High Impurity Load: A significant amount of impurities can act as a solvent for your product, preventing crystallization.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove and can keep the product oily.

  • Supersaturation: The solution is too concentrated, and the product separates as a liquid phase instead of forming an ordered crystal lattice.

  • Recrystallization Temperature: The boiling point of your chosen recrystallization solvent might be higher than the melting point of your product.[15]

Refer to the Troubleshooting Guide (Section 3) for a step-by-step solution.

Q4: How can I remove a slight yellow or off-white color from my final product?

A4: Color is often due to trace, highly conjugated impurities. For minor discoloration, this can often be resolved during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities.[15] Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

Q5: What are the best analytical techniques to confirm the purity of the final product?

A5: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your crude product. A single spot is indicative of high purity.[15]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis in the pharmaceutical industry. It can separate and quantify even closely related impurities, providing a precise purity percentage (e.g., >99.5%).[14][16]

  • Melting Point Analysis: As discussed, a sharp melting point within the expected range (e.g., 108-110 °C) is a strong indicator of purity.[2][5][15]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are distinguishable from the product's signals.

Section 3: Troubleshooting Guide for Purification

This decision tree helps diagnose and solve common purification issues.

G start Crude Product Analysis q1 Is the product an oil or solid? start->q1 solid Solid q1->solid Solid oil Oily / Gummy q1->oil Oil q2 Check Melting Point solid->q2 triturate Triturate with non-polar solvent (e.g., Hexane) to induce solidification. Then, proceed to Recrystallization. oil->triturate sharp_mp Sharp MP (108-110 °C) q2->sharp_mp Yes broad_mp Broad / Low MP q2->broad_mp No pure Product is likely pure. Confirm with HPLC. sharp_mp->pure recrystallize Proceed to Recrystallization (Protocol A) broad_mp->recrystallize q3 Result of Recrystallization? recrystallize->q3 triturate->recrystallize clean_xtals Clean Crystals, Sharp MP q3->clean_xtals Success persistent_impurity Impurities persist (check via TLC/HPLC) q3->persistent_impurity Failure clean_xtals->pure column Perform Column Chromatography (Protocol B) persistent_impurity->column column->pure

Caption: Troubleshooting Decision Tree for Purification.

Section 4: Detailed Purification Protocols

Protocol A: Recrystallization

Principle: This technique leverages the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[15]

Step-by-Step Methodology:

  • Solvent Selection: Based on literature for similar N-substituted phthalimides, ethanol or methanol are excellent starting points.[13] A mixture of solvents, like ethyl acetate/hexane, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Adding too much solvent is a common mistake that will significantly reduce your yield.[15]

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for another 2-3 minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[15]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity via melting point and HPLC analysis.

Protocol B: Silica Gel Column Chromatography

Principle: This is a powerful technique for separating compounds with different polarities. A solvent (mobile phase) flows through a column packed with a solid adsorbent (stationary phase), typically silica gel. Less polar compounds travel through the column faster, while more polar compounds have stronger interactions with the silica and elute later.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Slurry Method) prep_sample 2. Prepare Sample (Adsorb on Silica) prep_column->prep_sample load_sample 3. Load Sample prep_sample->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

References

Technical Support Center: Scale-Up Synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9). This molecule is a pivotal intermediate in the pharmaceutical industry, most notably in the production of Carvedilol, a nonselective β-adrenergic blocker.[1][2][3] As drug development professionals scale this synthesis from the bench to pilot plant, unique challenges can arise that impact yield, purity, and overall process efficiency.

This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up. It combines established chemical principles with practical, field-proven insights to ensure your process is robust, reliable, and reproducible.

Overview of Synthetic Strategies

The industrial synthesis of this compound primarily relies on nucleophilic substitution reactions. The two most common approaches are the Gabriel Synthesis and the Mitsunobu Reaction.

  • Gabriel Synthesis: This is the most prevalent method for scale-up. It involves the N-alkylation of potassium phthalimide with a 2-(2-methoxyphenoxy)ethyl halide or sulfonate.[4][5][6] This method is favored for its reliability and avoidance of over-alkylation, a common issue when using ammonia directly.[7]

  • Mitsunobu Reaction: This route couples phthalimide directly with 2-(2-methoxyphenoxy)ethanol using a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] While effective at the lab scale for its mild conditions and stereochemical inversion capabilities, it is often avoided for large-scale production due to poor atom economy, the generation of difficult-to-remove by-products (e.g., triphenylphosphine oxide), and the hazardous nature of azodicarboxylates.[10][11]

This guide will focus primarily on troubleshooting the more industrially relevant Gabriel Synthesis .

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the scale-up of the Gabriel synthesis.

dot

Caption: General workflow for the Gabriel synthesis of the target intermediate.

Question 1: My reaction yield is consistently low or has dropped significantly upon scale-up. What are the likely causes and how can I fix it?

Low yield is the most common scale-up challenge. The root cause can usually be traced to reagents, reaction conditions, or the work-up procedure.

Potential Cause Explanation & Troubleshooting Steps
Poor Reagent Quality Potassium Phthalimide: This reagent is hygroscopic. Absorbed moisture can hydrolyze it or interfere with the reaction. Old stock may also be less reactive.[12] Action: Use freshly dried potassium phthalimide or prepare it in situ from phthalimide and a base like potassium hydroxide or potassium carbonate.[4][13] Always store under inert, anhydrous conditions.
Inefficient Alkylating Agent The reactivity of the leaving group is critical for this SN2 reaction. The order is generally I > OTs/OMs > Br > Cl.[5] Action: If using 2-(2-methoxyphenoxy)ethyl chloride, consider converting it to the bromide or iodide via a Finkelstein reaction, or use the corresponding mesylate/tosylate for better reactivity. Adding a catalytic amount of sodium iodide (NaI) can also promote the reaction with a chloro-alkane.[12]
Suboptimal Solvent/Concentration Dimethylformamide (DMF) is an excellent solvent for this SN2 reaction, but others like DMSO can also be used.[5][14][15] Incorrect concentration can affect reaction kinetics. Action: Ensure DMF is anhydrous. While high concentrations can speed up the reaction, they can also lead to mixing issues and localized overheating on a large scale. A typical concentration is around 0.5-1 M.[12]
Inefficient Mixing As batch size increases, ensuring homogenous mixing becomes critical. The reaction involves a solid (potassium phthalimide) and a liquid. Poor mixing can lead to unreacted pockets of starting material. Action: Use an appropriate overhead stirrer with sufficient torque and a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure the solid remains suspended.
Product Loss During Work-up The product is a solid with a melting point of 102-110°C.[1][2] It is typically isolated by precipitation. Action: The product can be "crashed out" by adding an anti-solvent like water to the DMF reaction mixture.[16] However, the rate of addition and temperature must be carefully controlled to ensure good crystal formation and minimize impurity trapping. Cooling the mixture too quickly can lead to an oily precipitate that is difficult to handle.

dot

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup & Isolation Start->CheckWorkup Reagent_KPhth Is K-Phthalimide dry & active? CheckReagents->Reagent_KPhth Cond_Solvent Is the solvent (DMF) anhydrous? CheckConditions->Cond_Solvent Workup_Precip Is product precipitating cleanly? CheckWorkup->Workup_Precip Reagent_LG Is the leaving group reactive enough (e.g., Br, I, OMs)? Reagent_KPhth->Reagent_LG Yes Sol_KPhth Action: Dry K-Phthalimide or prepare in situ. Reagent_KPhth->Sol_KPhth No Sol_LG Action: Use a better leaving group or add catalytic NaI. Reagent_LG->Sol_LG No Cond_Temp Is temperature optimal and uniform? Cond_Solvent->Cond_Temp Yes Sol_Solvent Action: Use anhydrous solvent. Cond_Solvent->Sol_Solvent No Cond_Mixing Is mixing adequate to suspend solid? Cond_Temp->Cond_Mixing Yes Sol_Temp Action: Ensure calibrated temp. probes and good heat transfer. Cond_Temp->Sol_Temp No Sol_Mixing Action: Improve agitation. Cond_Mixing->Sol_Mixing No Sol_Precip Action: Control anti-solvent addition rate and cooling profile. Workup_Precip->Sol_Precip No

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I am observing significant impurities in my crude product. How can I identify and minimize them?

Impurity formation is a major concern in pharmaceutical intermediate synthesis. Known process-related impurities should be identified and controlled.

  • Impurity Profile: Common impurities include unreacted starting materials, 1-(2-chloroethoxy)-2-methoxybenzene, and side-products from the alkylating agent, such as 1,2-bis(2-methoxyphenoxy)ethane.[17] Another potential impurity is 2-(2-Chloroethyl)isoindoline-1,3-dione, formed if the starting material is 1,2-dichloroethane and potassium phthalimide.[17]

  • Minimization Strategies:

    • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the potassium phthalimide to ensure the complete consumption of the more valuable alkylating agent. This prevents unreacted electrophile from generating downstream impurities.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination or decomposition. Maintain a consistent and controlled temperature (e.g., 80-90°C).[12][18]

    • Inert Atmosphere: Although not always strictly necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, especially if the reaction is run for an extended period.

Question 3: My product is difficult to purify by recrystallization. What are the best practices?

Effective purification is key to meeting the ≥98% purity standard often required.[1]

  • Solvent Selection: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common and effective solvents for N-substituted phthalimides are ethanol, methanol, or mixtures like dichloromethane/ethanol.[19][20][21] Ethyl acetate is also used for purification and crystallization of the final API, Carvedilol, suggesting its utility for this intermediate as well.[22]

  • Recrystallization Protocol:

    • Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.

    • If impurities are visible, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can aid crystallization.

    • Once crystallization is complete, cool the mixture in an ice bath to maximize recovery.

    • Collect the crystals by filtration and wash with a small amount of cold solvent to remove residual mother liquor.

    • Dry the product thoroughly under vacuum.

  • Alternative Purification: If recrystallization fails to provide the desired purity, column chromatography using silica gel with a solvent system like ethyl acetate/hexane is a viable, albeit less scalable, option.[17][23][24]

Frequently Asked Questions (FAQs)

Q: How do I effectively monitor the reaction's progress on a large scale? A: Thin-Layer Chromatography (TLC) is the most convenient method.[25] Co-spot the reaction mixture with your starting materials. A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[17] The product is more polar than the alkyl halide starting material but less polar than phthalimide. The reaction is complete when the spot corresponding to the limiting reagent (typically the alkyl halide) has disappeared.

Q: What are the primary safety concerns when scaling up this synthesis? A:

  • Solvents: DMF is a reproductive toxin and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Bases: Potassium hydroxide is corrosive. Potassium hydride (if used to prepare potassium phthalimide) is highly reactive and pyrophoric upon contact with water.

  • Thermal Hazards: The reaction is exothermic. On a large scale, ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial phase.

Q: Can I perform this reaction without a solvent? A: While some Gabriel syntheses can be performed neat or with techniques like ball milling, it is not recommended for this specific substrate on a large scale.[15][16] Using a solvent like DMF ensures better temperature control, efficient mixing of the solid and liquid phases, and a more predictable reaction profile, which are all critical for safety and reproducibility in a plant setting.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Setup: Equip a suitable reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge the reactor with anhydrous DMF (approx. 5-10 volumes relative to the limiting reagent).

  • Add potassium phthalimide (1.1 equivalents).

  • Begin agitation to create a slurry.

  • Add 2-(2-methoxyphenoxy)ethyl bromide (1.0 equivalent) to the reactor.

  • Reaction: Heat the mixture to 85-95°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the 2-(2-methoxyphenoxy)ethyl bromide spot is no longer visible (typically 3-6 hours).[17]

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water (an equal volume to the DMF) to the stirred mixture to precipitate the product.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolation: Filter the solid product and wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried product into a clean reactor.

  • Add ethanol (approx. 3-5 volumes) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Slowly cool the solution to room temperature over several hours to allow for crystal formation.

  • Further cool the mixture to 0-5°C using an ice bath and hold for at least 1 hour.

  • Filter the purified crystals and wash the cake with a small portion of ice-cold ethanol.

  • Dry the final product in a vacuum oven at 50-60°C to yield a white to off-white solid.[2]

References

Technical Support Center: Stability of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Intermediates Division

Welcome to the technical support guide for 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9). This molecule, a critical intermediate in the synthesis of Carvedilol, is valued for its specific chemical structure.[1][2] However, like any complex organic molecule, its stability can be compromised under certain experimental conditions. This guide is designed for researchers, process chemists, and quality control analysts to diagnose, troubleshoot, and proactively manage potential stability issues. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the stability of this intermediate.

Q1: What is the primary chemical stability concern for this compound?

The most significant stability liability lies within the phthalimide group . While generally robust, this imide functional group is susceptible to cleavage via hydrolysis under both acidic and basic aqueous conditions.[3] This is the most common degradation pathway observed during work-up, formulation, or storage in non-anhydrous solvents.

Q2: I'm observing a new, more polar impurity in my HPLC analysis after leaving the compound in a methanol/water solution. What is likely happening?

You are most likely observing the initial stages of hydrolysis. The phthalimide ring can be opened by nucleophilic attack of water or hydroxide ions, even without strong acid or base catalysis over time, to form the corresponding phthalamic acid intermediate. This new compound contains a free carboxylic acid and an amide, making it significantly more polar than the parent imide, thus it will have a shorter retention time on a reverse-phase HPLC column.

Q3: What are the recommended long-term storage conditions for this compound?

Based on its physical properties—it is a solid with a melting point between 102-110°C—the compound is thermally stable at ambient temperatures.[1][4] For optimal long-term stability, we recommend storing the material as a solid in a tightly sealed container, protected from light and moisture, at room temperature.

Q4: Which analytical technique is most suitable for monitoring the stability and purity of this intermediate?

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. A well-developed, stability-indicating HPLC method can effectively separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and stability over time.

Section 2: In-Depth Troubleshooting & Proactive Stability Assessment

This section provides detailed guides for identifying and resolving specific stability problems and for designing studies to proactively understand the molecule's degradation profile.

Issue: Unidentified Peaks Appear During Aqueous Processing or Storage

Question: I've detected one or more new peaks in my chromatogram after exposing the intermediate to acidic or basic aqueous solutions during a reaction work-up. How can I identify these degradants and prevent their formation?

Expert Analysis: The appearance of new, typically more polar, species is a classic sign of hydrolytic degradation of the phthalimide ring. The mechanism involves nucleophilic attack on one of the imide's carbonyl carbons.[5][6] Under basic conditions, a hydroxide ion attacks, while under acidic conditions, water acts as the nucleophile after protonation of a carbonyl oxygen.

The degradation proceeds in two main steps:

  • Ring Opening: The initial hydrolysis breaks one of the C-N bonds in the imide ring to form a phthalamic acid derivative.

  • Amine Release: Under more forceful conditions (e.g., prolonged heating), the resulting amide bond is cleaved, releasing phthalic acid and the desired primary amine, 2-(2-methoxyphenoxy)ethan-1-amine.[5]

Below is a diagram illustrating this primary degradation pathway.

G cluster_main Hydrolytic Degradation Pathway Parent This compound (Parent Compound) Intermediate Phthalamic Acid Derivative (Intermediate Degradant) Parent->Intermediate H₂O / H⁺ or OH⁻ (Ring Opening) Products Phthalic Acid + 2-(2-methoxyphenoxy)ethan-1-amine (Final Products) Intermediate->Products H₂O / H⁺ or OH⁻ (Amide Cleavage)

Caption: Primary hydrolytic degradation pathway of the title compound.

Troubleshooting & Prevention:

  • pH Control: During aqueous work-ups, maintain the pH as close to neutral as possible. Avoid prolonged exposure to strongly acidic (pH < 4) or basic (pH > 9) conditions.

  • Temperature: Hydrolysis is significantly accelerated by heat. If possible, conduct extractions and washes at room temperature or below.

  • Solvent Choice: If the process allows, use anhydrous organic solvents. If an aqueous phase is necessary, minimize the contact time.

  • Alternative Reagents: For subsequent synthetic steps requiring the deprotection of the phthalimide, consider milder, non-hydrolytic methods like hydrazinolysis (the Ing-Manske procedure) or reductive cleavage to avoid harsh pH conditions.[3][7]

Guide: How to Systematically Evaluate Compound Stability

Question: My project requires a comprehensive understanding of this intermediate's stability profile. How do I design and execute a forced degradation study?

Expert Analysis: A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing degradation pathways.[8] This information is critical for developing stability-indicating analytical methods and for understanding how the material will behave under manufacturing and storage stress.[9] The study involves subjecting the compound to conditions more severe than those it would typically encounter.[10]

The workflow below outlines a standard approach to a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (Solid) (115°C, Dry Heat) start->therm photo Photolytic (ICH Q1B Light Box) start->photo analyze Neutralize (if needed), Dilute to Target Conc. acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Analyze by Stability-Indicating HPLC-UV/MS Method analyze->end

References

Technical Support Center: Analysis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical challenges associated with "2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione" (CAS No: 26646-63-9). This resource is designed for researchers, analytical scientists, and drug development professionals who work with this critical pharmaceutical intermediate, a precursor in the synthesis of Carvedilol.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and accuracy of your analytical results.

Understanding the Analyte: Key Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to troubleshooting any analytical method.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO₄[1][2]
Molecular Weight 297.31 g/mol [4]
Appearance White to off-white solid powder[4]
Melting Point 102-108 °C[1]
Solubility Slightly soluble in Chloroform and DMSO
Purity Typically ≥98%[1]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for purity determination and quantification of pharmaceutical intermediates. Below are common issues encountered during the analysis of this compound.

FAQ 1: My peak is tailing. What are the likely causes and solutions?

Peak tailing is a common issue that can affect peak integration and resolution. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The isoindoline-1,3-dione moiety and the ether linkages in the molecule can interact with active sites on the silica backbone of the HPLC column, such as free silanol groups. This is particularly problematic if the column is old or of lower quality.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For this neutral compound, a mobile phase with a pH around 7 should be suitable.

    • Use of an Ion-Pairing Reagent: While not a primary choice for a neutral molecule, if tailing persists and is suspected to be due to interactions with ionized silanols, a small amount of a competing amine (e.g., triethylamine) can be added to the mobile phase to mask these sites.

    • Column Selection: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups.

    • Column Flushing: If the column is contaminated, flush it with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove strongly retained compounds.

FAQ 2: I'm observing peak fronting. What does this indicate?

Peak fronting, which appears as a leading edge on the peak, is less common than tailing but can still occur.

  • Causality: The most frequent cause of peak fronting is column overload.[5] This happens when the concentration of the analyte injected onto the column is too high, saturating the stationary phase at the point of injection.

  • Troubleshooting Steps:

    • Dilute the Sample: The simplest solution is to dilute the sample and reinject. A 10-fold dilution is a good starting point.[5]

    • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.

FAQ 3: I see unexpected peaks in my chromatogram. How do I identify them?

The presence of unexpected peaks can be due to synthesis-related impurities or degradation products. A study on the synthesis of a key precursor to Carvedilol identified several potential impurities related to this compound.[6]

  • Potential Synthesis-Related Impurities:

    • 1-(2-chloroethoxy)-2-methoxybenzene

    • 1,2-bis(2-Methoxyphenoxy)ethane

    • 2-(2-Chloroethyl)isoindoline-1,3-dione

    • N,N'-Ethane-1,2-diyl-bis-phthalimide

    • bis(2-(2-Methoxyphenoxy)ethyl)amine

  • Troubleshooting and Identification Workflow:

    G start Unexpected Peak Observed check_blank Inject a Blank (Mobile Phase/Solvent) start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_contamination System Contamination (Solvent, Tubing) is_blank_peak->system_contamination Yes not_blank_peak Peak is from the sample is_blank_peak->not_blank_peak No mass_spec Analyze by LC-MS not_blank_peak->mass_spec match_impurity Does the mass match known impurities? mass_spec->match_impurity known_impurity Known Synthesis Impurity match_impurity->known_impurity Yes unknown_impurity Potential Degradant or Unknown Impurity match_impurity->unknown_impurity No forced_degradation Perform Forced Degradation Studies unknown_impurity->forced_degradation characterize Characterize by NMR, HRMS forced_degradation->characterize

    Workflow for identifying unknown peaks.

Recommended HPLC Protocol

While a specific validated method for this intermediate is not widely published, the following conditions, based on methods for similar N-substituted phthalimides and Carvedilol, provide a robust starting point.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Dissolve in mobile phase

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is essential for the structural confirmation of this compound.

FAQ 1: My NMR spectrum has broad peaks. What could be the cause?

Broadening of NMR signals can obscure important coupling information and indicate several potential issues.

  • Causality:

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.

    • Sample Aggregation: At higher concentrations, molecules may start to aggregate, leading to restricted motion and broader signals.

  • Troubleshooting Steps:

    • Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica may help.

    • Re-shim the Spectrometer: This is the most common solution. Carefully re-shim the instrument to optimize the magnetic field homogeneity.

    • Dilute the Sample: If aggregation is the issue, diluting the sample should result in sharper signals.

    • Increase Temperature: Acquiring the spectrum at a slightly elevated temperature can sometimes average out conformations and sharpen signals.

FAQ 2: I'm having trouble with solvent suppression. How can I improve it?

Residual solvent signals can be very intense and may obscure analyte signals.

  • Causality: Even with deuterated solvents, a small amount of the protonated form remains.[7] If an analyte signal is close to the solvent peak, it can be difficult to resolve.

  • Troubleshooting Steps:

    • Use High-Purity Deuterated Solvents: Ensure you are using solvents with a high degree of deuteration (e.g., >99.9%).

    • Solvent Suppression Pulse Programs: Modern NMR spectrometers are equipped with pulse sequences designed to suppress solvent signals (e.g., presaturation). Consult your instrument's manual for the best program to use.

    • Choose a Different Solvent: If possible, choose a deuterated solvent where the residual peak does not overlap with your signals of interest.

Expected NMR Data

While a fully assigned spectrum from a primary source is not available, based on the structure and data from similar compounds, the following are expected chemical shifts (in CDCl₃):

  • ¹H NMR (ppm):

    • ~7.8-7.9 (m, 2H, phthalimide protons)

    • ~7.7 (m, 2H, phthalimide protons)

    • ~6.8-7.0 (m, 4H, methoxyphenoxy protons)

    • ~4.2 (t, 2H, -O-CH₂-)

    • ~4.0 (t, 2H, -N-CH₂-)

    • ~3.8 (s, 3H, -OCH₃)

  • ¹³C NMR (ppm):

    • ~168 (C=O, phthalimide)

    • ~149 (C-O, methoxyphenoxy)

    • ~147 (C-OCH₃, methoxyphenoxy)

    • ~134 (CH, phthalimide)

    • ~132 (C, phthalimide)

    • ~123 (CH, phthalimide)

    • ~121 (CH, methoxyphenoxy)

    • ~114 (CH, methoxyphenoxy)

    • ~112 (CH, methoxyphenoxy)

    • ~67 (-O-CH₂-)

    • ~56 (-OCH₃)

    • ~38 (-N-CH₂-)

Mass Spectrometry (MS) Troubleshooting

MS is a powerful tool for confirming the molecular weight and for identifying impurities through fragmentation patterns.

FAQ 1: I'm not seeing the expected molecular ion peak. What should I check?

The absence of the molecular ion peak can be frustrating, but there are several common causes.

  • Causality:

    • In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. This is common with labile compounds.

    • Poor Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be suitable for the analyte, or the source conditions may not be optimal.

    • Instrument Not Calibrated: An uncalibrated instrument may not be accurately detecting the mass of the ion.

  • Troubleshooting Steps:

    • Soften Ionization Conditions: If using ESI, reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.

    • Optimize Source Parameters: Adjust parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage.

    • Try a Different Ionization Source: If ESI is not working, APCI may be a better option for this molecule.

    • Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated across the mass range of interest.

FAQ 2: How can I interpret the fragmentation pattern to confirm the structure?

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentations would be expected at the ether linkage and the bond connecting the ethyl chain to the isoindoline nitrogen.

  • Expected Fragmentation Logic:

    G parent [M+H]⁺ m/z 298.11 frag1 Loss of methoxyphenoxy radical m/z 175.06 parent->frag1 Cleavage a frag2 Loss of phthalimide group m/z 138.07 parent->frag2 Cleavage b frag3 Cleavage at ether linkage m/z 123.05 (methoxyphenoxy ion) parent->frag3 Cleavage c frag4 Phthalimide ion m/z 147.04 frag1->frag4 Rearrangement

    Plausible fragmentation pathways.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of active pharmaceutical ingredients (APIs), the robust and reliable quantification of intermediates is paramount. This guide provides a comprehensive comparison of two validated analytical methods for the determination of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione , a key intermediate in the synthesis of Carvedilol.[1][2][3][4]

The methodologies presented herein are designed to ensure scientific integrity and are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[5][6][7][8][9][10][11] This guide will not only detail the step-by-step protocols but also delve into the causality behind the experimental choices, offering a deeper understanding of the method validation process.

Introduction to this compound

This compound (CAS No: 26646-63-9) is a crucial building block in the manufacturing of Carvedilol, a nonselective β-adrenergic blocker.[1][3][4] Its purity and concentration directly impact the quality and yield of the final API. Therefore, the implementation of validated, accurate, and precise analytical methods is a critical aspect of process control and regulatory compliance.

Chemical Structure and Properties:

  • Molecular Formula: C₁₇H₁₅NO₄[1][12]

  • Molecular Weight: 297.31 g/mol [12]

  • Appearance: White to Off-White Solid[13]

  • Melting Point: 102-108 °C[1][13]

  • Solubility: Slightly soluble in Chloroform and DMSO[13]

This guide will compare two distinct analytical techniques for the quantification of this intermediate: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a Gas Chromatography (GC) method with Flame Ionization Detection (FID). The selection of these methods is based on their widespread availability in pharmaceutical laboratories and their differing principles of separation, providing a valuable comparative perspective.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[14] This method is adapted from established protocols for the analysis of Carvedilol and its impurities, ensuring a high probability of success.[6][7][15]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (4.6 mm ID × 250 mm, 5 µm particle size) or equivalent C18 column.[7]

  • Mobile Phase: A gradient mixture of 0.02 M potassium dihydrogen phosphate (pH adjusted to 2.0 with phosphoric acid) as mobile phase A and acetonitrile as mobile phase B.[7]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[7]

  • Injection Volume: 10 µL.[7]

3. Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the in-process sample or final intermediate equivalent to about 5 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter through a 0.45 µm PVDF membrane filter before injection.

Validation Parameters and Acceptance Criteria

The validation of this HPLC method is performed in accordance with ICH Q2(R2) guidelines.[5][11]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples with potential impurities. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[7][8]The peak for the analyte should be well-resolved from any other peaks. Peak purity should be demonstrated using a photodiode array detector.
Linearity Analyze a minimum of five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.[6]Correlation coefficient (r²) ≥ 0.999.[7]
Range The range is established from the linearity study.[16]The range should cover the expected working concentration for the assay.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.[7]Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate injections of the sample solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.[8]Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify any potential impurities if the method is also used for purity determination.
Robustness Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).[7][9]System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the variations.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For this compound, which has a predicted boiling point of approximately 450 °C, GC can be a suitable alternative to HPLC, particularly for assessing purity and detecting volatile impurities.[1]

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

3. Standard and Sample Preparation:

  • Solvent: Dichloromethane or N,N-Dimethylformamide (DMF).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Solution (200 µg/mL): Accurately weigh an amount of the in-process sample or final intermediate equivalent to about 5 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of solvent and sonicate for 10 minutes to dissolve. Dilute to volume with the solvent and mix well.

Validation Parameters and Acceptance Criteria

The validation of this GC method will also follow the ICH Q2(R2) guidelines.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (solvent), and spiked samples with potential volatile impurities.The analyte peak should be well-resolved from the solvent front and any impurity peaks.
Linearity Analyze a minimum of five concentrations of the reference standard (e.g., 10, 50, 100, 250, 500 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.998.
Range The range is established from the linearity study.The range should encompass the expected concentration of the analyte in the sample.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.Mean recovery between 97.0% and 103.0%.
Precision Repeatability (Intra-assay): Analyze six replicate injections of the sample solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 3.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.The LOQ should be adequate for the intended purpose of the analysis.
Robustness Deliberately vary chromatographic parameters such as carrier gas flow rate (±0.1 mL/min), initial oven temperature (±2 °C), and temperature ramp rate (±1 °C/min).System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the changes.

Comparative Analysis of HPLC-UV and GC-FID Methods

FeatureHPLC-UV MethodGC-FID Method
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Best suited for volatile and thermally stable compounds.
Sensitivity Generally high, especially with UV-active compounds.High sensitivity with FID for organic compounds.
Specificity High, can be enhanced with a photodiode array detector for peak purity analysis.High, based on unique retention times.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution, but the solvent choice is critical to avoid interference.
Run Time Typically longer due to gradient elution.Can be faster, depending on the temperature program.
Instrumentation Cost Generally higher than GC-FID.Generally lower than HPLC.
Potential Issues Mobile phase preparation and stability, column degradation.Analyte degradation at high temperatures, column bleed.

Visualization of Workflows

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision Robustness Robustness HPLC_Analysis->Robustness LOQ_LOD LOQ/LOD HPLC_Analysis->LOQ_LOD

Caption: HPLC-UV Method Validation Workflow.

GC_Validation_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Validation Parameters Standard_Prep_GC Standard Preparation GC_Analysis GC-FID Analysis Standard_Prep_GC->GC_Analysis Sample_Prep_GC Sample Preparation Sample_Prep_GC->GC_Analysis Specificity_GC Specificity GC_Analysis->Specificity_GC Linearity_GC Linearity & Range GC_Analysis->Linearity_GC Accuracy_GC Accuracy GC_Analysis->Accuracy_GC Precision_GC Precision GC_Analysis->Precision_GC Robustness_GC Robustness GC_Analysis->Robustness_GC LOQ_LOD_GC LOQ/LOD GC_Analysis->LOQ_LOD_GC

Caption: GC-FID Method Validation Workflow.

Conclusion and Recommendations

Both the HPLC-UV and GC-FID methods, when properly validated, are suitable for the quantitative analysis of this compound.

The HPLC-UV method is recommended for routine quality control due to its high specificity, which can be further enhanced with a photodiode array detector to ensure peak purity. This is particularly important in pharmaceutical analysis where the presence of co-eluting impurities is a concern. The milder conditions of HPLC also minimize the risk of analyte degradation during analysis.

The GC-FID method serves as an excellent orthogonal technique. Its different separation mechanism provides a valuable cross-validation of the HPLC results. It is particularly advantageous for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Ultimately, the choice of method will depend on the specific application, the available instrumentation, and the nature of the potential impurities in the sample. For comprehensive characterization and quality assurance, employing both techniques can provide a more complete analytical profile of the intermediate.

References

A Comparative Guide to the Purity Analysis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Pharmaceutical Intermediate

In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each intermediate is paramount. 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9) is a pivotal chemical building block, most notably serving as a key intermediate in the manufacture of Carvedilol.[1][2][3][4] Carvedilol is a widely used nonselective β-adrenergic blocker for managing hypertension and congestive heart failure.[1][3] The purity of this intermediate directly influences the impurity profile of the final API, which has significant implications for its safety and efficacy.[5][6]

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in drug substances.[5][7][8][9] This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Understanding the Impurity Landscape

According to ICH Q3A guidelines, impurities in a new drug substance are classified based on their origin.[5][8][10] For an intermediate like this compound, potential impurities can include:

  • Organic Impurities: These are the most common and structurally related impurities, including starting materials, by-products from unintended reaction pathways, and degradation products.[8] A study on Carvedilol synthesis identified several related compounds, such as 1-(2-chloroethoxy)-2-methoxybenzene and N,N'-Ethane-1,2-diyl-bis-phthalimide, which could potentially be present.

  • Inorganic Impurities: These may arise from the manufacturing process and include reagents, catalysts, and heavy metals.[8][10]

  • Residual Solvents: Solvents used during synthesis or purification steps that are not completely removed.[8][10]

The ICH guidelines establish specific thresholds for action. Any impurity detected above the identification threshold (generally ≥0.10%) must be structurally characterized.[10] This necessitates the use of a robust, multi-faceted analytical strategy.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by the specific question being asked: "How much?" (quantification), "What is it?" (identification), or "Is anything else there?" (profiling). No single method can provide all the answers, making an orthogonal approach essential.

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18 alkyl chains) and a polar mobile phase.

Applicability & Rationale: This technique is exceptionally well-suited for separating and quantifying non-volatile organic impurities. Its high sensitivity, reproducibility, and resolving power make it the primary choice for determining the percentage purity of this compound and quantifying its related substances. The successful use of RP-HPLC for the final API, Carvedilol, underscores its suitability for this intermediate.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer (MS), which fragments and detects them based on their mass-to-charge ratio, providing definitive identification.

Applicability & Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. While the target molecule has a high boiling point (predicted at ~450°C)[1], making it less ideal for direct GC analysis, the technique is indispensable for identifying and quantifying residual solvents, which are a critical class of impurities regulated by ICH Q3C.[8] It can also detect volatile by-products or starting materials that may persist in the final intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Applicability & Rationale: NMR is unparalleled for absolute structural elucidation. While not typically used for routine purity quantification (unless employing specialized quantitative NMR or qNMR techniques), it is a powerful tool for definitively identifying the structure of the main compound and, crucially, for characterizing unknown impurities that have been isolated or are present at significant levels (>0.1%).[12][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Operation: LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It provides molecular weight information for every component separated by the LC system.

Applicability & Rationale: This hyphenated technique is the primary tool for impurity identification. When an unknown peak is detected in an HPLC chromatogram, LC-MS can provide its molecular weight. High-Resolution Mass Spectrometry (HRMS) can further yield an exact mass, allowing for the determination of the elemental formula, which is a critical step in structural elucidation.[12]

Summary Comparison of Techniques
FeatureHPLC (UV Detection)GC-MSNMR SpectroscopyLC-MS
Primary Use Quantitative Purity & Impurity ProfilingResidual Solvents & Volatile ImpuritiesStructural Elucidation & ConfirmationImpurity Identification & Molecular Weight Determination
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Low to ModerateVery High (ppb to ppt)
Quantification Excellent (Primary Method)Excellent for VolatilesGood (with qNMR)Good (with standards)
Specificity Moderate (based on retention time)High (Mass Spectrum)Very High (Structural Info)High (Mass Spectrum)
Sample Type Non-volatile, Soluble OrganicsVolatile, Thermally Stable OrganicsSoluble CompoundsNon-volatile, Soluble Organics
Destructive? YesYesNoYes

Integrated Workflow for Comprehensive Purity Analysis

A robust purity analysis protocol does not rely on a single experiment but integrates multiple techniques in a logical sequence. This self-validating system ensures that all potential impurities are detected, identified, and quantified according to regulatory expectations.

PurityAnalysisWorkflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Orthogonal & Specific Tests Start Sample of This compound HPLC_UV RP-HPLC Analysis (Purity Calculation by Area %) Start->HPLC_UV Decision Any Impurity > 0.10%? HPLC_UV->Decision GCMS Headspace GC-MS (Residual Solvent Analysis) HPLC_UV->GCMS LCMS LC-MS / HRMS Analysis (Determine Molecular Weight & Formula) Decision->LCMS Yes Report Final Purity Report (Compliant with ICH Guidelines) Decision->Report No Isolation Preparative HPLC (Isolate Impurity) LCMS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Structure) Isolation->NMR NMR->Report

Caption: Integrated workflow for purity analysis of a pharmaceutical intermediate.

Detailed Experimental Protocols

Protocol 1: Quantitative Purity by Reverse-Phase HPLC

This protocol is designed for the accurate quantification of the main component and the detection of related organic impurities.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C8 column is noted for Carvedilol analysis and is a good starting point.[11]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 35% B

      • 5-25 min: 35% to 85% B

      • 25-30 min: 85% B

      • 30.1-35 min: 35% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 0.5 mg/mL.

  • Analysis & Calculation:

    • Inject the diluent (blank), followed by the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Choices: A gradient method is chosen to ensure elution and separation of potential impurities with a wide range of polarities, from early-eluting polar starting materials to late-eluting nonpolar by-products. Phosphoric acid is used to control the pH of the mobile phase and ensure sharp, symmetrical peak shapes for ionizable compounds. UV detection at 240 nm is selected as a common wavelength for aromatic compounds and is specifically referenced for the related API, Carvedilol.[11]

Protocol 2: Residual Solvent Analysis by Headspace GC-MS

This protocol follows the principles outlined in USP <467> for residual solvent testing.

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a Mass Spectrometer detector.

    • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • GC Conditions:

    • Carrier Gas: Helium.

    • Oven Program:

      • Initial: 40 °C, hold for 20 minutes.

      • Ramp: 10 °C/min to 240 °C, hold for 20 minutes.

    • Injector Temperature: 140 °C.

    • Detector (MS Transfer Line) Temperature: 250 °C.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the analysis.

    • Seal the vial immediately.

  • Analysis:

    • Run the sample vial.

    • Identify and quantify any detected solvents against a calibrated standard containing known amounts of expected solvents. The MS library confirms the identity of each peak.

Causality Behind Choices: Headspace sampling is used to introduce only the volatile components (solvents) into the GC, protecting the system from the non-volatile API and matrix components. The G43 column is a standard, USP-recommended phase for separating the most common pharmaceutical solvents. The oven program is designed to resolve a wide range of solvents based on their boiling points.

Conclusion and Authoritative Recommendations

A comprehensive purity assessment of This compound is not a single measurement but a multi-step, evidence-based process.

  • For routine quality control and batch release, a validated RP-HPLC method is the recommended primary technique for determining percentage purity and quantifying known and unknown organic impurities.

  • For complete impurity profiling and regulatory submissions, this must be supplemented with orthogonal methods. Headspace GC-MS is mandatory for controlling residual solvents.

  • In the event an impurity is detected above the ICH identification threshold (≥0.10%), a combination of LC-MS for molecular weight determination and subsequent isolation and NMR spectroscopy for structural confirmation is the authoritative and required pathway.

By integrating these techniques, researchers and drug developers can build a robust, scientifically sound, and regulatory-compliant purity profile, ensuring the quality and safety of the intermediates that form the foundation of modern medicines.

References

A Comparative Guide to Pharmaceutical Intermediates: 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione vs. Alternative Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a pivotal intermediate in pharmaceutical manufacturing, against alternative synthetic intermediates and pathways. We will dissect the synthetic strategies, evaluate their respective merits and drawbacks, and provide supporting experimental protocols and data to guide researchers and process chemists in making informed decisions for drug development and manufacturing.

Introduction: The Role of Key Intermediates in API Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), the choice of intermediates and the synthetic route are critical determinants of efficiency, purity, scalability, and cost. 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 26646-63-9) is a well-established intermediate, primarily recognized for its role in the synthesis of cardiovascular drugs such as Carvedilol and Ranolazine.[1][2][3] Its utility stems from its function as a masked form of 2-(2-methoxyphenoxy)ethylamine, a crucial building block. This guide will explore the classic synthesis of this intermediate via the Gabriel synthesis and contrast it with alternative approaches that bypass this specific molecule or employ different masking strategies.

Section 1: The Benchmark Intermediate: Synthesis and Application of this compound

This intermediate, also known as N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, serves as a prime example of the Gabriel synthesis in action, a robust method for the preparation of primary amines.[4][5]

The Gabriel Synthesis Pathway

The Gabriel synthesis is a cornerstone of amine synthesis because it elegantly circumvents the issue of polyalkylation, a common side reaction when using ammonia for direct alkylation of alkyl halides.[5] The phthalimide group acts as a surrogate for H₂N⁻, with its nitrogen atom being sufficiently nucleophilic after deprotonation yet protected from further alkylation once the first substitution has occurred.[6]

The synthesis proceeds in two main stages:

  • N-Alkylation: Potassium phthalimide, a non-nucleophilic base, is reacted with a primary alkyl halide—in this case, 2-(2-bromoethoxy)anisole—via an SN2 reaction to form the N-alkylated phthalimide.[6]

  • Deprotection (Amine Liberation): The primary amine is cleaved from the phthalimide moiety. This is commonly achieved through hydrazinolysis (the Ing-Manske procedure), which is often preferred over acidic or basic hydrolysis due to its milder conditions and the formation of a stable phthalhydrazide precipitate.[4]

G cluster_0 Stage 1: N-Alkylation (SN2) cluster_1 Stage 2: Deprotection (Hydrazinolysis) K_Phthalimide Potassium Phthalimide Target_Intermediate 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione K_Phthalimide->Target_Intermediate + Bromo_Anisole 2-(2-Bromoethoxy)anisole Bromo_Anisole->Target_Intermediate KBr KBr (Byproduct) Target_Intermediate->KBr forms Primary_Amine 2-(2-Methoxyphenoxy)ethylamine (Target Amine) Target_Intermediate->Primary_Amine + Hydrazine Hydrazine (N2H4) Hydrazine->Primary_Amine Phthalhydrazide Phthalhydrazide (Precipitate) Primary_Amine->Phthalhydrazide co-produces

Caption: Workflow for producing a primary amine using the Gabriel Synthesis.

Experimental Protocol: Synthesis of this compound

Materials: Potassium phthalimide, 2-(2-bromoethoxy)anisole, Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.

Stage 1: N-Alkylation

  • To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 2-(2-bromoethoxy)anisole (1.05 eq).

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC. The choice of DMF as a polar aprotic solvent facilitates the SN2 reaction.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the crude product with water and then a cold ethanol/water mixture to remove unreacted starting materials.

  • Recrystallize from ethanol to yield a pure white to off-white solid.[7][8]

Stage 2: Amine Liberation

  • Suspend the synthesized N-alkylated phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture for 2-4 hours. During this time, a thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with dilute HCl to protonate the liberated amine, making it soluble in the aqueous phase.

  • Filter off the phthalhydrazide precipitate.

  • Basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine salt, causing the primary amine to separate or be extracted with an organic solvent.

Performance Analysis
  • Advantages: High yields of the primary amine, exceptional purity, and complete avoidance of over-alkylation products.[5]

  • Disadvantages: Requires two distinct chemical steps. The deprotection step, particularly with hydrazine, involves a hazardous reagent and can present challenges in removing the phthalhydrazide byproduct on an industrial scale.[4] Acidic hydrolysis requires harsh conditions that may not be suitable for sensitive substrates.[9]

Section 2: Alternative Intermediates and Synthetic Pathways

While the Gabriel synthesis is reliable, alternative routes to the target amine or the final API often offer advantages in terms of step economy, reagent safety, or convergence.

Alternative 1: Direct Synthesis via Epoxide Ring-Opening

In the synthesis of Ranolazine, a common industrial strategy bypasses the Gabriel route entirely. This pathway involves the reaction of 2-methoxyphenol with an epoxide precursor, followed by a ring-opening reaction.[10][11]

The key steps are:

  • Epoxide Formation: 2-methoxyphenol is reacted with epichlorohydrin in the presence of a base to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.[10][12]

  • Nucleophilic Ring-Opening: This epoxide intermediate is then reacted directly with a pre-synthesized piperazine derivative to form the final Ranolazine molecule.[11][13]

This approach generates the core structure without ever forming the simple 2-(2-methoxyphenoxy)ethylamine intermediate.

G cluster_0 Route A: Epoxide Formation cluster_1 Route B: Piperazine Derivative Synthesis Phenol 2-Methoxyphenol Epoxide_Intermediate 1-(2-Methoxyphenoxy) -2,3-epoxypropane Phenol->Epoxide_Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Final_API Ranolazine (Final API) Epoxide_Intermediate->Final_API Convergent Coupling Piperazine Piperazine Piperazine_Derivative N-(2,6-dimethylphenyl) -2-(piperazin-1-yl)acetamide Piperazine->Piperazine_Derivative + Chloro_Amide 2-Chloro-N-(2,6-dimethylphenyl) acetamide Chloro_Amide->Piperazine_Derivative Piperazine_Derivative->Final_API

Caption: Convergent synthesis of Ranolazine via an epoxide intermediate.

Performance Analysis:

  • Advantages: Highly convergent, which is often more efficient for complex molecules. It avoids the use of phthalimide and hydrazine. The use of water as a solvent in some variations makes the process greener and more cost-effective.[14]

  • Disadvantages: Control of regioselectivity during the epoxide ring-opening is crucial. The synthesis of the piperazine derivative is a separate synthetic branch.

Alternative 2: Modified Gabriel Reagents

To address the harsh deprotection conditions of the traditional Gabriel synthesis, alternative reagents that function similarly to phthalimide have been developed.[4] These include:

  • Di-tert-butyl-iminodicarboxylate: Alkylation followed by deprotection with trifluoroacetic acid (TFA).

  • Sodium salt of saccharin: This reagent can be hydrolyzed more readily than phthalimide.[4]

These reagents still follow the "mask-alkylate-deprotect" strategy but offer milder conditions for the final amine liberation step, expanding the substrate scope to molecules with acid-sensitive functional groups.

Alternative 3: Direct Amination (Theoretical Baseline)

The most direct theoretical route is the reaction of 2-(2-bromoethoxy)anisole with ammonia. However, this method is rarely used in practice for synthesizing high-purity primary amines. The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. This lack of selectivity makes purification difficult and significantly lowers the yield of the desired product, rendering it unsuitable for pharmaceutical manufacturing where purity is paramount.

Section 3: Comparative Data Summary

The following table provides a semi-quantitative comparison of the discussed synthetic pathways. Exact yields can vary significantly based on reaction conditions and scale.

ParameterGabriel Synthesis (via Title Compound)Epoxide Ring-Opening RouteDirect Amination
Selectivity for Primary Amine ExcellentNot Applicable (Direct to API)Poor
Overall Yield Good to ExcellentGood to ExcellentPoor to Fair
Purity of Intermediate High (after crystallization)High (after purification)Low (Mixture of products)
Number of Core Steps 2 (Alkylation + Deprotection)~2 (Convergent coupling)1
Reagent Hazards High (Hydrazine)Moderate (Epichlorohydrin)Moderate (Ammonia gas/solution)
Scalability Well-established, but byproduct removal can be an issueExcellent, common in industryPoor due to purification challenges
Process Control Straightforward SN2 and cleavageRequires control of regioselectivityDifficult to control product distribution

Conclusion and Future Outlook

This compound remains a highly relevant and effective intermediate for the synthesis of the 2-(2-methoxyphenoxy)ethylamine building block. Its use via the Gabriel synthesis guarantees high purity and yield, which are critical for API manufacturing.

However, for the synthesis of a specific, complex API like Ranolazine, alternative convergent pathways , such as the epoxide ring-opening strategy, are often superior.[10][14] These routes demonstrate greater step economy and can be designed to avoid problematic reagents like hydrazine.

The choice of an intermediate is therefore not absolute but is dictated by the specific target molecule. For producing the standalone primary amine, the Gabriel route is a benchmark. For integrating that amine's structural motif into a larger molecule, more convergent strategies are often the preferred industrial method.

Future developments will likely focus on green chemistry principles, such as utilizing water as a solvent[14], and exploring catalytic methods that can achieve direct, selective amination without the need for stoichiometric protecting groups, further optimizing the synthesis of these life-saving medications.

References

The Unambiguous Identification of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the precise characterization of all chemical entities, from the active pharmaceutical ingredient (API) to the slightest impurity, is paramount. This guide provides an in-depth comparative spectroscopic analysis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione , a known process-related impurity in the synthesis of Carvedilol, a widely used beta-blocker for treating hypertension and heart failure.[1][2] Understanding the unique spectral signature of this molecule is crucial for researchers, quality control scientists, and drug development professionals to ensure the purity and safety of the final drug product.

This document will delve into the theoretical and practical aspects of the key spectroscopic techniques used for the structural elucidation of this N-substituted phthalimide. By comparing its expected spectral features with those of structurally related analogs, we provide a robust framework for its unambiguous identification.

Molecular Structure and Key Functional Groups

Before delving into the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule, with a chemical formula of C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol , is comprised of three key regions: the phthalimide group, the ethyl linker, and the 2-methoxyphenoxy group.[1][2][3][4][5][6] Each of these components will give rise to characteristic signals in the various spectroscopic analyses.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure highlighting the key functional groups.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons in the phthalimide, ethyl, and methoxyphenoxy moieties.

Predicted ¹H NMR Chemical Shifts
Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
Phthalimide Aromatic7.8 - 7.9Multiplet4H
2-Methoxyphenoxy Aromatic6.8 - 7.2Multiplet4H
N-CH₂ (Ethyl)~4.0Triplet2H
O-CH₂ (Ethyl)~4.2Triplet2H
O-CH₃ (Methoxy)~3.8Singlet3H

Note: These are predicted values and may vary slightly in experimental data.

Comparative Analysis with Structurally Similar Compounds

To provide context, let's compare the expected chemical shifts with those of a similar N-substituted phthalimide, N-(2-hydroxyethyl)phthalimide .

Compound N-CH₂ (ppm) O-CH₂ (ppm) Reference
This compound (Predicted) ~4.0~4.2-
N-(2-Hydroxyethyl)phthalimide 3.703.70[7]

The presence of the bulky and electron-withdrawing 2-methoxyphenoxy group in our target molecule is expected to deshield the adjacent ethyl protons, causing them to resonate at a slightly higher chemical shift compared to N-(2-hydroxyethyl)phthalimide.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts
Carbon Environment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~168
Aromatic (Phthalimide & Phenoxy)110 - 150
C-O (Phenoxy)~148
C-N (Ethyl)~38
C-O (Ethyl)~67
O-CH₃ (Methoxy)~56

Note: These are predicted values and may vary slightly in experimental data.

Comparative Analysis with a Related Compound

Let's compare with the reported ¹³C NMR data for 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione .[8][9]

Compound Carbonyl (ppm) Aromatic (ppm) C-O (Phenoxy) (ppm) O-CH₃ (ppm) Reference
This compound (Predicted) ~168110 - 150~148~56-
2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione 167.3, 168.8123.5, 125.7, 132.0, 134.4, 136.0190.653.0, 55.9[8][9]

The comparison highlights the expected regions for the key carbon signals, providing a valuable reference for spectral interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (imide, asymmetric stretch)~1770Strong
C=O (imide, symmetric stretch)~1710Strong
C-N Stretch~1380Medium
C-O (Aryl Ether) Stretch1250 - 1200Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2950 - 2850Medium
Comparative Analysis

The FT-IR spectrum of the target molecule can be compared to that of Carvedilol , the final API.[10][11] Carvedilol will exhibit additional peaks corresponding to its hydroxyl (-OH) and secondary amine (N-H) groups, which will be absent in the spectrum of the intermediate.[11] This distinction is critical for monitoring the progress of the synthesis and ensuring the purity of the final product.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 297.31

  • Key Fragmentation Pathways:

    • Cleavage of the ethyl linker.

    • Loss of the methoxyphenoxy group.

    • Fragmentation of the phthalimide ring.

A plausible fragmentation pathway would involve the initial formation of the molecular ion, followed by cleavage at the ether linkage or the bond between the nitrogen and the ethyl group.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway

mol [C17H15NO4]+. m/z = 297 frag1 [C8H4NO2]+. Phthalimide radical cation m/z = 146 mol->frag1 α-cleavage frag2 [C9H11O2]+ 2-methoxyphenoxyethyl cation m/z = 151 mol->frag2 α-cleavage frag3 [C7H7O2]+ Methoxyphenoxy cation m/z = 123 frag2->frag3 -C2H4

Caption: A simplified representation of a potential fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Diagram of the General Spectroscopic Analysis Workflow

start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Reference Spectra data_analysis->comparison report Final Report and Characterization comparison->report

Caption: A workflow diagram for the comprehensive spectroscopic analysis.

Conclusion

The structural integrity of pharmaceutical compounds is non-negotiable. This guide has provided a comprehensive framework for the spectroscopic analysis of this compound. By understanding the expected spectral features and comparing them with those of related molecules, researchers and analysts can confidently identify and characterize this important pharmaceutical intermediate. The provided protocols offer a starting point for the practical application of these powerful analytical techniques in a drug development and quality control setting.

References

A Senior Application Scientist's Guide to Reference Standards of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

In the synthesis of Carvedilol, a widely used beta-blocker for treating hypertension and heart failure, the purity and characterization of its intermediates are paramount.[1][2][3] One such pivotal intermediate is 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9).[2][4] While not a pharmacopeial reference standard itself, its role as a direct precursor to the active pharmaceutical ingredient (API) necessitates its thorough evaluation. The quality of this intermediate directly impacts the impurity profile and overall safety and efficacy of the final drug product.

This guide provides a comparative analysis of commercially available this compound, focusing on the critical attributes that define a high-quality reference material for use in pharmaceutical research and development. We will delve into the analytical techniques for its characterization and provide exemplar data to guide researchers in their selection and application.

Comparative Analysis of Commercially Available Reference Materials

Supplier Category Typical Purity Provided Documentation Intended Use Key Considerations
High-Purity Chemical Suppliers >98% (often up to 99.5%)Certificate of Analysis (CoA) often available upon request, may include NMR, Mass Spec, and HPLC data.Pharmaceutical intermediate, research and development.Purity is generally high, but the level of detail in the CoA can vary. It is crucial to request a comprehensive CoA before purchase.
Research Chemical Suppliers ≥95%Basic product information, with limited analytical data provided upfront.Early-stage research, synthesis starting material.Lower cost, but may require in-house characterization and purification for use as a reference material.
Custom Synthesis Providers To user specificationComprehensive analytical data package, including detailed CoA with spectra and method validation information.Custom synthesis for specific research needs, potential for stable isotope labeling.Higher cost and longer lead times, but offers the highest level of characterization and customization.

Expert Insight: For quantitative applications, such as impurity profiling or analytical method development, a supplier providing a comprehensive Certificate of Analysis with detailed analytical data is essential. For routine synthesis, a high-purity grade from a reputable chemical supplier may suffice.

Essential Analytical Characterization

A robust reference standard for this compound should be thoroughly characterized using a suite of orthogonal analytical techniques.

Workflow for Characterization

Caption: Workflow for the comprehensive characterization of a reference standard.

Exemplar Experimental Data and Protocols

To provide a practical framework for researchers, this section outlines typical analytical methods and expected results for a high-quality reference standard of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of the reference standard is a critical parameter. A validated, stability-indicating HPLC method is necessary to separate the main component from any process-related impurities or degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in acetonitrile to a final concentration of 1 mg/mL.

Expected Outcome: A high-quality reference standard should exhibit a single major peak with a purity of ≥99.5% by area normalization. The chromatogram should be free from significant impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the reference standard.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85-7.70 (m, 4H): Protons of the phthalimide ring.

  • δ 6.95-6.85 (m, 4H): Protons of the methoxyphenoxy ring.

  • δ 4.20 (t, 2H): -O-CH₂- protons.

  • δ 4.05 (t, 2H): -N-CH₂- protons.

  • δ 3.80 (s, 3H): -O-CH₃ protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 168.0: Carbonyl carbons of the phthalimide group.

  • δ 150.0, 148.0, 134.0, 132.0, 123.0, 121.0, 114.0, 112.0: Aromatic carbons.

  • δ 67.0: -O-CH₂- carbon.

  • δ 56.0: -O-CH₃ carbon.

  • δ 38.0: -N-CH₂- carbon.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides confirmation of the molecular weight of the compound.

Method: Electrospray Ionization (ESI) in positive mode.

Expected Result: A prominent peak at m/z 298.1 [M+H]⁺, corresponding to the protonated molecule.

Alternative and Related Reference Standards

While no direct, officially recognized alternative reference standard exists for this compound, researchers can consider the following:

  • Carvedilol EP Impurity C: This is a structurally related compound and a known impurity of Carvedilol.[5][6][7][8][9] Its reference standard is available from pharmacopeial sources and can be used for analytical method development and validation, particularly for specificity testing.

  • Isotopically Labeled Analogues: For quantitative studies, such as those involving mass spectrometry, a deuterated version of the molecule, like N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3, can serve as an excellent internal standard.[10][11]

Conclusion: Ensuring Quality in Pharmaceutical Synthesis

The selection of a well-characterized reference standard for this compound is a critical, yet often overlooked, aspect of Carvedilol synthesis and quality control. By demanding comprehensive analytical data from suppliers and employing orthogonal analytical techniques for verification, researchers can ensure the quality and consistency of their starting materials, ultimately contributing to the safety and efficacy of the final pharmaceutical product. This guide serves as a foundational resource for making informed decisions in the procurement and application of this vital chemical intermediate.

References

"2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione" biological activity comparison with analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core, a prominent structural motif in medicinal chemistry, serves as the foundation for a diverse array of biologically active compounds. While some derivatives, such as "2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione," are pivotal as synthetic intermediates in the production of established drugs like the antihypertensive agent Carvedilol[1][2][3][4], the inherent biological potential of the scaffold itself has propelled extensive research into its analogs. These investigations have revealed a remarkable spectrum of pharmacological activities, positioning isoindoline-1,3-dione derivatives as promising candidates for therapeutic development in multiple disease areas.

This guide provides a comparative analysis of the biological activities of key analogs of "this compound," focusing on well-documented areas of analgesic, anti-inflammatory, acetylcholinesterase inhibitory, and anticancer activities. By examining the structure-activity relationships and presenting the supporting experimental data, we aim to offer researchers and drug development professionals a comprehensive overview of the therapeutic potential harbored within this versatile chemical class.

Comparative Analysis of Biological Activities

The biological profile of isoindoline-1,3-dione derivatives is profoundly influenced by the nature of the substituent attached to the nitrogen atom of the core structure. This section will delve into the specific activities of representative analogs, supported by quantitative data where available.

Analgesic and Anti-inflammatory Properties

A significant number of N-substituted isoindoline-1,3-dione derivatives have demonstrated notable analgesic and anti-inflammatory effects[5][6]. The mechanism of action for some of these analogs involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation[7].

A compelling example is 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione , which exhibited potent analgesic activity in vivo. In a study using the acetic acid-induced writhing test in mice, this compound was found to be 1.6 times more active than the reference drug, metamizole sodium[5]. This highlights the potential of specific substitutions to significantly enhance the analgesic properties of the isoindoline-1,3-dione scaffold.

Other analogs, such as N-alkyl-isoindoline-1,3-diones, have also been identified as effective COX inhibitors[7]. The structure-activity relationship suggests that the presence of an aromatic moiety attached to the core structure is important for affinity towards COX-2[7].

Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several isoindoline-1,3-dione derivatives have emerged as potent AChE inhibitors[6][8][9][10][11].

One extensively studied analog is 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione . This compound has been shown to be a competitive inhibitor of AChE with a Ki (inhibition constant) in the range of 330–930 µM. Notably, it also demonstrated low acute toxicity (LD50 > 1600 mg/kg), suggesting a favorable safety profile compared to some clinically used AChE inhibitors[9][10].

Further research has led to the development of isoindoline-1,3-dione-N-benzyl pyridinium hybrids with even greater potency. For instance, certain derivatives in this series displayed IC50 values for AChE inhibition as low as 2.1 µM, which is more than five times more potent than the standard drug rivastigmine (IC50 = 11.07 µM) in the same study[8].

Table 1: Comparative AChE Inhibitory Activity of Selected Isoindoline-1,3-dione Analogs

CompoundAChE Inhibition (IC50/Ki)Reference
2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dioneKi = 330–930 µM[9][10]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (most potent)IC50 = 2.1 µM[8]
Rivastigmine (Reference Drug)IC50 = 11.07 µM[8]
Diphenylmethyl piperazine derivative (Compound III in study)IC50 = 21.24 µM (BuChE)[11]
Anticancer Activity: Induction of Apoptosis and Necrosis

The potential of isoindoline-1,3-dione derivatives as anticancer agents has been another fertile area of investigation. Studies have shown that certain analogs can inhibit the viability of various cancer cell lines through the induction of programmed cell death (apoptosis) and necrosis[12][13].

For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated significant inhibitory effects on the viability of Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cancer cells, with CC50 values of 0.26 µg/mL and 3.81 µg/mL, respectively[12]. Further analysis revealed that this compound induced both apoptosis and necrosis in Raji cells[12].

The structure-activity relationship in this context often points to the importance of lipophilicity, with halogenated derivatives showing enhanced antiproliferative activity[13].

Experimental Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key biological assays used to evaluate the activity of isoindoline-1,3-dione analogs.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is a standard method for screening potential analgesic agents.

Protocol:

  • Animal Model: Male albino mice are used for the experiment.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Mice are divided into control and test groups. The test compounds, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. The control group receives only the vehicle, and a positive control group receives a standard analgesic drug (e.g., metamizole sodium).

  • Induction of Writhing: After a set period (e.g., 30 minutes post-administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used for determining the AChE inhibitory activity of compounds.

Protocol:

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI) to all wells.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

Visualizing the Path to Discovery

To better illustrate the research and development workflow for novel isoindoline-1,3-dione derivatives, the following diagram outlines the key stages from synthesis to biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & SAR Synthesis Synthesis of Isoindoline-1,3-dione Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification AChE_Assay AChE Inhibition Assay Purification->AChE_Assay Biological Screening Anticancer_Assay Anticancer Cell Viability Assay Purification->Anticancer_Assay COX_Assay COX Inhibition Assay Purification->COX_Assay Data_Analysis IC50/Ki Determination AChE_Assay->Data_Analysis Anticancer_Assay->Data_Analysis COX_Assay->Data_Analysis Analgesic_Model Analgesic Animal Model Toxicity_Study Acute Toxicity Studies Analgesic_Model->Toxicity_Study SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Analgesic_Model Lead Compound Selection

Caption: Workflow for the discovery of bioactive isoindoline-1,3-dione analogs.

Conclusion and Future Perspectives

The isoindoline-1,3-dione scaffold, exemplified by the synthetic intermediate "this compound," is a privileged structure in medicinal chemistry with a vast and diverse biological activity profile. While the primary subject of this guide is recognized for its role in the synthesis of Carvedilol, its structural analogs have demonstrated significant potential as analgesic, anti-inflammatory, acetylcholinesterase inhibitory, and anticancer agents.

The future of research in this area lies in the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of the structure-activity relationships, aided by computational modeling and a broader range of biological screening, will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds. The development of environmentally sustainable synthetic methodologies will also be a key consideration in advancing these promising molecules from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Batch-to-Batch Variability Analysis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Consistency in Pharmaceutical Intermediates

In the precise world of pharmaceutical development, the reproducibility of every synthesis is paramount. The compound 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, also known as N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, serves as a crucial synthetic intermediate in the production of Carvedilol.[1][2][3][4][5] Carvedilol is a widely used antihypertensive agent for managing conditions like congestive heart failure.[1][3][4][5][6] The quality and purity of this intermediate directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Batch-to-batch variability, referring to the differences between distinct production runs, poses a significant challenge in pharmaceutical manufacturing.[7][8] These variations can arise from subtle changes in processing, raw materials, or environmental conditions, potentially affecting the final drug's performance and safety.[7][9][10] This guide provides a comprehensive framework for analyzing the batch-to-batch variability of this compound, ensuring consistent quality and a seamless transition from laboratory development to large-scale manufacturing.[8]

Defining the Analytical Strategy: Critical Quality Attributes (CQAs)

A robust analysis begins with identifying the Critical Quality Attributes (CQAs)—the physical, chemical, and biological properties that must be controlled to ensure the desired product quality. For this intermediate, the key CQAs are:

  • Identity: Confirmation of the correct chemical structure.

  • Purity & Assay: Quantifying the amount of the desired compound and, conversely, the levels of impurities.

  • Impurity Profile: Identifying and quantifying specific organic and inorganic impurities.

  • Residual Solvents: Monitoring volatile organic compounds remaining from the manufacturing process.[11]

  • Physical Properties: Characterizing properties like melting point and crystalline form (polymorphism), which can affect solubility and stability.[7]

International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, provide a framework for qualifying and controlling impurities in new drug substances, which is a foundational reference for this type of analysis.[12][13][14]

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can fully characterize a compound. A comprehensive, multi-faceted approach is necessary to gain a complete picture of batch-to-batch consistency.

Caption: Overall workflow for batch-to-batch variability analysis.

Potential Impurities: Understanding the Synthetic Route

To effectively analyze impurities, one must understand their origin. The synthesis of this compound typically involves the reaction of phthalic anhydride with 2-(2-methoxyphenoxy)ethan-1-amine.

Synthesis_and_Impurities PhthalicAnhydride Phthalic Anhydride (Starting Material) Reaction Reaction & Work-up PhthalicAnhydride->Reaction Amine 2-(2-methoxyphenoxy) ethan-1-amine (Starting Material) Amine->Reaction Product 2-(2-(2-Methoxyphenoxy)ethyl) isoindoline-1,3-dione (Target Product) Impurity1 Impurity A: Unreacted Phthalic Anhydride Impurity2 Impurity B: Unreacted Amine Impurity3 Impurity C: Phthalamic Acid Intermediate (from incomplete cyclization) Impurity4 Impurity D: Degradation Products Reaction->Product Reaction->Impurity1 Reaction->Impurity2 Reaction->Impurity3 Reaction->Impurity4

Caption: Potential impurities arising from the synthetic process.

This understanding allows for the targeted development of analytical methods capable of separating and quantifying these specific process-related impurities and potential degradation products.

Core Experimental Protocols

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for separating and quantifying non-volatile organic compounds in a sample matrix.[15][16] A reverse-phase method is suitable for this moderately polar analyte. A gradient elution is chosen to ensure elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[17]

Step-by-Step Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV/DAD at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method. Identify and quantify known impurities against reference standards if available.

Residual Solvent Analysis by Headspace Gas Chromatography (GC)

Rationale: Many organic solvents used in synthesis are toxic and must be controlled.[18] Headspace GC is the standard method described in USP <467> for analyzing volatile residual solvents in pharmaceutical materials.[11][19][20] This technique avoids injecting the non-volatile drug substance onto the GC column, which could cause contamination and degradation.

Step-by-Step Protocol:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., G43), 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant pressure resulting in a flow of ~35 cm/sec.

  • Temperatures:

    • Injector: 140 °C.

    • Detector (FID): 250 °C.

    • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C, hold for 20 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) and seal the vial.

  • Analysis: Analyze the sample against a standard solution containing known potential solvents (e.g., Toluene, Acetonitrile, Dichloromethane) at their specified limits according to ICH Q3C / USP <467> guidelines.[18][20]

Physical Characterization by Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and the detection of different crystalline forms (polymorphs).[21][22] Polymorphs can have different solubilities and stabilities, making their control critical.[7]

Step-by-Step Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans with lids.

  • Sample Weight: 2-5 mg, accurately weighed.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min.

  • Analysis: Record the thermal events. The sharp endotherm corresponds to the melting point. The presence of multiple melting peaks or crystallization events before the final melt could indicate the presence of different polymorphs or impurities.[22]

Case Study: Comparison of Three Hypothetical Batches

To illustrate the application of these methods, consider the analysis of three different batches of this compound.

Table 1: HPLC Purity and Impurity Profile Comparison

AnalyteBatch ABatch BBatch CSpecification
Assay (% w/w) 99.8%99.7%98.5%≥ 98.0%
Purity (% Area) 99.91%99.75%99.10%≥ 99.0%
Impurity C (Phthalamic Acid) 0.04%0.18%0.06%≤ 0.15%
Any Unk. Impurity 0.05%0.07%0.84%≤ 0.10%
Total Impurities 0.09%0.25%0.90%≤ 0.50%

Table 2: Residual Solvent and Physical Property Comparison

ParameterBatch ABatch BBatch CSpecification
Toluene (ppm) 2545850≤ 890 ppm
Dichloromethane (ppm) < 10< 1075≤ 600 ppm
Melting Point (DSC) 109.5 °C109.2 °C105.1 - 108.5 °C (broad)108 - 110 °C
Interpretation and Action
  • Batch A (Acceptable): This batch meets all specifications. It is a high-purity material with minimal impurities and residual solvents, and a sharp, well-defined melting point.

  • Batch B (Marginal/Investigate): This batch fails the specification for Impurity C. While the total impurities are within the limit, the presence of a specified impurity above its threshold warrants an investigation into the manufacturing process to identify the cause of incomplete cyclization.

  • Batch C (Rejected): This batch fails on multiple fronts. It has a high level of an unknown impurity, which would require identification via LC-MS as it is above the ICH identification threshold of 0.10%.[12] The total impurities exceed the limit, and the broad melting point suggests the presence of significant impurities affecting the crystal lattice. The residual solvent levels, while within individual limits, are notably higher than in other batches.

Conclusion: Establishing a Robust Quality Control Strategy

A thorough batch-to-batch variability analysis is not merely a quality control checkpoint; it is a cornerstone of robust drug development.[9][10] By employing a suite of orthogonal analytical techniques, scientists can ensure the chemical and physical consistency of critical intermediates like this compound. This data-centric approach minimizes risks in downstream processes, ensures regulatory compliance, and ultimately contributes to the production of safe and effective medicines.[8]

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a key intermediate in the synthesis of several pharmaceutical agents, including Carvedilol, necessitates robust analytical methodologies to ensure its identity, purity, and quality.[1][2][3] This guide provides an in-depth comparison and cross-validation of orthogonal analytical techniques for the comprehensive analysis of this critical intermediate. Our focus is not merely on the execution of these techniques but on the strategic rationale behind their selection and the cross-validation process that ensures data integrity and regulatory compliance.

The principle of analytical method cross-validation involves comparing the results from two or more distinct methods to demonstrate their equivalence for a specific analytical purpose.[4][5] This is crucial when transferring methods between laboratories or when employing multiple techniques to build a more complete profile of a compound.[4][6][7] This guide will explore the cross-validation of four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Imperative of Orthogonal Analytical Approaches

Relying on a single analytical technique can introduce inherent biases and may not fully elucidate the complete chemical profile of a compound. By employing orthogonal methods, which rely on different chemical and physical principles, we can achieve a more comprehensive and reliable characterization. For instance, while HPLC is adept at quantifying the purity of a sample, NMR provides definitive structural information. The cross-validation of these techniques provides a self-validating system that enhances the trustworthiness of the analytical data.

Cross-Validation Workflow

The cross-validation process follows a structured workflow to ensure a thorough and systematic comparison of the analytical techniques. This involves method development and validation for each technique, followed by a direct comparison of the results obtained from the analysis of the same batch of this compound.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation HPLC Method HPLC Method Analyze Same Batch of Intermediate Analyze Same Batch of Intermediate HPLC Method->Analyze Same Batch of Intermediate GC-MS Method GC-MS Method GC-MS Method->Analyze Same Batch of Intermediate NMR Method NMR Method NMR Method->Analyze Same Batch of Intermediate FTIR Method FTIR Method FTIR Method->Analyze Same Batch of Intermediate Compare Purity & Impurity Profiles Compare Purity & Impurity Profiles Analyze Same Batch of Intermediate->Compare Purity & Impurity Profiles Correlate Structural Information Correlate Structural Information Analyze Same Batch of Intermediate->Correlate Structural Information Assess Quantitative Agreement Assess Quantitative Agreement Analyze Same Batch of Intermediate->Assess Quantitative Agreement Cross-Validation Report Cross-Validation Report Compare Purity & Impurity Profiles->Cross-Validation Report Correlate Structural Information->Cross-Validation Report Assess Quantitative Agreement->Cross-Validation Report cluster_3 Orthogonal Analytical Techniques Compound This compound HPLC HPLC Compound->HPLC Purity & Impurity Profile GC_MS GC-MS Compound->GC_MS Volatile Impurities NMR NMR Compound->NMR Structural Confirmation & Quantification FTIR FTIR Compound->FTIR Identity & Functional Groups Cross_Validation Cross-Validation HPLC->Cross_Validation GC_MS->Cross_Validation NMR->Cross_Validation FTIR->Cross_Validation Comprehensive_Profile Comprehensive Quality Profile Cross_Validation->Comprehensive_Profile

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9), a key intermediate in pharmaceutical synthesis, notably for Carvedilol.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Pre-Disposal Safety Assessment & Waste Characterization

Before handling any waste, a thorough understanding of the material's properties and hazards is paramount. This initial assessment dictates all subsequent handling, storage, and disposal decisions.

Compound Identification and Hazard Profile

The first step is to confirm the identity and associated hazards of the chemical. This information is typically found on the manufacturer's Safety Data Sheet (SDS), which should always be your primary reference.

Property Information
Chemical Name This compound[4]
CAS Number 26646-63-9[1][2][4]
Molecular Formula C17H15NO4[1][2][4]
Synonyms N-[2-(o-Methoxyphenoxy)ethyl]phthalimide[2][3][5]
Appearance White to off-white solid powder[1][6]
Primary Use Pharmaceutical intermediate for Carvedilol synthesis[1][2][5]
GHS Hazard Classification

Based on available safety data, this compound is classified with the following hazards.[4] Understanding these is crucial for selecting appropriate personal protective equipment and handling procedures.

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Causality: The physical form of this compound—a fine powder—increases the risk of aerosolization.[6] Therefore, the potential for respiratory irritation (H335) necessitates handling within a controlled environment to prevent inhalation.[4]

Waste Stream Characterization

The disposal path is determined by the composition of the waste. You must characterize your waste stream before proceeding:

  • Unused or Expired Product: Pure, uncontaminated this compound.

  • Contaminated Labware: Glassware, spatulas, or weigh boats with residual powder.

  • Process Solutions: Solutions containing the compound, potentially mixed with solvents or other reagents.

  • Spill Cleanup Debris: Absorbent materials and PPE used to clean a spill.

Each of these streams must be segregated and disposed of according to its specific composition and associated hazards.

Personal Protective Equipment (PPE) Protocol

Given the compound's hazard profile, a stringent PPE protocol is mandatory to mitigate exposure risks.

Required PPE Specification & Rationale
Eye Protection Chemical safety goggles or a full-face shield.[4][7] Rationale: Protects against eye irritation (H319) from airborne dust or splashes.
Hand Protection Nitrile gloves.[8] Inspect for integrity before use and use proper removal technique to avoid skin contact. Rationale: Prevents skin irritation (H315).
Body Protection A standard lab coat. For large quantities, consider chemically resistant coveralls. Rationale: Protects skin from contact with the powder.
Respiratory Protection All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[9] Rationale: Prevents respiratory tract irritation (H335) from inhalation.

Waste Segregation & Containerization Workflow

Proper containment is a critical step in the disposal process, ensuring safety during storage and transport.

Step-by-Step Containerization Protocol:
  • Select a Compatible Container: Use a clearly labeled, sealable, and chemically compatible container. The original product container is often a suitable choice.[10] For liquid waste, ensure the container is designed for liquids.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Waste this compound".[10] If it is a mixture, list all components and their approximate percentages.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[7][11] Do not mix different waste streams in the same container.

  • Closure: Keep the container tightly closed at all times, except when adding waste.[10] This prevents the release of vapors or dust.

  • Storage: Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) until it is ready for pickup by your institution's waste management service.[10]

Approved Disposal Procedures

Disposal of this chemical must be handled by a licensed and certified hazardous waste management facility. On-site treatment or disposal via standard refuse or sanitary sewer systems is strictly prohibited.

The ONLY Approved Disposal Method: Licensed Chemical Incineration

The recommended and compliant disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber.[7][8][12]

Causality: This method ensures the complete destruction of the organic molecule, preventing its release into the environment where it could be harmful to aquatic life.[8][12] The scrubbers neutralize acidic gases and other harmful byproducts generated during combustion, rendering the emissions safe.

Disposal Workflow:
  • Contact Your EHS Office: Your first point of contact is your institution's Environmental Health & Safety (EHS) department. They are responsible for managing the hazardous waste program and will provide specific instructions and necessary paperwork.

  • Complete Pickup Request: Fill out a hazardous material pickup request form, accurately detailing the container's contents.[10] This information is legally required for the waste manifest.

  • Prepare for Pickup: Ensure your waste container is properly labeled, sealed, and stored in the designated SAA.

  • Maintain Records: Keep a copy of the waste pickup request and any associated documentation for your laboratory's records, as required by institutional and federal regulations.

Disposal_Workflow cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Institutional Disposal char Characterize Waste (Pure, Solution, Contaminated) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe 1. Assess contain Segregate & Containerize Waste in a Labeled, Sealed Container ppe->contain 2. Handle label_waste Label: 'HAZARDOUS WASTE' + Full Chemical Name contain->label_waste 3. Contain store Store in Designated Satellite Accumulation Area (SAA) label_waste->store 4. Store ehs Contact EHS Office & Complete Waste Pickup Form store->ehs 5. Arrange pickup Waste Collected by Licensed Disposal Vendor ehs->pickup 6. Transfer final Final Disposal via Chemical Incineration pickup->final 7. Destroy

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is essential to minimize risk.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If any flammable solvents are involved, extinguish all nearby ignition sources.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2.

  • Containment & Cleanup (Small Spills):

    • For small powder spills, gently sweep or shovel the material into a suitable container for disposal.[7][8]

    • CRITICAL: Avoid creating dust.[8] Do not use a standard vacuum cleaner.

    • Wipe the area with a damp cloth (if compatible with the surface) and place the cloth in the waste container.

  • Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

  • Label & Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for disposal.

Regulatory Context

All hazardous waste generation, storage, and disposal is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[10] The procedures outlined in this guide are designed to meet these regulatory requirements, ensuring that your laboratory operates in full compliance and protects both human health and the environment.

References

Comprehensive Safety and Handling Guide for 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9). As a key intermediate in pharmaceutical synthesis, particularly for Carvedilol, a comprehensive understanding of its hazard profile and the implementation of robust safety measures are paramount for the protection of all laboratory personnel.[1][2][3] This document is structured to deliver immediate, actionable information, moving from hazard identification to detailed personal protective equipment (PPE) selection, safe handling procedures, and emergency response.

Hazard Identification and Risk Assessment

This compound is a white to off-white solid powder.[2][3][4][5] A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[6]

Given these hazards, all handling procedures must be designed to minimize direct contact and the generation of dust or aerosols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is a critical control measure to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLaboratory coatN95 respirator or higher (if not in a fume hood)
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLaboratory coatWork in a certified chemical fume hood
Handling Solid Compound (Outside Fume Hood) Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLaboratory coatN95 respirator or higher
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

Causality of PPE Choices:

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are mandatory.[6] A face shield provides an additional layer of protection against splashes, especially during bulk handling or reaction quenching.

  • Hand Protection: Double-gloving with nitrile gloves minimizes the risk of skin contact and irritation.[6] Nitrile offers good chemical resistance for this class of compound.

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations. For larger quantities or situations with a higher splash potential, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation from airborne dust, handling of the solid should be performed in a chemical fume hood.[6] If a fume hood is not available for a specific task, a properly fitted N95 respirator is the minimum requirement.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Safe Handling and Storage Protocol

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A chemical spill kit should also be available.

  • Engineering Controls: All weighing and solution preparation activities involving the solid compound should be conducted within a certified chemical fume hood to control dust and vapor exposure.

  • Weighing:

    • Don all required PPE as outlined in the table above.

    • Weigh the solid on a disposable weigh paper or in a tared, sealed container to prevent contamination of the balance.

    • Add solvents to the solid in a controlled manner to prevent splashing.

    • Securely cap all containers before removing them from the fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

3.2. Spill Management Protocol

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Containment: Wearing the appropriate PPE for spill cleanup, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste. Avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

3.3. Waste Disposal Plan

All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a dedicated, labeled container for chlorinated organic waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow start Start: Receive Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in Fume Hood? ppe_selection->fume_hood handling_in_hood Weighing & Solution Prep in Hood fume_hood->handling_in_hood Yes handling_outside_hood Handling Solid (Requires Respirator) fume_hood->handling_outside_hood No reaction Conduct Reaction handling_in_hood->reaction handling_outside_hood->reaction workup Reaction Workup & Purification reaction->workup storage Store Compound Properly workup->storage spill Spill? storage->spill spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup Yes waste_disposal Dispose of Hazardous Waste spill->waste_disposal No spill_cleanup->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for handling this compound.

References

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